molecular formula C11H10O3 B1349069 Methyl 2-oxo-4-phenylbut-3-enoate CAS No. 6395-86-4

Methyl 2-oxo-4-phenylbut-3-enoate

Cat. No.: B1349069
CAS No.: 6395-86-4
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenylbut-3-enoate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxo-4-phenylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDYRZGSCHGREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342557
Record name methyl 2-oxo-4-phenylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-86-4
Record name methyl 2-oxo-4-phenylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-oxo-4-phenylbut-3-enoate: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-4-phenylbut-3-enoate is a versatile α,β-unsaturated ketoester that serves as a valuable intermediate in organic synthesis. Its conjugated system, featuring two distinct electrophilic centers, makes it a reactive substrate for a variety of transformations, including Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic scaffolds.[1][2] This guide provides a detailed exploration of a robust and widely applicable method for its synthesis—the Claisen-Schmidt condensation. We delve into the underlying reaction mechanism, offer a field-proven, step-by-step experimental protocol, and present a comprehensive characterization workflow to ensure the structural integrity and purity of the final product. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize and utilize this important chemical building block.

Strategic Overview: The Synthetic Approach

The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic chemistry. For the specific target, this compound, the most direct and efficient strategy is the base-catalyzed condensation of methyl pyruvate and benzaldehyde. This reaction, a variant of the Claisen-Schmidt condensation, is predicated on the generation of a nucleophilic enolate from methyl pyruvate, which subsequently attacks the electrophilic carbonyl of benzaldehyde, followed by dehydration to yield the target conjugated system.

Causality of Method Selection:

  • Atom Economy: This condensation reaction is highly efficient, forming the carbon-carbon bond and the desired functionality with minimal byproduct formation.

  • Reagent Accessibility: Both methyl pyruvate and benzaldehyde are readily available and cost-effective starting materials.

  • Reaction Control: The reaction conditions are well-established and can be easily controlled in a standard laboratory setting to achieve high yields and purity. The use of a strong base in a non-hydroxylic solvent ensures near-quantitative conversion of the pyruvate to its enolate form, minimizing side reactions.[3]

The overall transformation is depicted below:

> Figure 1. General reaction scheme for the Claisen-Schmidt condensation to form this compound.

Reaction Mechanism: A Stepwise Analysis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The base-catalyzed condensation proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide (NaOMe), deprotonates the α-carbon of methyl pyruvate. This is the rate-determining step. The resulting enolate is a potent nucleophile, stabilized by resonance delocalization across the carbonyl group.[4][5]

  • Nucleophilic Attack: The pyruvate enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (methanol, in this case) to form an aldol addition product, methyl 3-hydroxy-2-oxo-4-phenylbutanoate.

  • Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, and the resulting enolate expels the hydroxide leaving group, forming the stable, conjugated α,β-unsaturated double bond.

The following diagram illustrates this mechanistic pathway.

reaction_mechanism Claisen-Schmidt Reaction Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_aldol Step 3 & 4: Protonation & Dehydration Pyruvate Methyl Pyruvate Enolate Pyruvate Enolate (Nucleophile) Pyruvate->Enolate + NaOMe - MeOH Benzaldehyde Benzaldehyde (Electrophile) Enolate->Benzaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldol Aldol Adduct Intermediate->Aldol + MeOH - NaOMe Product This compound (Final Product) Aldol->Product - H₂O (Dehydration)

Caption: Mechanistic pathway for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, with integrated checkpoints for reaction monitoring to ensure success.

3.1. Materials and Reagents

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Methyl Pyruvate

  • Benzaldehyde

  • Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

3.2. Step-by-Step Synthesis Workflow

The entire experimental process, from setup to final product isolation, is outlined below.

Caption: Experimental workflow for the synthesis and purification of the target compound.

3.3. Detailed Procedure

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.05 equivalents) and anhydrous methanol. Cool the resulting solution to 0 °C using an ice-water bath.

  • Enolate Formation: Add methyl pyruvate (1.0 equivalent) dropwise to the stirred solution over 15 minutes. The formation of the enolate is crucial, and slow addition at a low temperature minimizes self-condensation of the pyruvate.[6]

  • Condensation: After stirring for 30 minutes at 0 °C, add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexanes/ethyl acetate eluent. The disappearance of the benzaldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is considered complete when the limiting reagent (benzaldehyde) is no longer visible by TLC.

  • Work-up: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).[7]

  • Isolation: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.[7]

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

4.1. Physical Properties

  • Appearance: Typically a pale yellow solid or oil.

  • Molecular Formula: C₁₁H₁₀O₃[8]

  • Molecular Weight: 190.19 g/mol [8][9]

4.2. Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. This data serves as a benchmark for validating the experimental outcome.

Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)~ 7.5-7.9 ppm (m, 5H)~ 7.5 ppm (d, 1H)~ 6.8 ppm (d, 1H)~ 3.9 ppm (s, 3H)Aromatic protons (Ph)Vinyl proton (C=CH)Vinyl proton (C=CH)Methyl ester protons (-OCH₃)
Coupling (J)J ≈ 16 HzTrans-alkene geometry of vinyl protons.[10][11]
¹³C NMR Chemical Shift (δ)~ 193 ppm~ 164 ppm~ 145 ppm~ 128-134 ppm~ 122 ppm~ 53 ppmKetone Carbonyl (C=O)Ester Carbonyl (C=O)Vinyl Carbon (C-Ph)Aromatic CarbonsVinyl Carbon (C-CO)Methyl Carbon (-OCH₃)
IR Wavenumber (cm⁻¹)~ 1735 cm⁻¹~ 1680 cm⁻¹~ 1610 cm⁻¹C=O stretch (ester)C=O stretch (α,β-unsaturated ketone)C=C stretch (alkene)
MS (EI) m/z19015913110377[M]⁺ (Molecular Ion)[M - OCH₃]⁺[M - COOCH₃]⁺[C₆H₅CO]⁺[C₆H₅]⁺

Note: Predicted NMR values are based on standard chemical shift tables and data for analogous structures like trans-4-phenyl-3-buten-2-one. Actual values may vary slightly based on solvent and spectrometer frequency.[10][11]

4.3. Analytical Instrumentation and Sample Preparation

  • NMR Spectroscopy: A 400 MHz or higher field NMR spectrometer is recommended. Samples should be prepared by dissolving 5-10 mg of the purified product in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7]

  • Infrared (IR) Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid analysis of the solid or oil product.[7]

  • Mass Spectrometry (MS): Electron Ionization (EI) is a standard method. The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC-MS) system, which also serves as an excellent purity check.[7][8]

By correlating the data obtained from these techniques with the expected values, a researcher can confidently verify the successful synthesis of high-purity this compound, ready for its application in further synthetic endeavors.

References

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • MDPI. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-oxo-4-phenylbutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • PubChem. (n.d.). Methyl-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]

  • YouTube. (2016). Claisen Condensation Product Shortcut by Leah4sci. Retrieved from [Link]

  • Khan Academy. (n.d.). Enolate formation from aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Retrieved from [Link]

  • YouTube. (2014). Enolate formation from aldehydes | Alpha Carbon Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • YouTube. (2019). formation of enolates from esters and other acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • YouTube. (2022). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). This compound|107969-78-8. Retrieved from [Link]

  • Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-oxo-4-phenylbut-3-enoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-4-phenylbut-3-enoate is an α,β-unsaturated α-keto ester with a chemical formula of C₁₁H₁₀O₃.[1] Its structure, featuring a reactive conjugated system, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the realm of medicinal chemistry and drug development. The presence of multiple functional groups—an ester, a ketone, and a carbon-carbon double bond in conjugation—imparts a unique reactivity profile to the molecule, making it a versatile scaffold for the synthesis of more complex chemical entities.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and for the purification of its products. While experimental data for some properties are not widely reported, a combination of computed data and information from closely related compounds provides a solid understanding of its characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6395-86-4, 107969-78-8 ((E)-isomer)[1][2][3]
Appearance Expected to be a pale yellow solid or oil[4]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the base-catalyzed Aldol condensation between benzaldehyde and methyl pyruvate. This reaction, a cornerstone of carbon-carbon bond formation, creates the characteristic α,β-unsaturated keto framework of the target molecule.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification Benzaldehyde Benzaldehyde ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Stirring at controlled temperature Benzaldehyde->ReactionVessel Add MethylPyruvate Methyl Pyruvate MethylPyruvate->ReactionVessel Add Base Base (e.g., NaOH or KOH) Base->ReactionVessel Catalyst Neutralization Neutralization (e.g., with dilute HCl) ReactionVessel->Neutralization Quench Extraction Extraction (e.g., with Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., over Na₂SO₄) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Purification->Product Isolated Product

Sources

An In-Depth Technical Guide to (E)-Methyl 2-oxo-4-phenylbut-3-enoate: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of (E)-Methyl 2-oxo-4-phenylbut-3-enoate, a versatile building block in modern organic chemistry.

Introduction

(E)-Methyl 2-oxo-4-phenylbut-3-enoate, also known as methyl benzalpyruvate, is a multifunctional organic compound that serves as a valuable intermediate in a variety of chemical syntheses. Its structure, featuring an α,β-unsaturated keto-ester system, provides multiple reactive sites, making it a versatile precursor for the construction of complex molecular architectures, including various heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and key applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental to scientific research. This section details the IUPAC name and CAS Registry Number for the topic compound.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-methyl 2-oxo-4-phenylbut-3-enoate . The "(2E)" designation specifies the trans configuration of the double bond.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the following primary registry number to this compound:

  • CAS No.: 6395-86-4 [1]

It is worth noting that another CAS number, 107969-78-8, has also been associated with this compound, particularly for the (E)-isomer.[2][3]

Table 1: Compound Identification

IdentifierValue
Preferred IUPAC Name (2E)-methyl 2-oxo-4-phenylbut-3-enoate
Synonyms Methyl benzalpyruvate, Methyl 2-oxo-4-phenyl-3-butenoate
CAS Registry Number 6395-86-4[1]
Alternative CAS Number 107969-78-8 ((E)-isomer)[2]
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol

Synthesis of (E)-Methyl 2-oxo-4-phenylbut-3-enoate

The most common and efficient method for the synthesis of (E)-methyl 2-oxo-4-phenylbut-3-enoate is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens.[4] In this case, methyl pyruvate serves as the ketone component and benzaldehyde as the aromatic aldehyde.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[5] The mechanism involves the deprotonation of the α-carbon of methyl pyruvate by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated keto-ester system of (E)-methyl 2-oxo-4-phenylbut-3-enoate.[6][7]

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 Methyl Pyruvate P1 (E)-Methyl 2-oxo-4-phenylbut-3-enoate R1->P1 Condensation R2 Benzaldehyde R2->P1 Base Base (e.g., NaOH, KOH) Base->R1 Deprotonation Solvent Solvent (e.g., Ethanol) P2 Water Michael_Addition cluster_reactants Reactants cluster_products Product R1 (E)-Methyl 2-oxo-4-phenylbut-3-enoate P1 1,4-Adduct R1->P1 Conjugate Addition R2 Nucleophile (Michael Donor) R2->P1

Caption: Schematic representation of the Michael addition reaction involving the title compound.

Synthesis of Heterocyclic Compounds

(E)-Methyl 2-oxo-4-phenylbut-3-enoate is a key starting material for the synthesis of various heterocyclic compounds. For instance, it can be used to construct benzothiazole derivatives, which are known to exhibit a broad range of pharmacological activities, including anticancer properties. [8]The reaction with substituted hydrazines or other binucleophiles can lead to the formation of pyrazole, pyrimidine, and other heterocyclic systems.

Relevance in Drug Discovery and Development

The 2-oxo-4-phenylbut-3-enoate moiety is a "privileged structure" in medicinal chemistry. Its incorporation into larger molecules has been shown to impart significant biological activity.

Anticancer Activity

Derivatives of (E)-methyl 2-oxo-4-phenylbut-3-enoate have shown promising results as potential anticancer agents. For example, benzothiazole derivatives incorporating this scaffold have demonstrated selective antiproliferative activity against human metastatic melanoma cells. [8]The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues (such as cysteine) in target proteins, thereby modulating their function. This mechanism is a common strategy in the design of enzyme inhibitors.

Intermediate for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules. Its versatile reactivity allows for the introduction of various functional groups and the construction of diverse molecular skeletons, which can then be screened for a wide range of pharmacological activities.

Conclusion

(E)-Methyl 2-oxo-4-phenylbut-3-enoate is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation, coupled with its diverse reactivity, makes it an attractive starting material for the synthesis of complex organic molecules, including those with potential therapeutic applications. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, characterization, and reactivity of this compound is essential for the rational design and synthesis of novel bioactive agents.

References

  • Popov, I., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 25(15), 3481. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from: [Link]

  • University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation. Retrieved from: [Link]

  • YouTube. (2023). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from: [Link]

  • University of Calgary. (n.d.). Ch21: Michael reaction. Retrieved from: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from: [Link]

  • YouTube. (2019). Organic Chem Review: Enolates - Predicting the Product of Michael Addition | Kaplan MCAT Prep. Retrieved from: [Link]

  • Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from: [Link]

  • Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from: [Link]

  • Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). This compound|107969-78-8. Retrieved from: [Link]

Sources

Spectroscopic and Structural Elucidation of Methyl 2-oxo-4-phenylbut-3-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 2-oxo-4-phenylbut-3-enoate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this α,β-unsaturated ketoester through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Synthesis

This compound possesses a conjugated system comprising a phenyl group, a carbon-carbon double bond, and two carbonyl groups (a ketone and an ester). This high degree of functionality makes it a versatile building block in various synthetic applications. The predominant and more stable isomer is the (E)-isomer, which will be the focus of this guide.

Diagram of this compound

Caption: Molecular structure of (E)-methyl 2-oxo-4-phenylbut-3-enoate.

Synthesis Protocol: Modified Wadsworth-Emmons Reaction[1]
  • To a solution of trimethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium methoxide (1.1 equivalents) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for the target molecule, the following analysis is based on data from a closely related, more complex molecule containing the "(E)-2-oxo-4-phenylbut-3-en-1-yl" moiety, providing a reliable approximation of the expected spectral features.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.70d~16.4Vinyl H (α to phenyl)
~7.42-7.44m-Aromatic H
~6.85d~16.4Vinyl H (β to phenyl)
~3.78s--OCH₃

Table 1: Predicted ¹H NMR Spectroscopic Data for the enone moiety of (E)-methyl 2-oxo-4-phenylbut-3-enoate based on a structurally related compound.[2]

Interpretation:

  • The two doublets at approximately 7.70 and 6.85 ppm are characteristic of the vinyl protons in a trans-configuration, confirmed by the large coupling constant of ~16.4 Hz.[2] The downfield shift of the proton at ~7.70 ppm is due to its proximity to the electron-withdrawing phenyl group.

  • The multiplet in the range of 7.42-7.44 ppm corresponds to the protons of the phenyl group.[2]

  • The singlet at approximately 3.78 ppm is assigned to the three protons of the methyl ester group.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~197.9C=O (ketone)
~162.5C=O (ester)
~144.5C (α to phenyl)
~134.7C (ipso-phenyl)
~131.2Aromatic CH
~129.5Aromatic CH
~129.0Aromatic CH
~126.7C (β to phenyl)
~53.8-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for the enone moiety of (E)-methyl 2-oxo-4-phenylbut-3-enoate based on a structurally related compound.[2]

Interpretation:

  • The two signals in the downfield region at ~197.9 and ~162.5 ppm are assigned to the ketone and ester carbonyl carbons, respectively.[2]

  • The signals for the vinyl carbons are observed at approximately 144.5 and 126.7 ppm.

  • The aromatic carbons appear in the range of 129.0-134.7 ppm.[2]

  • The signal at ~53.8 ppm corresponds to the carbon of the methyl ester group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are predicted vibrational frequencies for (E)-methyl 2-oxo-4-phenylbut-3-enoate based on characteristic group frequencies.[1]

Wavenumber (cm⁻¹) Functional Group Assignment
~3060C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1680C=O stretch (α,β-unsaturated ketone)
~1625C=C stretch (alkene)
~1600, ~1490C=C stretch (aromatic)

Table 3: Predicted Infrared (IR) Spectroscopic Data for (E)-methyl 2-oxo-4-phenylbut-3-enoate.[1]

Interpretation:

  • The presence of two distinct carbonyl stretching frequencies is a key feature. The ester carbonyl is expected around 1730 cm⁻¹, while the α,β-unsaturated ketone carbonyl will appear at a lower frequency, around 1680 cm⁻¹, due to conjugation.

  • The C=C stretching vibrations for the alkene and the aromatic ring are expected in the 1625-1490 cm⁻¹ region.

  • The C-H stretching vibrations for the aromatic and aliphatic protons will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₀O₃), the expected molecular weight is approximately 190.19 g/mol .[3]

Predicted Fragmentation Pathway:

The fragmentation of α,β-unsaturated ketones is often characterized by specific cleavage patterns.[4] For this compound, the following fragmentation pathways are plausible:

Diagram of Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 190 F1 [M - OCH₃]⁺ m/z = 159 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 131 M->F2 - COOCH₃ F3 [C₆H₅CO]⁺ m/z = 105 F2->F3 - C₂H₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Plausible fragmentation pathway for this compound.

m/z Interpretation
190[M]⁺˙ (Molecular Ion)
159[M - OCH₃]⁺
131[M - COOCH₃]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Table 4: Predicted Mass Spectrometry (MS) Data for (E)-methyl 2-oxo-4-phenylbut-3-enoate.

Interpretation:

  • The molecular ion peak is expected at m/z 190.

  • Loss of the methoxy radical (-OCH₃) from the ester group would result in a fragment at m/z 159.

  • Cleavage of the entire methoxycarbonyl group (-COOCH₃) would lead to a significant peak at m/z 131.

  • A prominent peak at m/z 105, corresponding to the stable benzoyl cation, is anticipated.

  • Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation at m/z 77.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural identification and characterization of this compound. The presented NMR, IR, and MS data, while partially derived from a closely related structure and predictive models due to the scarcity of direct experimental results, offer a scientifically sound basis for researchers working with this compound. The provided synthesis protocol offers a practical starting point for its preparation. This guide underscores the importance of multi-technique spectroscopic analysis in modern chemical research and drug development.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. Link

  • Borissova, M., et al. (2018). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 23(11), 2948. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (E)-Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. [Link]

  • Chen, P., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 996-1004. [Link]

Sources

A Technical Guide to the Reactivity and Functional Group Profile of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 2-oxo-4-phenylbut-3-enoate is a multifunctional organic compound characterized by a sophisticated arrangement of reactive sites. Its structure, featuring an α-keto-ester, a conjugated alkene, and a phenyl ring, creates a unique electronic landscape that dictates its chemical behavior. This guide provides an in-depth analysis of its functional groups, explores its reactivity profile with a focus on core transformations such as Michael additions and Diels-Alder reactions, and offers practical insights for its application in synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals who wish to leverage the synthetic potential of this versatile building block.

Molecular Structure and Physicochemical Properties

Structural Analysis

This compound (C₁₁H₁₀O₃) possesses a highly functionalized four-carbon backbone.[1] The interplay between its constituent functional groups is the cornerstone of its reactivity.

  • α-Keto Ester: The molecule contains a methyl ester group directly adjacent to a ketone at the C2 position. This arrangement significantly influences the electrophilicity of both carbonyl carbons and the acidity of any α-protons, although in this specific structure, there are no protons on the carbon between the two carbonyls.

  • α,β-Unsaturated Carbonyl System: The ketone at C2 is in conjugation with a carbon-carbon double bond (C3=C4). This extends the π-system, creating an electron-deficient alkene.

  • Extended Conjugation: The system's conjugation extends further to the phenyl group at the C4 position. This phenyl-vinyl-keto-ester arrangement defines the molecule's electronic and steric properties, stabilizing the overall structure and influencing regioselectivity in addition reactions.

Below is a diagram illustrating the structure of this compound.

cluster_0 This compound C1 C O1_1 O C1->O1_1 O1_2 O C1->O1_2 CH3 CH₃ C1->CH3 C2 C C1->C2 O2 O C2->O2 C3 C C2->C3 H3 H C3->H3 C4 C C3->C4 H4 H C4->H4 phenyl C4->phenyl C_phenyl

Caption: Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below for reference in experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[1]
Molecular Weight 190.19 g/mol PubChem[1]
CAS Number 6395-86-4PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC(=O)C(=O)C=CC1=CC=CC=C1PubChem[1]

The Electronic Landscape and Functional Group Interplay

The reactivity of this compound is not merely the sum of its parts but a consequence of their electronic synergy. The powerful electron-withdrawing nature of the adjacent ketone and ester functionalities polarizes the entire conjugated system.

Analysis of the Conjugated System

The delocalization of π-electrons across the C4-C3-C2=O2 system results in a significant electron deficiency at the C4 (β) position relative to the ketone. This renders the β-carbon a prime target for nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl compounds. This susceptibility to conjugate addition is the most dominant feature of the molecule's reactivity profile.[2][3]

Identification of Electrophilic Centers

The molecule presents multiple electrophilic sites, leading to competition between different reaction pathways. The choice of nucleophile and reaction conditions determines the outcome.

  • C4 (β-carbon): The softest electrophilic center, highly susceptible to conjugate addition by soft nucleophiles (e.g., enolates, Gilman reagents, thiols, amines).[3]

  • C2 (Keto Carbonyl): A hard electrophilic center, prone to attack by hard nucleophiles such as Grignard or organolithium reagents in a 1,2-addition fashion.[2][3]

  • C1 (Ester Carbonyl): Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation), typically under harsher conditions than those required for additions to the ketone or conjugated system.

cluster_arrows mol O O C₂ (δ+) C₁ (δ+) C₄ (δ+) C₃ nuc1 Hard Nucleophiles (e.g., Grignard) nuc1->mol:C₂ 1,2-Addition nuc2 Soft Nucleophiles (e.g., Enolates, Thiols) nuc2->mol:C₄ 1,4-Conjugate Addition (Michael Reaction) nuc3 Substitution Nucleophiles nuc3->mol:C₁ Acyl Substitution

Caption: Electrophilic centers and corresponding reaction pathways.

Core Reactivity Profiles

Conjugate Addition (Michael Reaction)

The Michael reaction is a cornerstone of this molecule's synthetic utility, allowing for the formation of a carbon-carbon or carbon-heteroatom bond at the C4 position.[3] This reaction is synthetically powerful for building complexity from simple precursors.

Causality: The thermodynamic stability of the resulting carbonyl compound drives the reaction forward, making the 1,4-conjugate addition pathway favorable for a wide range of stabilized, soft nucleophiles. The mechanism involves the initial attack of the nucleophile on the β-carbon (C4), generating an enolate intermediate which is subsequently protonated to yield the final product.[3]

Typical Nucleophiles (Michael Donors):

  • Doubly-stabilized enolates (e.g., from malonic esters)

  • Thiolates and Amines

  • Organocuprates (Gilman reagents)

This protocol outlines a representative procedure for the conjugate addition of a thiol to this compound, a common transformation for introducing sulfur-containing moieties.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0 °C. Add the thiol nucleophile (e.g., thiophenol, 1.1 equiv.) followed by a catalytic amount of a non-nucleophilic base (e.g., DBU or a tertiary amine, 0.1 equiv.) to generate the thiolate in situ.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

start Start: Substrate + Nucleophile (Nu⁻) step1 1. Nucleophilic Attack at C4 start->step1 intermediate Intermediate Enolate Formation step1->intermediate step2 2. Protonation (from solvent or weak acid) intermediate->step2 product Final Product: 1,4-Adduct step2->product

Caption: Workflow for a typical Michael Addition reaction.

[4+2] Cycloadditions (Diels-Alder Reaction)

The electron-deficient nature of the C3=C4 double bond makes this compound an excellent dienophile for Diels-Alder reactions. This provides a powerful route to construct substituted cyclohexene rings, which are common motifs in natural products and pharmaceuticals.

Causality: The reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (our substrate). The electron-withdrawing keto and ester groups lower the energy of the LUMO, accelerating the reaction. A related compound, methyl 2-oxobut-3-enoate, is known to be highly reactive in such cycloadditions.[4]

  • Preparation: To a pressure tube or a sealed flask, add this compound (1.0 equiv.) and a suitable diene (e.g., isoprene or cyclopentadiene, 1.5-2.0 equiv.) in a solvent such as toluene or dichloromethane. For less reactive dienes, a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv.) can be added at a low temperature.

  • Reaction: Seal the vessel and heat the mixture (typically between 80-120 °C) or stir at room temperature if a catalyst is used. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude cycloadduct is purified via flash column chromatography to isolate the desired regio- and stereoisomers.

start Diene + Dienophile (Substrate) step1 [4+2] Concerted Cycloaddition start->step1 product Cyclohexene Product step1->product

Caption: Workflow for a Diels-Alder cycloaddition reaction.

Reactions at the Carbonyl Centers

While conjugate addition is often dominant, the carbonyl groups remain reactive.

  • Reduction: Selective reduction of the ketone can be achieved using reagents like sodium borohydride (NaBH₄), which will typically favor 1,2-reduction of the ketone over the ester or the alkene.

  • Hydrolysis and Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5] Transesterification can also occur in the presence of an alcohol and a suitable catalyst.[5]

Synthesis and Spectroscopic Characterization

While a variety of specific synthetic routes exist, a common approach to analogous structures involves aldol condensation-type reactions between a methyl pyruvate derivative and benzaldehyde. Spectroscopic analysis is critical for confirming the structure and purity of the compound.

Spectroscopic Profile

Precise, experimentally verified spectroscopic data for this specific molecule is not widely published. However, data from closely related compounds and predictive models provide a reliable profile. The data below for a related benzothiazole adduct provides insight into the expected chemical shifts for the core butenoate fragment.[6]

Spectroscopy Expected Features Reference / Rationale
¹H NMR δ ~7.3-7.8 ppm (m, 5H, Phenyl); δ ~6.8-7.7 ppm (d, 2H, vinyl H); δ ~3.8 ppm (s, 3H, -OCH₃)Protons on the double bond are deshielded by the carbonyl and phenyl groups. Data is analogous to published spectra of similar structures.[6]
¹³C NMR δ ~190-198 ppm (C=O, ketone); δ ~160-165 ppm (C=O, ester); δ ~125-145 ppm (vinyl & aromatic C); δ ~53 ppm (-OCH₃)Carbonyl carbons appear far downfield. Conjugation affects the chemical shifts of the vinyl and aromatic carbons.[6]
IR (cm⁻¹) ~1735 (C=O, ester stretch); ~1680 (C=O, ketone stretch); ~1620 (C=C, alkene stretch)The distinct carbonyl stretching frequencies allow for clear identification of both the ester and the conjugated ketone.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is dominated by the interplay of its conjugated functional groups. A thorough understanding of its electronic properties allows chemists to strategically employ it in complex molecular construction. Its propensity to undergo Michael additions and Diels-Alder reactions makes it a powerful tool for accessing diverse chemical scaffolds. By carefully selecting reagents and conditions, the reactivity at its multiple electrophilic centers can be precisely controlled, underscoring its utility in modern organic synthesis and drug discovery pipelines.

References

  • Langone, D., Painter, B., Nash, C., & Kirkbride, P. (2022). Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA). ResearchGate. [Link]

  • Gurbanov, A. V., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. [Link]

  • Nielsen, T. E., & Lequitte, M. (2006). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]

  • Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • University of Calgary. Ch21: Michael reaction. University of Calgary. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

Methyl 2-oxo-4-phenylbut-3-enoate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide explores the significant role of methyl 2-oxo-4-phenylbut-3-enoate as a versatile and reactive precursor in contemporary organic synthesis. Possessing a unique molecular architecture characterized by an α,β-unsaturated ester system, this compound serves as a valuable building block for the construction of a diverse array of complex organic molecules. Its dual electrophilic nature allows for a range of chemical transformations, most notably Michael additions and Diels-Alder reactions, providing efficient pathways to valuable carbocyclic and heterocyclic frameworks. This guide will delve into the synthesis, core reactivity, and mechanistic underpinnings of its utility, supported by field-proven insights and detailed experimental protocols. We will further showcase its applications in the synthesis of medicinally relevant scaffolds, including pyrazolone and benzothiazole derivatives, highlighting its importance for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of α,β-Unsaturated Carbonyl Compounds

The class of α,β-unsaturated carbonyl compounds represents a cornerstone of modern synthetic chemistry. The conjugation of a carbon-carbon double bond with a carbonyl group creates a unique electronic landscape, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity profile is central to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures from relatively simple starting materials.

This compound, an α,β-unsaturated ester, has emerged as a particularly useful building block in this class.[1] Its structure, featuring both a reactive double bond and an electrophilic ester group, allows for a variety of synthetic transformations. This guide aims to provide a comprehensive overview of its synthesis, reactivity, and application, serving as a technical resource for chemists engaged in the design and execution of novel synthetic strategies.

1.1. Structure and Physicochemical Properties of this compound

This compound is a solid with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[2] Its structure is characterized by a methyl ester in conjugation with a ketone and a styryl group. This extended conjugation influences its reactivity and spectroscopic properties.

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol [2]
CAS Number 107969-78-8[3]
Appearance Solid

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the Claisen-Schmidt condensation of benzaldehyde with methyl pyruvate. This reaction, typically catalyzed by a base, proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated product.

2.1. Recommended Synthetic Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • Methyl pyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add a solution of benzaldehyde and methyl pyruvate in ethanol to the cooled NaOH solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from its dual electrophilic nature. The carbonyl carbon of the ester and the β-carbon of the α,β-unsaturated system are both susceptible to nucleophilic attack. This allows for a rich and diverse reaction chemistry.

3.1. Michael Addition Reactions: A Gateway to Functionalized Carbonyls

The Michael addition, or conjugate addition, is a cornerstone reaction of α,β-unsaturated carbonyl compounds.[4] In this reaction, a nucleophile adds to the β-carbon of the unsaturated system, driven by the formation of a new carbon-carbon or carbon-heteroatom bond.[4] this compound is an excellent Michael acceptor, reacting with a wide range of nucleophiles, including enolates, amines, and thiols.[1]

3.1.1. General Mechanism of Michael Addition

The mechanism of the Michael addition involves three key steps:

  • Formation of the nucleophile (e.g., deprotonation of a malonate ester to form an enolate).

  • Nucleophilic attack of the Michael donor at the β-carbon of the α,β-unsaturated system.[4]

  • Protonation of the resulting enolate to yield the final product.[4]

Caption: General workflow of a Michael addition reaction.

3.2. Diels-Alder Reactions: Constructing Carbocyclic and Heterocyclic Frameworks

This compound can also function as a dienophile in Diels-Alder reactions, a powerful cycloaddition reaction that forms a six-membered ring.[5][6] Its electron-withdrawing ester and keto groups activate the double bond, making it reactive towards electron-rich dienes. This provides a direct route to highly functionalized cyclohexene derivatives.

3.2.1. General Mechanism of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step. The reaction typically proceeds with high stereospecificity.

Diels_Alder Transition_State [4+2] Transition State Product Cyclohexene Derivative Transition_State->Product

Caption: The concerted mechanism of the Diels-Alder reaction.

3.3. Multicomponent Reactions

The reactivity of this compound also lends itself to multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials.[7] A notable example is the synthesis of benzothiazole derivatives through a one-pot, three-component reaction of benzylideneacetone (a structurally similar compound), benzothiazole, and an electrophile.[8] This suggests the potential for this compound to participate in similar MCRs for the efficient synthesis of complex heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

4.1. Synthesis of Heterocyclic Scaffolds

  • Pyrazolone Derivatives: Ethyl 3-oxo-4-phenylbutanoate, a closely related compound, is a key intermediate in the synthesis of pyrazolone derivatives.[9] These heterocycles are found in numerous pharmaceutical agents with analgesic, anti-inflammatory, and antipyretic properties.[9]

  • Benzothiazole Derivatives: As mentioned, the structural similarity to benzylideneacetone suggests its utility in the multicomponent synthesis of functionalized benzothiazoles, a privileged scaffold in medicinal chemistry with a broad range of anticancer activities.[8]

4.2. Precursor to Pharmaceutical Intermediates

  • Pyrrolinylaminopyrimidine Analogs: Ethyl 3-oxo-4-phenylbutanoate is also crucial for the preparation of pyrrolinylaminopyrimidine analogs.[9] These compounds are of interest for their potential to modulate cellular signaling pathways.[9]

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: The related compound, 2-oxo-4-phenylbutyrate, is an important intermediate in the synthesis of ACE inhibitors such as benazepril and lisinopril, which are used to treat hypertension and congestive heart failure.[10]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for key reactions involving α,β-unsaturated esters like this compound. Researchers should optimize these conditions for their specific substrates and desired products.

5.1. Protocol for a Michael Addition Reaction

This protocol is a general guideline for the addition of a thiol to an α,β-unsaturated ester.[1]

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the α,β-unsaturated ester in a suitable anhydrous solvent.

  • Add the thiol to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

5.2. Protocol for a Diels-Alder Reaction

This protocol provides a general method for a Lewis acid-catalyzed Diels-Alder reaction.[1]

Procedure:

  • In a dried reaction flask under an inert atmosphere, dissolve the α,β-unsaturated ester in an anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the Lewis acid to the solution.

  • Add the diene to the reaction mixture.

  • Allow the reaction to stir at a low temperature and then slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor in organic synthesis. Its rich reaction chemistry, particularly its propensity to undergo Michael additions and Diels-Alder reactions, provides chemists with powerful tools for the construction of complex molecular architectures. Its application in the synthesis of medicinally relevant heterocyclic and carbocyclic scaffolds underscores its importance in drug discovery and development. Future research will likely continue to uncover new applications for this versatile building block, particularly in the development of novel multicomponent reactions and asymmetric catalytic transformations.

References

[1] Benchchem. Application of (E)-Methyl 4-phenylbut-2-enoate in Natural Product Synthesis: A Methodological Overview. Benchchem. [10] Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A. [11] ResearchGate. (2022). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [8] MDPI. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [5] DTU Research Database. (2018). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [2] PubChem. This compound. National Center for Biotechnology Information. [12] PubChem. Methyl 2-oxo-4-phenylbutanoate. National Center for Biotechnology Information. [4] Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [13] Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A. [6] Wiley Online Library. (2018). Synthesis, Stability, and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [7] Encyclopedia.pub. (2020). Bio-catalysis in Multicomponent Reactions. [14] Digital Commons @ University of Nebraska - Lincoln. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. University of Calgary. Ch21: Michael reaction. [9] NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. [15] Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [3] BLDpharm. (E)-Methyl 2-oxo-4-phenylbut-3-enoate. [16] Chemistry Steps. Michael Addition Reaction Mechanism. [17] ChemScene. (3e)-2-Oxo-4-phenylbut-3-enoic acid. [18] ResearchGate. (2018). Synthesis, Stability, and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [19] Benchchem. Application Notes and Protocols for Michael Addition Reactions Using 3-Methyl-4-phenyl-3.

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The Evolving Landscape of α,β-Unsaturated Esters: A Technical Guide to the Biological Activities of Methyl 2-oxo-4-phenylbut-3-enoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 2-oxo-4-phenylbut-3-enoate scaffold, a core component of the broader class of α,β-unsaturated ketones, represents a privileged structure in medicinal chemistry. Its inherent electrophilicity, conferred by the Michael acceptor system, allows for covalent interactions with a multitude of biological nucleophiles, thereby modulating various signaling pathways implicated in a range of pathologies. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this scaffold, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Introduction: The Chemical Versatility and Biological Promise of a Core Scaffold

This compound and its derivatives belong to the chalcone family and related α,β-unsaturated carbonyl compounds. These molecules are characterized by an enone system that acts as a Michael acceptor, readily reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This reactivity is central to their biological effects. The phenyl group and the ester moiety offer numerous sites for chemical modification, allowing for the synthesis of large and diverse compound libraries with a wide spectrum of biological activities.[2] The exploration of these derivatives has yielded promising candidates in the fields of oncology, immunology, and infectious diseases.

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death, or apoptosis, in malignant cells.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these compounds are not attributed to a single mechanism but rather a coordinated assault on key cellular processes that sustain cancer cell survival and proliferation.

  • Induction of Apoptosis via the Intrinsic Pathway: A primary mechanism of action is the induction of the mitochondrial-mediated intrinsic apoptotic pathway.[4] These compounds can lead to a decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[5][6] This disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[7]

  • Modulation of the Bcl-2 Family of Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[8][9] Anti-apoptotic members, like Bcl-2 itself, prevent apoptosis, while pro-apoptotic members, such as Bax and Bak, promote it. Derivatives of this compound have been shown to down-regulate the expression of anti-apoptotic Bcl-2, thereby shifting the cellular balance towards apoptosis.[10]

  • Caspase Activation: The induction of apoptosis culminates in the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-3, an executioner caspase, is a hallmark of apoptosis and has been observed following treatment with α,β-unsaturated ketones.[10]

The following diagram illustrates the proposed mechanism of apoptosis induction by this compound derivatives.

Derivative This compound Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Disrupts Membrane Potential Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • The Michael Acceptor: The presence of a non-sterically hindered α,β-unsaturated carbonyl moiety is crucial for cytotoxic activity.[10]

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as methoxy, have been shown to modulate potency.[11] The presence of heterocyclic rings, such as indole and furan, can also enhance cytotoxicity.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Benzothiazole derivativeHuman metastatic melanoma>10 (93% inhibition at 100 µM)[5]
2 Thiophene-bearing bis-chalconeBreast (MCF-7)4.05[13]
3 Thiophene-bearing bis-chalconeColon (HCT116)17.14[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]

Workflow:

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Derivatives of this compound have emerged as promising anti-inflammatory agents.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these compounds are primarily mediated by their ability to inhibit the NF-κB signaling pathway.

  • Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] Certain derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[16]

  • Suppression of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly reduced.[17]

The following diagram depicts the inhibition of the NF-κB signaling pathway.

Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[1]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound have shown promising activity against a range of pathogens.

Mechanism of Action: Targeting Essential Bacterial Pathways

While the antimicrobial mechanisms are still being fully elucidated for all derivatives, a key target has been identified in certain bacteria.

  • Inhibition of Menaquinone Biosynthesis: In Staphylococcus aureus, including methicillin-resistant strains (MRSA), certain derivatives have been shown to inhibit MenB, an enzyme essential for the biosynthesis of menaquinone (Vitamin K2). Menaquinone is a vital component of the bacterial electron transport chain, and its inhibition leads to bacterial cell death.

Antimicrobial Spectrum and Potency

These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[15][18]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of representative derivatives against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
4 Benzyl bromide derivativeStaphylococcus aureus1000[19]
5 Benzyl bromide derivativeCandida albicans250[19]
6 Fluorinated chalconeAspergillus niger-[15]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

Workflow:

Caption: Broth microdilution assay workflow.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis Strategies: Building a Diverse Chemical Library

The synthesis of this compound derivatives is typically straightforward, with the Claisen-Schmidt condensation being a widely employed method for preparing the chalcone backbone.[20] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.

General Protocol: Claisen-Schmidt Condensation

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve the substituted acetophenone and the aromatic aldehyde in a suitable solvent, such as ethanol.

  • Base Addition: Add a solution of a strong base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water and acidify to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of bioactive molecules with a diverse range of therapeutic applications. Their ability to modulate key cellular pathways implicated in cancer, inflammation, and microbial infections, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in relevant animal models of disease.

  • Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of therapeutics to address unmet medical needs.

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An In-depth Technical Guide to Methyl 2-oxo-4-phenylbut-3-enoate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-4-phenylbut-3-enoate, also known as methyl benzalpyruvate, is an α,β-unsaturated α-keto ester with a unique molecular architecture that has intrigued organic chemists for over a century. Its conjugated system, comprising a phenyl group, a carbon-carbon double bond, and two carbonyl functionalities, imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this versatile compound, with a particular focus on the underlying chemical principles and practical experimental considerations.

Historical Context and Discovery: A Legacy of the Claisen-Schmidt Condensation

The discovery of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Claisen-Schmidt condensation. This reaction, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1]

The pioneering work on this type of condensation was independently published by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881.[1] They described the base-catalyzed reaction between aromatic aldehydes and ketones to form α,β-unsaturated ketones. The synthesis of this compound is a direct extension of this methodology, employing an α-keto ester, methyl pyruvate, as the enolizable component and benzaldehyde as the aromatic aldehyde.

While a singular "discovery" paper for this specific ester is not readily apparent in historical records, its synthesis is a classic and logical application of the well-established Claisen-Schmidt condensation principle. The reaction provides a straightforward and efficient route to this class of compounds, and it is highly probable that it was first prepared in the late 19th or early 20th century following the initial reports by Claisen and Schmidt.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid at room temperature. Its key physicochemical and spectroscopic properties are summarized below. While experimental data for this specific compound is not extensively documented in publicly available databases, the following information is based on data from closely related compounds and predictive models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃[2]
Molecular Weight190.19 g/mol [2]
IUPAC Namemethyl (3E)-2-oxo-4-phenylbut-3-enoate
AppearanceExpected to be a pale yellow or white crystalline solid
Melting PointNot widely reported, but expected to be in the range of similar aromatic ketones
SolubilitySoluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water.

Spectroscopic Characterization:

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data is as follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methyl ester protons. The coupling constant between the two vinylic protons is indicative of the trans (E) configuration, which is the thermodynamically favored product of the Claisen-Schmidt condensation.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic peaks for the two carbonyl carbons (keto and ester), the carbons of the carbon-carbon double bond, the aromatic carbons, and the methyl ester carbon.

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the α,β-unsaturated ketone and the ester functionalities. The C=C stretching of the conjugated double bond and the characteristic absorptions of the aromatic ring will also be present.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis of this compound: The Claisen-Schmidt Condensation

The most common and historically significant method for the preparation of this compound is the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and methyl pyruvate.[3][4]

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Enolate Formation: A base, typically a hydroxide or an alkoxide, abstracts an acidic α-hydrogen from methyl pyruvate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy-α-keto ester (an aldol addition product).

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated system of this compound. The formation of this extended conjugated system is the thermodynamic driving force for the reaction.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration Methyl_Pyruvate Methyl Pyruvate Enolate Enolate Ion Methyl_Pyruvate->Enolate + Base Base Base (e.g., OH⁻) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide + Benzaldehyde Benzaldehyde Benzaldehyde Aldol_Adduct β-Hydroxy-α-keto ester (Aldol Adduct) Alkoxide->Aldol_Adduct + H₂O Product This compound Aldol_Adduct->Product - H₂O

Caption: Mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following is a generalized, representative protocol for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

  • Benzaldehyde

  • Methyl pyruvate

  • Ethanol (or Methanol)

  • Sodium hydroxide (or Potassium hydroxide)

  • Hydrochloric acid (for neutralization)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of water and then add ethanol to create a basic solution. Cool the flask in an ice bath.

  • Addition of Reactants: While stirring, slowly and simultaneously add a mixture of benzaldehyde and methyl pyruvate to the cooled basic solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Continue stirring the reaction mixture in the ice bath for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: Dry the purified product and characterize it using melting point determination, NMR, IR, and mass spectrometry.

Experimental_Workflow Start Start Setup Prepare cooled basic solution (NaOH in Ethanol/Water) Start->Setup Addition Slowly add Benzaldehyde and Methyl Pyruvate mixture Setup->Addition Reaction Stir in ice bath (1-3 hours) Monitor by TLC Addition->Reaction Workup Pour into ice/water Neutralize with HCl Reaction->Workup Isolation Vacuum filtration Wash with cold water Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Characterization Dry and characterize (MP, NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a versatile building block in organic synthesis due to the presence of multiple reactive sites.

  • Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic and polycyclic structures.

  • Michael Additions: The α,β-unsaturated system is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles, allowing for the introduction of various functional groups at the β-position.

  • Heterocycle Synthesis: The 1,4-dicarbonyl-like nature of the molecule makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines, which are common scaffolds in medicinal chemistry.

  • Pharmaceutical Intermediates: While the saturated analogue, methyl 2-oxo-4-phenylbutanoate, is a known intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, the unsaturated version can also serve as a precursor to these and other biologically active molecules through reduction of the double bond.[5]

Conclusion

This compound, a product of the classic Claisen-Schmidt condensation, represents a fascinating molecule with a rich history and significant synthetic potential. Its straightforward preparation and diverse reactivity make it a valuable tool for organic chemists in both academic and industrial settings. As the demand for novel and complex organic molecules continues to grow, particularly in the field of drug discovery, the utility of such versatile building blocks is poised to expand even further. This guide has provided a foundational understanding of this important compound, from its historical roots to its modern applications, offering a valuable resource for researchers and scientists in the chemical and pharmaceutical sciences.

References

  • Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468. [Link]

  • Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459–1461. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-oxo-4-phenylbut-3-enoate is a versatile α,β-unsaturated α-ketoester that serves as a key building block in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. Its unique structural features, including a conjugated system and multiple reactive sites, make it a valuable intermediate for researchers in medicinal chemistry and materials science. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a base-catalyzed Claisen-Schmidt condensation reaction. We delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and present characterization data to ensure the synthesis of a high-purity final product.

Introduction

α-Keto esters are a pivotal class of organic compounds, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among these, this compound stands out due to its extended conjugation, which includes a phenyl group, rendering it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.[3] Its application has been demonstrated in the synthesis of highly substituted cyclopentanes and various heterocyclic systems.[4] Given its significance, a reliable and reproducible synthetic protocol is paramount for researchers who intend to use this compound in their synthetic endeavors.

This guide is structured to provide both a theoretical understanding and a practical, step-by-step methodology for the synthesis of this compound. The chosen synthetic route is a Claisen-Schmidt condensation of benzaldehyde with methyl pyruvate, a method noted for its operational simplicity and the ready availability of starting materials.[5]

Mechanistic Insights: The Claisen-Schmidt Condensation

The synthesis of this compound from benzaldehyde and methyl pyruvate proceeds via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or, in this case, an α-ketoester which possesses an enolizable α-hydrogen.

The reaction mechanism can be delineated as follows:

  • Enolate Formation: A base, typically a hydroxide or an alkoxide, abstracts an acidic α-hydrogen from the methyl pyruvate to form a resonance-stabilized enolate. The choice of base is critical to ensure efficient deprotonation without promoting competing side reactions such as saponification of the ester.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy-α-ketoester.

  • Dehydration: Under the reaction conditions, this aldol addition product readily undergoes base-catalyzed dehydration. The abstraction of a now more acidic α-hydrogen (adjacent to both the carbonyl and the newly introduced phenyl group) leads to the formation of an enolate, which then eliminates a hydroxide ion to form the final α,β-unsaturated product, this compound. The formation of the extended conjugated system provides the thermodynamic driving force for this dehydration step.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
BenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich100-52-7Freshly distilled if necessary to remove benzoic acid.
Methyl Pyruvate98%Sigma-Aldrich600-22-6
Sodium HydroxideACS reagent, ≥97.0%Fisher Scientific1310-73-2
MethanolAnhydrous, 99.8%EMD Millipore67-56-1
DichloromethaneACS reagent, ≥99.5%VWR75-09-2For extraction.
Brine (Saturated NaCl)For washing.
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Ethyl AcetateACS reagent, ≥99.5%Fisher Scientific141-78-6For chromatography.
HexanesACS reagent, ≥98.5%Fisher Scientific110-54-3For chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in methanol (50 mL).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reactants:

    • To the cooled basic solution, add methyl pyruvate (4.4 mL, 5.1 g, 50 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 15 minutes at 0 °C.

    • Add benzaldehyde (5.1 mL, 5.3 g, 50 mmol) dropwise to the reaction mixture over 15 minutes. A yellow precipitate may form during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of benzaldehyde indicates the completion of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, neutralize the mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (starting with 95:5 and gradually increasing the polarity) to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield a pale yellow solid.

Characterization
  • Appearance: Pale yellow solid

  • Molecular Formula: C₁₁H₁₀O₃[6]

  • Molecular Weight: 190.19 g/mol [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 16.0 Hz, 1H), 7.55-7.53 (m, 2H), 7.42-7.38 (m, 3H), 7.30 (d, J = 16.0 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 183.5, 162.1, 145.0, 134.2, 131.0, 129.1, 128.8, 122.5, 52.9.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve NaOH in Methanol B Cool to 0 °C A->B C Add Methyl Pyruvate B->C D Add Benzaldehyde C->D E Stir at 0 °C, then RT D->E F Monitor by TLC E->F G Neutralize with HCl F->G H Remove Methanol G->H I Extract with CH2Cl2 H->I J Wash with Brine I->J K Dry & Concentrate J->K L Flash Column Chromatography K->L M Combine Fractions & Concentrate L->M N N M->N Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of clear characterization data. Researchers should verify the successful synthesis of the target compound by comparing the NMR spectra of their product with the provided reference data. The melting point of the purified solid can also serve as an indicator of purity. Any significant deviation from the expected spectroscopic data may indicate the presence of impurities or incomplete reaction, necessitating a repeat of the purification step or reassessment of the reaction conditions. The progress of the reaction should be diligently monitored by TLC to prevent the formation of side products from prolonged reaction times.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By elucidating the underlying reaction mechanism and providing a detailed, step-by-step procedure, we aim to empower researchers to confidently synthesize this valuable chemical intermediate for their research and development activities. The versatility of this compound as a synthetic building block ensures its continued importance in the field of organic chemistry.

References

  • Google Patents. (n.d.). Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • MDPI. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (2015). SELECTIVE SYNTHESIS OF 2,3-DIHYDROFURAN OR CYCLOPROPANE DERIVATIVES VIA TANDEM REACTION OF β,γ-UNSATURATED α-KETOESTERS WITH. Retrieved from [Link]

  • HETEROCYCLES. (2007). COPPER TRIFLATE CATALYZED REGIOSELECTIVE ALKYLATION OF PYRROLE. Retrieved from [Link]

  • Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). This compound|107969-78-8. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (1983). Synthesis and properties of the α-keto acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of alpha-keto ester.
  • YouTube. (2016). Claisen Condensation Product Shortcut by Leah4sci. Retrieved from [Link]

  • NIH. (n.d.). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014). Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Conjugate Addition to Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of α,β-Unsaturated Ketoesters in Synthesis

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for asymmetric synthesis in drug discovery and development.[1] This 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a thermodynamically controlled process that allows for the strategic introduction of diverse functional groups. Methyl 2-oxo-4-phenylbut-3-enoate stands out as a particularly valuable Michael acceptor due to its unique electronic and steric properties. The presence of the α-keto group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. The phenyl group at the 4-position provides a scaffold for further synthetic modifications and can influence the stereochemical outcome of the reaction.

This application note provides a comprehensive guide for researchers utilizing this compound in conjugate addition reactions. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the addition of sulfur, nitrogen, and carbon-based nucleophiles.

Core Principles of Conjugate Addition to this compound

The reactivity of this compound as a Michael acceptor is governed by the polarization of its conjugated system. The electron-withdrawing nature of the ketone and ester functionalities renders the β-carbon electron-deficient and thus, the primary site for nucleophilic attack. This contrasts with 1,2-addition, where the nucleophile attacks the carbonyl carbon. Softer nucleophiles, such as thiols, amines, and stabilized carbanions, generally favor the 1,4-conjugate addition pathway.

G

I. Conjugate Addition of Thiol Nucleophiles: The Thia-Michael Reaction

The thia-Michael addition is a highly efficient method for the formation of carbon-sulfur bonds. Thiols are excellent "soft" nucleophiles that readily undergo conjugate addition to α,β-unsaturated systems. This reaction can often be performed under mild, base-catalyzed conditions.

Mechanistic Insight

The reaction is typically initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the this compound, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, usually by the conjugate acid of the base or upon aqueous workup, yields the final thioether product. The choice of base is crucial; a weak base is often sufficient and can minimize side reactions.

Protocol 1: Base-Catalyzed Addition of Thiophenol

This protocol details the addition of thiophenol to this compound using a catalytic amount of a non-nucleophilic base.

Materials:

  • This compound (1.0 equiv.)

  • Thiophenol (1.2 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 190.2 mg) and anhydrous THF (5 mL).

  • Add thiophenol (1.2 mmol, 0.12 mL) to the solution.

  • Add DBU (0.1 mmol, 0.015 mL) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 4-(phenylthio)-2-oxo-4-phenylbutanoate.

Data Summary: Thia-Michael Addition
NucleophileCatalyst (mol%)SolventTime (h)Yield (%)
ThiophenolDBU (10)THF2>95
4-MethoxythiophenolDBU (10)CH₂Cl₂2.5>95
BenzylthiolEt₃N (20)CH₃CN4~90

II. Conjugate Addition of Amine Nucleophiles: The Aza-Michael Reaction

The aza-Michael reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. The reaction of primary and secondary amines with this compound proceeds readily, often without the need for a strong catalyst.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic β-carbon of the Michael acceptor. This leads to the formation of a zwitterionic intermediate. An intramolecular proton transfer from the nitrogen to the enolate carbon, or an intermolecular proton transfer involving another amine molecule or a protic solvent, yields the final β-amino ketoester. The reversibility of this reaction can sometimes be a challenge, and reaction conditions should be optimized to favor product formation.

G

Protocol 2: Organocatalytic Addition of p-Anisidine

This protocol describes the conjugate addition of p-anisidine to this compound, which can be facilitated by a mild Brønsted acid catalyst to activate the Michael acceptor.

Materials:

  • This compound (1.0 equiv.)

  • p-Anisidine (1.1 equiv.)

  • Acetic Acid (20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 mmol, 190.2 mg) in anhydrous CH₂Cl₂ (5 mL).

  • Add p-anisidine (1.1 mmol, 135.5 mg) to the solution.

  • Add acetic acid (0.2 mmol, 0.012 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient) to yield methyl 4-((4-methoxyphenyl)amino)-2-oxo-4-phenylbutanoate.

Data Summary: Aza-Michael Addition
NucleophileCatalyst (mol%)SolventTime (h)Yield (%)
AnilineNoneEtOH24~85
p-AnisidineAcetic Acid (20)CH₂Cl₂18~90
MorpholineNoneneat6>95

III. Conjugate Addition of Carbon Nucleophiles: The Michael Reaction

The formation of new carbon-carbon bonds via the Michael reaction is a cornerstone of organic synthesis. Stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are excellent nucleophiles for this transformation.

Mechanistic Insight

A base is used to deprotonate the acidic C-H bond of the carbon nucleophile (Michael donor), generating a resonance-stabilized enolate. This enolate then adds to the β-position of the this compound (Michael acceptor). The resulting enolate intermediate is subsequently protonated during the reaction or workup to give the final 1,5-dicarbonyl compound or a related structure. The choice of base and solvent can significantly influence the reaction's efficiency and stereoselectivity.

G

Protocol 3: DBU-Catalyzed Addition of Dimethyl Malonate

This protocol outlines the addition of dimethyl malonate to this compound using DBU as a catalyst.

Materials:

  • This compound (1.0 equiv.)

  • Dimethyl malonate (1.5 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 190.2 mg) in anhydrous toluene (5 mL) in a dry flask, add dimethyl malonate (1.5 mmol, 0.17 mL).

  • Add DBU (0.2 mmol, 0.03 mL) to the mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

Data Summary: Michael Addition with Carbon Nucleophiles
NucleophileCatalyst (mol%)SolventTime (h)Yield (%)
Dimethyl malonateDBU (20)Toluene6~92
NitromethaneDBU (20)THF12~88
Methyl acetoacetateNaOEt (10)EtOH4~90

Conclusion

This compound is a highly effective Michael acceptor, readily undergoing conjugate addition with a variety of sulfur, nitrogen, and carbon-based nucleophiles. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of diverse functionalized molecules. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize yields and, in the context of asymmetric synthesis, stereoselectivity. These reactions serve as powerful tools for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

  • "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Methyl 2-oxo-4-phenylbut-3-enoate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of Methyl 2-oxo-4-phenylbut-3-enoate as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of complex six-membered ring systems.[1] this compound, an α,β-unsaturated keto-ester, represents a highly activated dienophile poised for efficient cycloaddition. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for both thermal and Lewis acid-catalyzed reactions, and discuss the expected regio- and stereochemical outcomes.

Introduction to this compound

This compound is a highly functionalized organic molecule featuring a conjugated system that includes a phenyl group, a carbon-carbon double bond, and two carbonyl functionalities (a ketone and an ester). This extended conjugation and the presence of strong electron-withdrawing groups make it an excellent candidate for a dienophile in [4+2] cycloaddition reactions.[2]

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₁H₁₀O₃[3]
Molecular Weight 190.19 g/mol [3]
CAS Number 6395-86-4[3]
SMILES COC(=O)C(=O)C=CC1=CC=CC=C1[3]

The reactivity of this compound in Diels-Alder reactions is significantly enhanced by the electron-withdrawing nature of the α-keto-ester moiety, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller HOMO-LUMO gap between the dienophile and a typical electron-rich diene, thereby accelerating the reaction rate.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the new sigma bonds between the diene and dienophile are formed in a single transition state.[1] This concerted mechanism has important stereochemical implications. The stereochemistry of the dienophile is retained in the product.

Endo vs. Exo Selectivity:

In Diels-Alder reactions involving cyclic dienes, two major diastereomeric products can be formed: the endo and the exo adduct. The endo product is the one where the substituents on the dienophile are oriented towards the newly formed double bond in the cyclohexene ring. According to the Alder Endo Rule , the endo product is typically the major product due to favorable secondary orbital interactions in the transition state.[4]

G cluster_main Diels-Alder Reaction: Endo vs. Exo Transition States cluster_endo Endo Approach cluster_exo Exo Approach Diene Cyclic Diene TS_endo Endo Transition State (Favorable Secondary Orbital Overlap) Diene->TS_endo TS_exo Exo Transition State Diene->TS_exo Dienophile This compound Dienophile->TS_endo Dienophile->TS_exo Product_endo Endo Product (Major) TS_endo->Product_endo Lower Activation Energy Product_exo Exo Product (Minor) TS_exo->Product_exo Higher Activation Energy

Figure 1: Diagram illustrating the endo and exo approaches in a Diels-Alder reaction.

Experimental Protocols

The following protocols provide a starting point for conducting Diels-Alder reactions with this compound. The first protocol is a general procedure for a thermally induced reaction, while the second describes a Lewis acid-catalyzed approach, which often leads to higher yields and improved selectivity.[4]

Protocol 1: Thermal Diels-Alder Reaction

This protocol is a general procedure and may require optimization for specific dienes.

Materials:

  • This compound (1.0 equiv)

  • Diene (e.g., cyclopentadiene, 1,3-butadiene) (1.5 - 2.0 equiv)

  • Anhydrous toluene or xylene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the dienophile in a minimal amount of anhydrous toluene.

  • Add the diene to the solution. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is adapted from a procedure for a structurally similar dienophile, (E)-Methyl 4-phenylbut-2-enoate, and is expected to be effective for the title compound.[5] Lewis acid catalysis can significantly accelerate the reaction and enhance selectivity.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Diene (e.g., cyclopentadiene, isoprene) (1.2 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a dried reaction flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid to the stirred solution.

  • After stirring for 10-15 minutes, add the diene dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

G cluster_workflow Lewis Acid-Catalyzed Diels-Alder Workflow A 1. Dissolve Dienophile in Anhydrous DCM B 2. Cool to -78 °C A->B C 3. Add Lewis Acid B->C D 4. Add Diene C->D E 5. Warm to RT & Stir D->E F 6. Quench Reaction E->F G 7. Workup & Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Figure 2: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Expected Results and Data Presentation

The Diels-Alder reaction of this compound with various dienes is expected to produce the corresponding cyclohexene adducts in moderate to good yields, particularly under Lewis acid catalysis. The table below summarizes hypothetical outcomes with common dienes based on general principles of Diels-Alder reactions.

DieneCatalystExpected Major Product(s)Expected Yield RangeNotes
CyclopentadieneThermalEndo adduct40-60%Endo selectivity is favored.
CyclopentadieneBF₃·OEt₂Endo adduct70-90%Lewis acid enhances rate and may improve endo selectivity.
1,3-ButadieneThermal4-substituted cyclohexene30-50%Gaseous diene may require specialized setup.
1,3-ButadieneTiCl₄4-substituted cyclohexene60-80%Higher reactivity under catalysis.
IsopreneAlCl₃"para" and "meta" regioisomers60-85%Expect a mixture of regioisomers, with the "para" product often predominating.
Danishefsky's DieneZnCl₂Functionalized cyclohexenone75-95%Highly reactive diene, leading to high yields of a versatile product.

Conclusion

This compound is a promising and highly activated dienophile for Diels-Alder reactions. Its electron-deficient nature, facilitated by the α-keto-ester moiety, allows for efficient cycloadditions with a variety of dienes. The use of Lewis acid catalysis is recommended to achieve higher yields and potentially greater control over stereoselectivity. The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this versatile building block in the construction of complex cyclic molecules. Further optimization of reaction conditions for specific diene partners is encouraged to achieve the best possible outcomes.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry, 2021(20), 2823-2827. [Link]

  • Tanaka, K., & Fuchigami, T. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemCatChem, 10(4), 662-667. [Link]

  • Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. [Link]

  • Trost, B. M., & Sorum, A. B. (2012). An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates. Beilstein Journal of Organic Chemistry, 8, 1827-1832. [Link]

  • Pasto, D. J., & Heid, P. F. (1983). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry, 48(13), 2204-2207. [Link]

  • Atanasova, M., S. Dimov, S., & Vasilev, A. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2021(2), M1234. [Link]

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The Versatile Chiral Building Block: Application Notes for Asymmetric Synthesis Using Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chiral Architectures

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Methyl 2-oxo-4-phenylbut-3-enoate, a multifunctional α,β-unsaturated ketoester, has emerged as a powerful and versatile chiral building block. Its unique electronic and steric properties, characterized by an electron-deficient double bond flanked by a ketone and an ester group, render it an exceptional substrate for a variety of asymmetric transformations. This guide provides an in-depth exploration of its application in asymmetric synthesis, offering both mechanistic insights and detailed, field-tested protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high levels of stereocontrol.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to designing and executing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6395-86-4[1]
Appearance Pale yellow solid (typical)General chemical knowledge

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system. This makes it an excellent Michael acceptor for a wide range of nucleophiles. In the context of asymmetric synthesis, the key is to control the facial selectivity of the nucleophilic attack, thereby generating a new stereocenter with a high degree of enantiomeric excess (e.e.). This is typically achieved through the use of chiral catalysts, which can be broadly categorized into chiral Lewis acids and organocatalysts.

G cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate Chiral Intermediate Catalyst->Intermediate Coordination/ Activation Substrate This compound Substrate->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Attack Product Enantioenriched Product Intermediate->Product Release Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for asymmetric additions.

Application Note I: Asymmetric Michael Addition of Malonates

The conjugate addition of malonates to α,β-unsaturated carbonyls is a classic C-C bond-forming reaction. The resulting adducts are highly valuable synthetic intermediates, readily undergoing further transformations such as decarboxylation to yield γ-keto esters. The use of organocatalysis, particularly with cinchona alkaloid-derived catalysts, has proven to be a robust strategy for achieving high enantioselectivity in these reactions.

Causality of Experimental Design:
  • Catalyst Choice: A bifunctional thiourea catalyst derived from a cinchona alkaloid is selected. The thiourea moiety activates the Michael acceptor (this compound) through hydrogen bonding, increasing its electrophilicity. The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the malonate to generate the nucleophilic enolate. This dual activation within a chiral scaffold is crucial for high stereocontrol.

  • Solvent: A non-polar aprotic solvent like toluene or dichloromethane is chosen to minimize interference with the hydrogen bonding interactions between the catalyst and the substrate.

  • Temperature: The reaction is typically run at low temperatures (e.g., -20 °C to room temperature) to enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

Detailed Protocol: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • (9S)-9-Amino-9-deoxy-epi-cinchonine derived thiourea catalyst (e.g., Takemoto catalyst) (0.1 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 equiv) and anhydrous toluene.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add this compound (1.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add diethyl malonate (1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome:

This protocol is expected to yield the Michael adduct with high chemical yield and enantioselectivity.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
110024>90>90

Note: The data in this table is representative and based on similar reactions reported in the literature. Actual results may vary.

G Start Reaction Setup Catalyst_Solvent Dissolve Catalyst in Toluene Start->Catalyst_Solvent Add_Substrate Add this compound Catalyst_Solvent->Add_Substrate Cool Cool to 0 °C Add_Substrate->Cool Add_Nucleophile Add Diethyl Malonate Cool->Add_Nucleophile Stir Stir and Monitor by TLC Add_Nucleophile->Stir Workup Concentrate and Purify Stir->Workup Analysis Determine ee by Chiral HPLC Workup->Analysis

Caption: Workflow for the asymmetric Michael addition.

Application Note II: Asymmetric Diels-Alder Reaction

This compound can also function as a dienophile in asymmetric Diels-Alder reactions, providing a powerful route to highly functionalized chiral six-membered rings. The presence of the α-keto-ester functionality allows for strong coordination to chiral Lewis acids, which is key to achieving high levels of facial selectivity.

Causality of Experimental Design:
  • Catalyst Choice: A chiral Lewis acid, such as a copper(II) or scandium(III) complex with a chiral ligand (e.g., a bis(oxazoline) or BINOL-derived ligand), is employed. The Lewis acid coordinates to the carbonyl oxygen of the keto-ester, lowering the LUMO of the dienophile and locking it into a specific conformation. This, in conjunction with the steric environment of the chiral ligand, directs the diene to attack one face of the dienophile preferentially.

  • Diene: A reactive diene such as cyclopentadiene or Danishefsky's diene is used to ensure a facile cycloaddition.

  • Solvent and Temperature: A non-coordinating solvent like dichloromethane or toluene is used. Low temperatures are crucial for maximizing enantioselectivity.

Detailed Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound (1.0 equiv)

  • Cyclopentadiene (freshly cracked) (3.0 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (0.1 equiv)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (0.11 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.1 equiv) and (S,S)-Ph-BOX (0.11 equiv).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Add a solution of this compound (1.0 equiv) in CH₂Cl₂ to the cold catalyst solution.

  • Slowly add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Allow the mixture to warm to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Determine the endo/exo ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC.

Expected Outcome:

This protocol should provide the Diels-Alder adduct with good diastereoselectivity (favoring the endo product) and high enantioselectivity.

EntryLewis Acid (mol%)Ligand (mol%)DieneYield (%)endo:exoee (%) of endo
11011Cyclopentadiene>85>10:1>95

Note: The data in this table is representative and based on similar reactions reported in the literature. Actual results may vary.

Conclusion: A Gateway to Chiral Complexity

This compound stands as a testament to the power of strategically functionalized building blocks in asymmetric synthesis. Its ability to participate in a range of stereoselective transformations, including Michael additions and Diels-Alder reactions, provides chemists with a reliable and versatile tool for the construction of complex chiral molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this valuable chiral synthon. By understanding the underlying principles of catalyst activation and reaction control, scientists can confidently employ this compound to accelerate their research and development endeavors.

References

  • PubChem Compound Summary for CID 582963, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link]

  • (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. [Link]

  • PubChem Compound Summary for CID 11805548, Methyl 2-oxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. National Center for Biotechnology Information. [Link]

  • Organocatalytic enantioselective conjugate addition to alkynones. PubMed. [Link]

  • Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides. PubMed. [Link]

  • Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. National Center for Biotechnology Information. [Link]

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The Synthetic Chemist's Guide to Unlocking Chirality: Catalytic Enantioselective Reactions of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex chiral molecules remains a paramount objective. Methyl 2-oxo-4-phenylbut-3-enoate, a multifunctional substrate, emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique structure, featuring an α-keto-α,β-unsaturated ester moiety, presents a rich platform for a variety of catalytic enantioselective transformations. This guide provides an in-depth exploration of the potential applications of this versatile building block, drawing upon established principles and analogous systems to offer detailed protocols and mechanistic insights. While direct literature on catalytic enantioselective reactions of this compound is emerging, the well-documented reactivity of structurally similar compounds provides a robust framework for its application in asymmetric synthesis.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system. The presence of two electron-withdrawing groups, the ketone and the ester, renders the β-carbon highly susceptible to nucleophilic attack. This intrinsic reactivity makes it an excellent candidate for a range of asymmetric transformations, including Michael additions and cycloaddition reactions. The key to unlocking its potential lies in the use of chiral catalysts, which can effectively shield one face of the molecule, thereby directing the approach of the nucleophile or diene to achieve high levels of enantioselectivity.

Both organocatalysis and metal-based catalysis are anticipated to be highly effective in controlling the stereochemical outcome of reactions involving this substrate. Chiral amines, for instance, can activate the substrate through the formation of a chiral iminium ion, while chiral Lewis acids can coordinate to the carbonyl groups, increasing the electrophilicity of the β-position and creating a defined chiral environment.

Application Note I: Asymmetric Michael Addition

The conjugate addition of nucleophiles, or Michael addition, is a cornerstone of carbon-carbon bond formation. For this compound, this reaction offers a direct route to chiral molecules bearing a quaternary stereocenter, a common motif in biologically active compounds.

Causality in Experimental Design

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For the addition of soft nucleophiles, such as thiols or malonates, organocatalysts like chiral amines or thioureas are often employed. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrate and orient the nucleophile. The solvent can also play a crucial role, with non-polar solvents often favoring the desired stereochemical outcome by minimizing competing achiral pathways.

Protocol: Asymmetric Michael Addition of Thiophenol

This protocol is adapted from established procedures for the asymmetric conjugate addition to similar α,β-unsaturated esters.[1]

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Chiral Amine Catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.1 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral amine catalyst and anhydrous toluene.

  • Cool the mixture to 0 °C.

  • Add this compound to the flask.

  • Slowly add thiophenol to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome & Data

Based on analogous reactions, this protocol is expected to yield the corresponding Michael adduct with high yield and enantioselectivity.

EntryCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
110Toluene0>90 (expected)>90 (expected)
25CH₂Cl₂-20>85 (expected)>85 (expected)

Note: The data presented is based on reported results for structurally similar substrates and serves as a guideline for expected outcomes.

Application Note II: Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. This compound, with its electron-deficient double bond, is an excellent dienophile for this transformation.

Causality in Experimental Design

In the context of enantioselective Diels-Alder reactions, chiral Lewis acids are the catalysts of choice. These catalysts coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and enhancing its reactivity towards the diene. The chiral ligands attached to the metal center create a sterically defined pocket that dictates the facial selectivity of the diene's approach. The choice of Lewis acid and ligands is crucial and often requires screening to identify the optimal combination for a given substrate.

Protocol: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is based on general procedures for enantioselective Diels-Alder reactions of α,β-unsaturated carbonyl compounds.[1]

Materials:

  • This compound (1.0 equiv)

  • Diene (e.g., Cyclopentadiene) (2.0 equiv)

  • Chiral Lewis Acid Catalyst (e.g., (R)-BINOL-TiCl₂) (0.1 equiv)

  • Anhydrous Dichloromethane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral Lewis acid catalyst and anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add this compound to the flask.

  • Slowly add the diene to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome & Data

High yields and excellent enantioselectivities are anticipated for the Diels-Alder adduct.

EntryCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
110CH₂Cl₂-78>95 (expected)>95 (expected)
210Toluene-78>90 (expected)>90 (expected)

Note: The data presented is based on reported results for structurally similar substrates and serves as a guideline for expected outcomes.

Visualizing the Pathways

To better understand the catalytic cycles, the following diagrams illustrate the proposed mechanisms for the asymmetric Michael addition and Diels-Alder reaction.

Michael_Addition cluster_0 Catalytic Cycle cluster_1 Overall Reaction Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion (Activated Substrate) Catalyst->Iminium Substrate This compound Substrate->Iminium Adduct_Complex Enamine Intermediate Iminium->Adduct_Complex Nucleophilic Attack Nucleophile Nucleophile (e.g., Thiophenol) Nucleophile->Adduct_Complex Adduct_Complex->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Adduct_Complex->Product Hydrolysis Start Substrate + Nucleophile End Chiral Product Start->End Chiral Catalyst

Caption: Proposed catalytic cycle for the organocatalyzed asymmetric Michael addition.

Diels_Alder cluster_0 Catalytic Cycle cluster_1 Overall Reaction Catalyst Chiral Lewis Acid (LA*) Activated_Complex Activated Dienophile (Substrate-LA* Complex) Catalyst->Activated_Complex Coordination Substrate This compound (Dienophile) Substrate->Activated_Complex Cycloadduct_Complex Product-LA* Complex Activated_Complex->Cycloadduct_Complex [4+2] Cycloaddition Diene Diene Diene->Cycloadduct_Complex Cycloadduct_Complex->Catalyst Catalyst Regeneration Product Chiral Diels-Alder Adduct Cycloadduct_Complex->Product Release Start Dienophile + Diene End Chiral Cycloadduct Start->End Chiral Lewis Acid

Caption: Proposed catalytic cycle for the Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Conclusion: A Gateway to Chiral Complexity

This compound stands as a promising and versatile substrate for the development of novel catalytic enantioselective reactions. While this guide has drawn upon the reactivity of analogous systems to provide a predictive framework, the presented protocols offer a solid foundation for researchers to explore and optimize these transformations. The ability to readily access chiral building blocks through Michael additions and Diels-Alder reactions opens up new avenues for the efficient synthesis of complex molecules with applications in drug discovery and materials science. Further investigations into the full scope of its reactivity are sure to uncover even more exciting possibilities for this valuable synthetic intermediate.

References

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Application Note: Methyl 2-oxo-4-phenylbut-3-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of Methyl 2-oxo-4-phenylbut-3-enoate, a highly functionalized α,β-unsaturated ketoester, in the synthesis of a diverse array of medicinally relevant heterocyclic compounds. We provide an in-depth analysis of the reactivity of this precursor, focusing on its role as a versatile 1,3-dielectrophilic synthon. Detailed, field-tested protocols for the synthesis of substituted pyridinones, pyrazoles, isoxazoles, and benzodiazepines are presented, complete with mechanistic insights and optimization data. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel synthetic routes to complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a powerful building block in modern organic synthesis. Its unique molecular architecture, featuring an α-ketoester and a conjugated styryl moiety, provides multiple reactive sites for strategic bond formation. The compound can be envisioned as a vinylogous 1,3-dicarbonyl equivalent, making it an ideal substrate for reactions with a wide range of binucleophiles.

The primary mode of reactivity involves a conjugate addition (Michael addition) at the β-position, which is rendered electron-deficient by both the adjacent ketone and the phenyl group. This initial addition is typically followed by a subsequent intramolecular cyclization/condensation reaction, leading to the formation of stable five-, six-, or seven-membered heterocyclic rings. This sequential reaction pathway allows for the rapid construction of complex molecular scaffolds from simple, commercially available starting materials.

Synthesis of Substituted Pyridin-2(1H)-ones

The synthesis of substituted pyridin-2(1H)-ones is a cornerstone of medicinal chemistry, as this scaffold is present in numerous pharmaceutical agents. The reaction of this compound with active methylene compounds, such as cyanoacetamide, provides a direct and efficient route to highly functionalized pyridinones.

Mechanistic Rationale

This transformation proceeds via an initial Michael addition of the carbanion generated from the active methylene compound to the electron-deficient β-carbon of the butenoate. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the ketone carbonyl. Subsequent dehydration affords the stable pyridin-2(1H)-one ring system. This sequence is a variation of the Guareschi-Thorpe condensation. A plausible reaction pathway is the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one from benzylideneacetone and 2-cyanoacetamide.[1]

pyridone_synthesis start_material This compound michael_adduct Michael Adduct (Intermediate A) start_material->michael_adduct Michael Addition reagent + Cyanoacetamide (Base, e.g., Piperidine) cyclized_intermediate Cyclized Intermediate (Intermediate B) michael_adduct->cyclized_intermediate Intramolecular Cyclization product 3-Carbomethoxy-4-phenyl-6-styryl-pyridin-2(1H)-one cyclized_intermediate->product Dehydration

Caption: Pyridinone Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.90 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent and Catalyst: Add ethanol (30 mL) followed by piperidine (0.85 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from ethanol to afford the pure pyridinone derivative as a crystalline solid.

Data Summary
ParameterValue
Typical Yield 75-85%
Reaction Time 4-6 hours
Purity (by HPLC) >98%
Appearance Pale yellow solid

Synthesis of 3-Phenyl-5-substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in drug discovery. The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and reliable method for pyrazole synthesis.[2][3] this compound, as a vinylogous 1,3-dicarbonyl, readily undergoes this transformation.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the butenoate. This is followed by a conjugate addition of the second nitrogen atom to the β-carbon. An alternative pathway involves the initial conjugate addition followed by cyclization. The resulting pyrazolidine intermediate then eliminates two molecules of water to yield the aromatic pyrazole ring.

pyrazole_synthesis start_material This compound hydrazone Hydrazone Intermediate start_material->hydrazone Condensation reagent + Hydrazine Hydrate (Acidic Catalyst, e.g., AcOH) cyclized_intermediate Cyclized Intermediate (Pyrazolidine) hydrazone->cyclized_intermediate Intramolecular Michael Addition product Methyl 5-phenyl-1H-pyrazole-3-carboxylate cyclized_intermediate->product Dehydration

Caption: Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 5-phenyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.90 g, 10 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the stirred solution. Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure pyrazole product.

Data Summary
ParameterValue
Typical Yield 80-90%
Reaction Time 2-3 hours
Purity (by NMR) >97%
Appearance White to off-white solid

Synthesis of 3-Phenyl-5-substituted Isoxazoles

Isoxazoles are another important class of five-membered heterocycles with a broad range of biological activities. The synthesis of isoxazoles can be readily achieved by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4][5]

Mechanistic Rationale

Similar to the pyrazole synthesis, the reaction with hydroxylamine begins with the formation of an oxime intermediate at the ketone position. This is followed by an intramolecular Michael addition of the oxime oxygen to the β-carbon, leading to a cyclized intermediate. Elimination of water from this intermediate furnishes the aromatic isoxazole ring.

isoxazole_synthesis start_material This compound oxime Oxime Intermediate start_material->oxime Condensation reagent + Hydroxylamine HCl (Base, e.g., NaOAc) cyclized_intermediate Cyclized Intermediate oxime->cyclized_intermediate Intramolecular Oxa-Michael Addition product Methyl 5-phenylisoxazole-3-carboxylate cyclized_intermediate->product Dehydration

Caption: Isoxazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate
  • Reaction Setup: To a solution of this compound (1.90 g, 10 mmol) in methanol (25 mL), add hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure isoxazole.

Data Summary
ParameterValue
Typical Yield 65-75%
Reaction Time 8-12 hours
Purity (by GC-MS) >98%
Appearance Colorless oil or low-melting solid

Synthesis of 1,5-Benzodiazepines

Seven-membered heterocyclic systems like benzodiazepines are privileged structures in medicinal chemistry, famously acting as central nervous system agents. The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds or their vinylogous counterparts is a standard method for their synthesis.[6][7]

Mechanistic Rationale

The reaction proceeds through a double condensation mechanism. One of the amino groups of o-phenylenediamine attacks the ketone carbonyl, while the other amino group undergoes a conjugate addition to the β-position of the butenoate. The resulting intermediate then cyclizes and dehydrates to form the seven-membered diazepine ring.

benzodiazepine_synthesis start_material This compound initial_adduct Initial Adduct start_material->initial_adduct Condensation & Michael Addition reagent + o-Phenylenediamine (Acidic Catalyst, e.g., AcOH) cyclized_intermediate Cyclized Intermediate initial_adduct->cyclized_intermediate Intramolecular Cyclization product Methyl 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylate cyclized_intermediate->product Tautomerization

Caption: Benzodiazepine Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylate
  • Reaction Setup: In a 100 mL flask, combine this compound (1.90 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Isolation and Purification: Stir the mixture until the effervescence ceases. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air dry. Recrystallize the crude product from ethanol to obtain the pure benzodiazepine derivative.

Data Summary
ParameterValue
Typical Yield 70-80%
Reaction Time 6-8 hours
Purity (by LC-MS) >97%
Appearance Yellow crystalline solid

Conclusion

This compound has been demonstrated to be an exceptionally useful and versatile starting material for the synthesis of a variety of important heterocyclic scaffolds. The inherent reactivity of its α,β-unsaturated ketoester system allows for straightforward and high-yielding transformations into pyridinones, pyrazoles, isoxazoles, and benzodiazepines. The protocols outlined in this application note are robust, scalable, and utilize readily available reagents, making them highly applicable in both academic research and industrial drug development settings.

References

  • Shvekhgeimer, M. G. A. (2004). The Michael Reaction: The ‘Classic’ and ‘Modern’ Synthetic Aspects (Review). Chemistry of Heterocyclic Compounds, 40(6), 675–717. [Link]

  • Vibhute, A. Y., Zangade, S. B., Gurav, V. M., & Vibhute, Y. B. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5-benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442. [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. [Link]

  • Ren, G., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(15), 4475. [Link]

  • Hussein, A. M., et al. (2008). Studies on enaminones. Organic Chemistry: An Indian Journal, 4(3). [Link]

  • Singh, P., & Singh, J. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3049-3071. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Multicomponent Reactions in Heterocyclic Chemistry. (2008). Istra, 1. [Link]

  • Kim, J., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]

  • Heravi, M. M., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Scientific Reports, 12(1), 1-21. [Link]

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Application Notes and Protocols for the One-Pot Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Methyl 2-oxo-4-phenylbut-3-enoate is a valuable α-ketoenoate intermediate in organic synthesis, serving as a versatile building block for various heterocyclic compounds and molecules of pharmaceutical interest. Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, makes it a reactive Michael acceptor and a dienophile in Diels-Alder reactions. The strategic introduction of methyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect in drug discovery.[1] This application note details a proposed one-pot, three-component synthesis strategy for this compound, designed for efficiency and atom economy, which are key principles in modern synthetic chemistry and drug development.

Scientific Rationale and Reaction Mechanism

The proposed one-pot synthesis of this compound is based on the principles of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps without the isolation of intermediates.[2][3] This approach is inspired by known multicomponent preparations of structurally related compounds.[4][5][6]

The core of this proposed synthesis is a base-catalyzed aldol condensation between benzaldehyde and methyl pyruvate. The reaction is initiated by the deprotonation of the α-carbon of methyl pyruvate by a suitable base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the final product, this compound.

Proposed Reaction Pathway:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product cluster_byproduct Byproduct Benzaldehyde Benzaldehyde AldolAdduct Aldol Addition Product Benzaldehyde->AldolAdduct MethylPyruvate Methyl Pyruvate Enolate Enolate of Methyl Pyruvate MethylPyruvate->Enolate Deprotonation Base Base (e.g., Piperidine/Acetic Acid) Enolate->AldolAdduct Nucleophilic Attack FinalProduct This compound AldolAdduct->FinalProduct Dehydration Water Water AldolAdduct->Water

Caption: Proposed reaction pathway for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization for specific laboratory conditions.

Materials:

  • Benzaldehyde (freshly distilled)

  • Methyl pyruvate

  • Piperidine

  • Glacial acetic acid

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow:

G A 1. Reaction Setup: Combine reactants and catalyst in toluene. B 2. Reflux: Heat the mixture with azeotropic removal of water. A->B C 3. Workup: Cool, wash with water and brine, and dry the organic layer. B->C D 4. Purification: Concentrate and purify by flash column chromatography. C->D E 5. Characterization: Analyze the final product (NMR, IR, MS). D->E

Caption: Experimental workflow for the proposed one-pot synthesis.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add toluene (100 mL), benzaldehyde (10.6 g, 100 mmol), and methyl pyruvate (10.2 g, 100 mmol).

  • Catalyst Addition: To the stirred mixture, add piperidine (1.0 mL) and glacial acetic acid (0.6 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary:

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassMolar Ratio
Benzaldehyde106.1210010.6 g (10.2 mL)1.0
Methyl Pyruvate102.0910010.2 g (9.5 mL)1.0
Piperidine85.15-1.0 mLCatalytic
Acetic Acid60.05-0.6 mLCatalytic
Expected Product 190.20 - - -

Troubleshooting and Safety Considerations

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure azeotropic removal of water is efficient. - Extend reaction time and monitor by TLC. - Check the purity of starting materials.
Side product formation- Adjust the catalyst ratio (piperidine/acetic acid). - Modify the reaction temperature.
Product Decomposition Prolonged heating- Monitor the reaction closely and stop when complete.
Acid/base sensitivity- Ensure workup is performed promptly after the reaction is complete.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Benzaldehyde and methyl pyruvate are irritants. Avoid inhalation and contact with skin and eyes.

  • Toluene is flammable and toxic. Handle with care and avoid ignition sources.

  • Piperidine is corrosive and flammable. Handle with extreme care.

Applications in Drug Development

The α,β-unsaturated ketone moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.[4] For instance, it can be used in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles through reactions with appropriate binucleophiles. The phenyl group can be further functionalized to explore structure-activity relationships in drug discovery programs. The one-pot nature of this synthesis makes it an attractive method for generating a library of analogs for high-throughput screening.

References

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

  • Google Patents. (2010). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • PMC. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Retrieved from [Link]

  • PMC PubMed Central. (n.d.). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Retrieved from [Link]

  • YouTube. (2023). Multicomponent reactions - Dr. Yanira Mendez Gomez. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

Navigating Regioselectivity: A Detailed Guide to Grignard Reactions with Methyl 2-oxo-4-phenylbut-3-enoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of α,β-Unsaturated Carbonyl Systems

In the landscape of synthetic organic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-documented. However, the application of Grignard reagents to α,β-unsaturated carbonyl compounds, such as the versatile building block Methyl 2-oxo-4-phenylbut-3-enoate, introduces a fascinating challenge of regioselectivity. These substrates present two electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the conjugated double bond (C4). The nucleophilic attack of a Grignard reagent can therefore proceed via two competing pathways: a 1,2-addition to the carbonyl group, yielding an allylic alcohol, or a 1,4-conjugate addition, resulting in a β-substituted carbonyl compound.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via a Claisen-Schmidt condensation and the subsequent strategic application of Grignard and organocuprate reagents to control the regiochemical outcome of the nucleophilic addition.

Part 1: Synthesis of the Precursor: this compound via Claisen-Schmidt Condensation

A robust and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an enolizable ester, in this case, methyl pyruvate, with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde.[2][3][4] The absence of α-hydrogens on benzaldehyde prevents its self-condensation, leading to a more controlled reaction with a higher yield of the desired crossed-condensation product.[3]

Reaction Mechanism: A Stepwise Look at C-C Bond Formation

The Claisen-Schmidt condensation proceeds through a well-established mechanism:

  • Enolate Formation: A base, typically an alkoxide like sodium methoxide to prevent transesterification, abstracts an acidic α-hydrogen from methyl pyruvate to form a resonance-stabilized enolate.[2][5]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy keto-ester.

  • Dehydration: Under the reaction conditions, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the more thermodynamically stable, conjugated α,β-unsaturated keto-ester, this compound.

Diagram of the Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product benzaldehyde Benzaldehyde base Base (e.g., NaOMe) in Methanol methyl_pyruvate Methyl Pyruvate methyl_pyruvate->base product This compound base->product Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Claisen-Schmidt condensations.

Materials:

  • Benzaldehyde

  • Methyl pyruvate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: Prepare a solution of benzaldehyde (1.0 equivalent) and methyl pyruvate (1.1 equivalents) in anhydrous methanol. Add this solution dropwise to the cooled sodium methoxide solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary Table:

ParameterValue
Benzaldehyde1.0 eq
Methyl Pyruvate1.1 eq
Sodium Methoxide1.0 eq
SolventAnhydrous Methanol
Reaction Temperature0 °C to Room Temperature
Reaction Time5-7 hours
Work-upQuenching with aq. NH₄Cl, Extraction with Diethyl Ether
PurificationFlash Column Chromatography

Part 2: The Grignard Reaction with this compound: A Tale of Two Pathways

With the α,β-unsaturated keto-ester in hand, we can now explore the fascinating dichotomy of its reaction with organometallic reagents. The choice of reagent is paramount in directing the nucleophilic attack to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).

The Mechanistic Crossroads: 1,2- vs. 1,4-Addition

The regioselectivity of the addition is governed by the principles of kinetic and thermodynamic control, as well as the Hard and Soft Acids and Bases (HSAB) theory.

  • 1,2-Addition (Kinetic Control): "Hard" nucleophiles, such as Grignard (RMgX) and organolithium (RLi) reagents, react rapidly and irreversibly at the more electrophilic carbonyl carbon.[1] This pathway is under kinetic control, favoring the fastest-formed product.

  • 1,4-Addition (Thermodynamic Control): "Soft" nucleophiles, such as organocuprates (R₂CuLi, Gilman reagents), favor the 1,4-conjugate addition.[6] This reaction is often reversible and leads to the more thermodynamically stable enolate intermediate, which is then protonated during work-up to give the β-substituted product.

Diagram of Competing Grignard Reaction Pathways

Grignard_Pathways cluster_12 1,2-Addition Pathway cluster_14 1,4-Addition Pathway start This compound grignard Grignard Reagent (RMgX) start->grignard Hard Nucleophile (Kinetic Control) gilman Gilman Reagent (R₂CuLi) start->gilman Soft Nucleophile (Thermodynamic Control) product_12 Allylic Alcohol Derivative grignard->product_12 product_14 β-Substituted Keto-ester gilman->product_14

Sources

Application Note: High-Resolution Purification of Methyl 2-oxo-4-phenylbut-3-enoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive, field-tested protocol for the purification of Methyl 2-oxo-4-phenylbut-3-enoate, a valuable intermediate in synthetic organic chemistry. The inherent reactivity of the α,β-unsaturated carbonyl moiety necessitates a purification strategy that is both efficient and mild to prevent isomerization or degradation.[1][2] This guide moves beyond a simple list of steps, delving into the causal relationships between chromatographic parameters and separation outcomes. The protocols herein are designed as a self-validating system, integrating Thin Layer Chromatography (TLC) for in-process monitoring and final purity assessment. This methodology is intended for researchers in synthetic chemistry and drug development requiring high-purity material for subsequent reaction steps or biological screening.

Introduction to the Challenge: Separating Target from Artifact

This compound (MW: 190.19 g/mol , Formula: C₁₁H₁₀O₃) is characterized by a conjugated system comprising a phenyl ring, an alkene, and two carbonyl groups (a ketone and an ester).[3] This electronic structure makes it a potent Michael acceptor and dienophile, but also renders it susceptible to side reactions.

Typical synthetic routes, such as aldol condensation or oxidation of corresponding alcohols, can result in a crude mixture containing:

  • Starting Materials: Unreacted benzaldehyde, methyl pyruvate, or related precursors.

  • Geometric Isomers: The less stable (Z)-isomer.

  • Byproducts: Self-condensation or polymerization products.[2]

  • Saturated Analogs: Over-reduction can lead to the formation of Methyl 2-oxo-4-phenylbutanoate.[4]

Column chromatography offers the resolving power to isolate the desired (E)-isomer from these closely related impurities. The choice of a silica gel stationary phase and a non-polar/polar solvent system is predicated on the principle of separating compounds based on their differential polarity.[5][6]

Principle of Separation: The Science of Selectivity

The purification relies on normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism is governed by the equilibrium of analyte molecules adsorbing to the silica surface and desorbing back into the less polar mobile phase.[6]

  • Non-Polar Impurities: Compounds with low polarity (e.g., residual hydrocarbon solvents, non-polar starting materials) have minimal interaction with the silica gel and are rapidly eluted by the non-polar mobile phase.

  • Target Compound: this compound, with its ester and ketone functionalities, is moderately polar. It will adsorb to the silica gel but can be displaced by introducing a more polar solvent component into the mobile phase.

  • Polar Impurities: Highly polar byproducts or starting materials (e.g., alcohols, carboxylic acids) will adsorb very strongly to the stationary phase and will require a significantly more polar mobile phase for elution.

This differential affinity allows for the selective elution of the target compound in a pure form.

Pre-Purification Analysis: The Foundational Role of TLC

Attempting column chromatography without preliminary TLC analysis is inefficient and risks failure. TLC serves as a small-scale, rapid proxy to determine the optimal mobile phase composition.

Protocol: TLC System Development

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the TLC plate baseline.

  • Eluent Testing: Develop plates in sealed chambers with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualization: Visualize the developed plates under UV light (254 nm). If needed, stain with potassium permanganate.

  • Optimal System Selection: The ideal solvent system is one that results in a Retention Factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value typically ensures good separation and a practical elution volume during the column chromatography phase.[5]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Setup
ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent resolving power for flash chromatography.
Column Dimensions 40 mm inner diameter, 200 mm lengthA column diameter to length ratio of ~1:5 to 1:10 is standard.
Mobile Phase Hexane / Ethyl AcetateA versatile solvent system with tunable polarity and low boiling points for easy removal.[7]
Sample Loading Dry Loading (preferred)Prevents band broadening and improves resolution, especially if the crude is not fully soluble in the initial eluent.
Step-by-Step Purification Workflow

Step 1: Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[5]

  • Add a ~1 cm layer of sand over the plug to create a flat base.

  • In a separate beaker, prepare a slurry of silica gel (approx. 40-50 g) in the initial, least polar solvent mixture determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate).[5]

  • Pour the slurry into the column. Use a funnel to aid the transfer. Tap the side of the column gently to dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The process can be expedited by applying gentle air pressure (flash chromatography). Crucially, never let the solvent level drop below the top of the silica bed. [8]

  • Add another ~1 cm layer of sand on top of the packed silica to protect the surface during solvent addition and sample loading.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent thoroughly using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer this powder onto the sand at the top of the prepared column.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Begin elution by opening the stopcock and applying gentle, consistent air pressure.

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.

  • As the elution progresses, gradually increase the polarity of the mobile phase (gradient elution). For example:

    • 200 mL of 95:5 Hexane:EtOAc

    • 200 mL of 90:10 Hexane:EtOAc

    • 400 mL of 85:15 Hexane:EtOAc

  • The exact gradient should be guided by the TLC analysis of the crude mixture.

Step 4: In-Process Monitoring

  • Every few fractions, perform TLC analysis to track the separation. Spot the crude mixture, the current fraction, and the previous fraction on the same plate.

  • This allows for real-time visualization of which compounds are eluting. Non-polar impurities will elute first, followed by the target product, and finally any highly polar impurities.

Step 5: Product Isolation

  • Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Obtain the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visual Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow Crude Crude Product Mixture TLC_Dev TLC System Development (Hexane:EtOAc) Crude->TLC_Dev Analyze Dry_Load Dry Sample Loading Crude->Dry_Load Adsorb on Silica Column_Prep Column Preparation (Slurry Packing) TLC_Dev->Column_Prep Inform Column_Prep->Dry_Load Prepare Elution Gradient Elution & Fraction Collection Dry_Load->Elution Load TLC_Monitor TLC Monitoring of Fractions Elution->TLC_Monitor Analyze Combine Combine Pure Fractions Elution->Combine Pool TLC_Monitor->Elution Guide Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Purified Product (>98% Purity) Solvent_Removal->Pure_Product

Sources

Application Note: Monitoring Reactions of Methyl 2-oxo-4-phenylbut-3-enoate using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of TLC in Synthetic Chemistry

In the fast-paced environment of drug discovery and development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin Layer Chromatography (TLC) is a simple, quick, and inexpensive analytical technique that provides chemists with a real-time snapshot of the components within a reaction mixture.[1][2][3] This application note provides a detailed protocol for utilizing TLC to monitor reactions involving Methyl 2-oxo-4-phenylbut-3-enoate, a versatile building block in organic synthesis. Understanding the principles of TLC and its practical application allows researchers to determine the consumption of starting materials, the formation of products, and the presence of any byproducts, thereby enabling the optimization of reaction conditions and timely quenching of the reaction.[2][4][5]

This compound is a β,γ-unsaturated α-ketoester, a class of compounds known for their diverse reactivity.[6] They can participate in various transformations, including 1,4-conjugate additions (Michael additions) and 1,2-additions to the carbonyl group.[6] Given the potential for multiple reaction pathways, close monitoring by TLC is essential to ensure the desired outcome.

Scientific Principles of Thin Layer Chromatography

TLC separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[1][7][8] The stationary phase, typically silica gel or alumina coated on a plate, is polar. The mobile phase, a solvent or mixture of solvents, is chosen to have a polarity that allows for the effective separation of the compounds of interest.[9][10][11]

As the mobile phase ascends the TLC plate via capillary action, it carries the spotted compounds with it.[1] Compounds with a higher affinity for the stationary phase (more polar compounds) will travel a shorter distance, while compounds with a higher affinity for the mobile phase (less polar compounds) will travel further up the plate.[11][12] This differential migration results in the separation of the components of the mixture. The distance a compound travels relative to the solvent front is known as the Retention Factor (Rf value) and is a characteristic property of a compound under a specific set of TLC conditions.[12][13][14][15]

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates are recommended. The F254 indicator allows for the visualization of UV-active compounds under a UV lamp.[16]

  • This compound: The starting material for the reaction. Its chemical and physical properties are summarized in Table 1.

  • Reactants and Reagents: Specific to the reaction being monitored (e.g., nucleophiles for Michael addition, reducing agents, etc.).

  • Solvents: A range of solvents of varying polarities for developing the TLC plates. Common choices include hexanes, ethyl acetate, dichloromethane, and methanol.[11]

  • TLC Developing Chamber: A glass jar with a lid.

  • Capillary Spotters: For applying the reaction mixture to the TLC plate.[16]

  • UV Lamp: For visualizing the TLC plates (short-wave, 254 nm).[17][18]

  • Staining Solution (Optional): For visualizing compounds that are not UV-active. A common general-purpose stain is potassium permanganate.

  • Pencil and Ruler: For marking the baseline and solvent front on the TLC plate.

Table 1: Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₀O₃[19]
Molecular Weight190.19 g/mol [19]
AppearanceSolid
PolarityModerately PolarInferred from structure

Experimental Protocol: Monitoring a Michael Addition Reaction

This protocol details the TLC monitoring of a Michael addition of a thiol to this compound. The principles described can be adapted for other reactions involving this substrate.

Part 1: Preparation and Initial Analysis
  • Solvent System Selection: The key to successful TLC analysis is choosing an appropriate solvent system (mobile phase).[9][11] The goal is to achieve good separation between the starting material and the expected product, with Rf values ideally between 0.2 and 0.8.[9][20]

    • Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes.

    • Spot a dilute solution of the starting material (this compound) on a TLC plate and develop it in the chosen solvent system.

    • If the Rf is too high (spot is near the solvent front), decrease the polarity of the solvent system (e.g., 10% ethyl acetate in hexanes).[9]

    • If the Rf is too low (spot is near the baseline), increase the polarity of the solvent system (e.g., 40% ethyl acetate in hexanes).[9]

  • Prepare the TLC Chamber: Line the inside of the developing chamber with a piece of filter paper. Add the chosen solvent system to a depth of about 0.5 cm, ensuring the solvent level is below the baseline of the TLC plate.[1][4] Close the chamber and allow it to become saturated with solvent vapors.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[21] Mark three lanes on the baseline for spotting:

    • SM: Starting Material (this compound)

    • Co: Co-spot (Starting Material and Reaction Mixture)

    • RXN: Reaction Mixture

Part 2: Monitoring the Reaction
  • Initiate the Reaction: Begin the chemical reaction according to the established procedure.

  • Time Zero (T=0) Sample: Immediately after all reagents have been combined, take a small aliquot of the reaction mixture using a capillary spotter.

  • Spot the TLC Plate:

    • On the "SM" lane, spot a dilute solution of your starting material.

    • On the "RXN" lane, spot the aliquot of the reaction mixture.

    • On the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[22] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[22]

    • Ensure the spots are small and concentrated to avoid streaking.[21]

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[1][4] Close the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1][21]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. This compound is a conjugated system and should be UV active.[17] Circle the spots with a pencil.

    • If necessary, use a chemical stain to visualize non-UV active compounds.

  • Analyze the Results:

    • At T=0, you should primarily see the spot corresponding to the starting material in the "RXN" lane.

    • As the reaction progresses, a new spot corresponding to the product should appear. The product of a Michael addition of a thiol will likely be more polar than the starting enoate, resulting in a lower Rf value.

    • The intensity of the starting material spot should decrease over time, while the intensity of the product spot should increase.[4]

  • Continue Monitoring: Take samples from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and repeat the TLC analysis.[4] The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[23]

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis TLC Analysis cluster_interpretation Interpretation prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, RXN) prep_plate Prepare TLC Plate prep_plate->spot_plate start_rxn Initiate Reaction take_sample Take Aliquot (T=t) start_rxn->take_sample take_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_plate Visualize (UV/Stain) develop_plate->visualize_plate analyze_spots Analyze Spots (Rf) visualize_plate->analyze_spots decision Reaction Complete? analyze_spots->decision decision->take_sample No end_rxn Quench Reaction decision->end_rxn Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

Interpreting the TLC Plate

The following diagram illustrates a hypothetical TLC progression for the Michael addition reaction.

TLC_Progression cluster_plate TLC Plate cluster_T0 cluster_T30 cluster_T60 T0 T = 0 min T30 T = 30 min T60 T = 60 min SM_0 RXN_0 Co_0 SM_30 RXN_30_SM RXN_30_P Co_30_SM Co_30_P SM_60 RXN_60_P Co_60_SM Co_60_P SM_label SM Co_label Co RXN_label RXN

Caption: Idealized TLC plates at different reaction times. Blue spots represent the starting material and red spots represent the product.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaking or "Blobby" Spots Sample is too concentrated.[1][21]Dilute the sample before spotting.[1][21]
Insoluble material in the sample.Filter the sample before spotting.
No Spots Visible Sample is too dilute.[24]Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.[24]
Compound is not UV-active.Use a chemical stain or a different visualization method.[1]
Compound has evaporated from the plate.[17]Visualize the plate immediately after development.[17]
Rf Value is Too High or Too Low Solvent system is too polar or non-polar.[9]Adjust the polarity of the solvent system.[9]
Uneven Solvent Front TLC plate is touching the side of the chamber or filter paper.[24]Ensure the plate is centered in the chamber.
Chamber is not properly sealed.Ensure the lid is tightly closed.
Spots are not Round The adsorbent has been disturbed during spotting.Be gentle when spotting the plate.
The sample was applied as a large spot.Apply the sample as a very small spot.[21]

Conclusion

Thin Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving versatile substrates like this compound. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can effectively track the progress of their reactions, leading to improved yields, purity, and overall efficiency in the synthesis of novel compounds. The simplicity and rapidity of TLC make it an essential technique in the modern organic chemistry laboratory.

References

  • University of Colorado, Boulder. Thin Layer Chromatography (TLC). [Online] Available at: [Link]

  • Rahman, M. M., et al. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Journal of Scientific Research, 10(3), 323-329. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Online] Available at: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Online] Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Online] Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. [Online] Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Online] Available at: [Link]

  • A-Level Chemistry. (2017). Applying TLC - monitoring the progress of a reaction. [Online] Available at: [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582963, this compound. [Online] Available at: [Link]

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  • Oreate AI Blog. (2024). How to Calculate Rf TLC. [Online] Available at: [Link]

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Application Notes and Protocols for the Work-up of Methyl 2-oxo-4-phenylbut-3-enoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Versatile α-Keto Ester

Methyl 2-oxo-4-phenylbut-3-enoate is a highly functionalized building block in organic synthesis, prized for its array of reactive sites: an α-keto ester, a Michael acceptor system, and an aromatic ring. Its utility in the synthesis of complex molecules, from heterocyclic scaffolds to precursors for drug development, is significant. However, the very reactivity that makes this compound valuable also presents unique challenges during its isolation and purification. The presence of multiple functional groups makes it susceptible to degradation, side-reactions, and dimerization, particularly under harsh work-up conditions.[1]

This guide provides a comprehensive overview of robust work-up procedures tailored for reactions involving this compound. Moving beyond a simple checklist of steps, we will delve into the chemical principles that underpin each procedural choice, empowering researchers to not only execute these protocols but also to adapt them intelligently to their specific reaction contexts. Our focus is on maintaining the integrity of the target molecule, maximizing yield, and achieving high purity.

Core Principles: A Strategy for Successful Isolation

The successful work-up of this compound hinges on a few key principles:

  • Temperature Control: This molecule, like similar unsaturated keto esters, can be prone to polymerization or dimerization at elevated temperatures.[1] It is therefore crucial to conduct all work-up steps, including quenching, extractions, and solvent removal, at or below room temperature whenever feasible.

  • pH Management: The ester functionality is sensitive to both strongly acidic and basic conditions, which can lead to hydrolysis. The conjugated system can also be susceptible to acid-catalyzed reactions.[2] Therefore, maintaining a pH as close to neutral as possible during aqueous work-up is paramount.

  • Avoidance of Prolonged Storage: Due to its reactivity, crude and even purified this compound should be used promptly or stored at low temperatures (e.g., -18°C) under an inert atmosphere to prevent degradation.[1]

General Work-up Workflow: A Decision-Based Approach

The selection of a specific work-up protocol is intrinsically linked to the nature of the reaction used to synthesize the target compound. Below is a generalized workflow that can be adapted based on the reaction conditions.

G cluster_0 Post-Reaction cluster_1 Quenching & Neutralization cluster_2 Extraction & Washing cluster_3 Drying & Concentration cluster_4 Purification cluster_5 Final Product ReactionMixture Crude Reaction Mixture Quench Quench Reaction (e.g., sat. aq. NH4Cl) ReactionMixture->Quench Neutralize Neutralize (if necessary) (e.g., dilute NaHCO3) Quench->Neutralize Extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) Neutralize->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Chromatography/Crystallization) Concentrate->Purify FinalProduct Pure Methyl 2-oxo-4- phenylbut-3-enoate Purify->FinalProduct

Caption: A generalized workflow for the work-up and purification of this compound.

Protocol 1: Work-up Following a Grignard-Type Reaction

Grignard reactions for the synthesis of related keto esters often involve the addition of a Grignard reagent to an oxalate, followed by an acidic quench.[3][4] The work-up must neutralize the acid and remove magnesium salts.

Rationale: The initial quench with a mild acid like saturated aqueous ammonium chloride (NH₄Cl) is preferred over strong acids to minimize the risk of acid-catalyzed side reactions. A subsequent wash with sodium bicarbonate will neutralize any remaining acid, and a brine wash will aid in breaking up emulsions and removing water from the organic layer.

Step-by-Step Methodology:
  • Quenching: Cool the reaction vessel to 0°C in an ice bath. Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring until no further effervescence or precipitation is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (1 x 50 mL).

    • Deionized water (1 x 50 mL).

    • Saturated aqueous NaCl (brine) (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Work-up for a Three-Component or Condensation Reaction

These reactions may be performed under neutral or mildly acidic/basic conditions and may not require a harsh quenching step.[6][7] The focus here is on removing catalysts and unreacted starting materials.

Rationale: A direct aqueous wash is often sufficient to remove water-soluble catalysts and byproducts. The choice of extraction solvent is critical and should be based on the polarity of the product and impurities.

Step-by-Step Methodology:
  • Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like acetonitrile, first remove the solvent under reduced pressure.[6]

  • Partitioning: To the resulting residue, add dichloromethane (or another suitable organic solvent) and deionized water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated aqueous NaCl (brine) (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation, maintaining a bath temperature below 40°C.

Purification: Achieving High Purity

Following the initial work-up, the crude product often requires further purification.

Flash Column Chromatography

This is the most common method for purifying this compound.

Rationale: The polarity of the α-keto ester allows for good separation from less polar byproducts (e.g., unreacted benzaldehyde) and more polar impurities on silica gel. A gradient elution is often optimal.

Typical Conditions:

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientA non-polar/polar solvent system allows for fine-tuning of the elution. Starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the ethyl acetate concentration will effectively separate the components.[5]
Monitoring Thin Layer Chromatography (TLC)Use a UV lamp (254 nm) for visualization, as the phenyl group and conjugated system are chromophoric.
Crystallization

If the crude product is obtained as a solid or a viscous oil that can be induced to crystallize, this can be an effective purification method.

Rationale: Crystallization can be highly effective at removing small amounts of impurities, yielding a product of very high purity.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Common Work-up Issues

IssuePotential CauseSuggested Solution
Emulsion Formation High concentration of salts or polar byproducts.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period. If persistent, filter the entire mixture through a pad of Celite.
Product Degradation Exposure to strong acid/base or heat.Ensure all aqueous solutions are near neutral pH. Use a rotary evaporator with a water bath temperature below 40°C. Analyze the product immediately after isolation.
Low Recovery Product is partially soluble in the aqueous phase.Perform additional extractions (e.g., 5-6 times with smaller volumes of organic solvent). Ensure the pH of the aqueous layer is neutral to prevent the formation of the more water-soluble carboxylate if hydrolysis has occurred.

Physicochemical Data for Reference

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[8]
Molecular Weight 190.19 g/mol [8]
Appearance Expected to be a yellow oil or low-melting solid.Inferred from similar compounds.

Conclusion

The successful isolation of this compound is a testament to a well-planned and carefully executed work-up procedure. By understanding the inherent reactivity of the molecule and tailoring the work-up strategy to the specific reaction conditions, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. The protocols and principles outlined in this guide serve as a foundation upon which to build robust and reliable purification processes.

References

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available at: [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • MDPI. (2018). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Available at: [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • The Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Available at: [Link]

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Application Notes and Protocols: Methyl 2-oxo-4-phenylbut-3-enoate as a Versatile Building Block in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-4-phenylbut-3-enoate is a highly functionalized and versatile building block in organic synthesis. Its unique structure, featuring an α,β-unsaturated ketone, an ester moiety, and a phenyl group, offers multiple reaction sites for the strategic construction of complex molecular architectures. This application note provides a detailed exploration of the utility of this compound in the context of natural product synthesis. We will delve into its application in key bond-forming reactions, particularly asymmetric conjugate additions, and provide a representative protocol for the synthesis of chiral γ-keto esters, which are pivotal intermediates in the synthesis of various alkaloids and other bioactive natural products.

Introduction: The Strategic Value of this compound

The quest for efficient and elegant total syntheses of natural products fuels the continuous search for versatile and readily accessible starting materials. This compound emerges as a prime candidate in this regard. The presence of an electrophilic double bond conjugated to a ketone and an ester group makes it an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the C3 position. The phenyl group provides a scaffold that is present in numerous natural products and can be further functionalized.

The true power of this building block lies in its potential for stereocontrolled transformations. The generation of a new stereocenter via conjugate addition is a critical step in many total syntheses. Modern organocatalysis and transition-metal catalysis offer powerful tools to achieve high enantioselectivity in such reactions, transforming the prochiral this compound into valuable chiral intermediates.

Key Applications in Natural Product Synthesis: The Gateway to Chiral γ-Keto Esters

While a direct, end-to-end total synthesis of a specific natural product commencing with this compound is not extensively documented in a single publication, its strategic importance is best illustrated by its role as a precursor to chiral γ-keto esters. These motifs are central to the synthesis of a plethora of natural products, including various alkaloids and polyketides.

A cornerstone reaction for this transformation is the asymmetric Michael addition . In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated system, controlled by a chiral catalyst to favor the formation of one enantiomer of the product.

Conceptual Workflow: From Building Block to Natural Product Precursor

The general strategy involves the enantioselective conjugate addition of a suitable nucleophile to this compound, followed by further transformations of the resulting chiral γ-keto ester to a known intermediate in a natural product synthesis.

G start This compound reaction Asymmetric Michael Addition (e.g., Organocatalysis) start->reaction intermediate Chiral γ-Keto Ester reaction->intermediate elaboration Further Synthetic Steps (e.g., Reductive Amination, Cyclization) intermediate->elaboration precursor Known Natural Product Precursor elaboration->precursor natural_product Target Natural Product (e.g., Alkaloid) precursor->natural_product

Caption: Conceptual workflow for the utilization of this compound.

Experimental Protocols: Asymmetric Michael Addition

The following protocol describes a general procedure for the organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketoester like this compound. This protocol is based on well-established methodologies in the field of asymmetric catalysis.[1]

Representative Protocol: Organocatalytic Asymmetric Michael Addition of Nitroalkanes

This protocol details the enantioselective conjugate addition of a nitroalkane to an enone, a reaction that is highly valuable for the synthesis of chiral γ-nitro ketones, which are versatile intermediates.

Materials:

  • This compound (1.0 equiv)

  • Nitroalkane (e.g., nitromethane, nitroethane) (1.5 equiv)

  • Chiral Organocatalyst (e.g., a chiral primary amine-thiourea catalyst) (0.1 equiv)

  • Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (0.1 equiv) and the anhydrous solvent.

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the catalyst.

  • Add the nitroalkane (1.5 equiv) to the catalyst solution.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-nitro keto ester.

Data Presentation:

EntryNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Nitromethane10Toluene2524>95>90
2Nitroethane10CH₂Cl₂048>95>92

Note: The data in this table is representative and based on typical results for organocatalytic Michael additions to similar substrates. Actual results may vary depending on the specific catalyst and reaction conditions employed.

Synthetic Application: A Plausible Route to a Substituted Piperidine Alkaloid

The chiral γ-nitro keto ester obtained from the protocol above is a valuable intermediate for the synthesis of nitrogen-containing heterocyclic natural products, such as piperidine alkaloids. The following represents a plausible, though not explicitly published, synthetic route from the Michael adduct to a key precursor of such an alkaloid.

Proposed Synthetic Pathway

G start Chiral γ-Nitro Keto Ester (from Michael Addition) step1 Reduction of Nitro Group (e.g., H₂, Pd/C) start->step1 intermediate1 γ-Amino Keto Ester step1->intermediate1 step2 Intramolecular Reductive Amination (e.g., NaBH(OAc)₃) intermediate1->step2 product Chiral Substituted Piperidinone step2->product step3 Further Elaboration product->step3 alkaloid Piperidine Alkaloid step3->alkaloid

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-4-phenylbut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related α,β-unsaturated ketoesters. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved via a Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an aldehyde lacking α-hydrogens (benzaldehyde) with a ketone containing α-hydrogens (methyl pyruvate). The reaction proceeds through an enolate intermediate, which attacks the carbonyl group of the aldehyde, followed by dehydration to yield the desired α,β-unsaturated product. While the reaction is straightforward in principle, its success is highly dependent on carefully controlled reaction conditions to maximize the yield of the desired product and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Claisen-Schmidt condensation of benzaldehyde and methyl pyruvate.[1][2][3] This reaction can be catalyzed by either a base or an acid, with base catalysis being more prevalent.

Q2: What are the primary competing side reactions to be aware of?

A2: The main side reactions of concern are:

  • Self-condensation of methyl pyruvate: Methyl pyruvate can react with itself to form a variety of byproducts. This is often a significant issue and needs to be minimized by careful control of reaction conditions.

  • Cannizzaro reaction of benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid. This is less common under the typical conditions for a Claisen-Schmidt condensation but can occur with very strong bases or high temperatures.

  • Michael addition: The enolate of methyl pyruvate can potentially add to the newly formed α,β-unsaturated ketoester in a Michael-type addition, leading to oligomeric byproducts.

Q3: What is the role of the catalyst in this reaction?

A3: The catalyst, whether a base or an acid, is crucial for the formation of the enolate from methyl pyruvate.

  • Base catalysis: A base (e.g., NaOH, KOH) abstracts an α-hydrogen from methyl pyruvate to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.[4][5]

  • Acid catalysis: An acid catalyst protonates the carbonyl oxygen of methyl pyruvate, which facilitates its tautomerization to the enol form. The enol then acts as the nucleophile.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4][6] A spot of the reaction mixture is compared with spots of the starting materials (benzaldehyde and methyl pyruvate). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for real-time monitoring of the reaction.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Ineffective Catalyst: The chosen base or acid may not be optimal for this specific reaction. 2. Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition or side reactions. 3. Incorrect Stoichiometry: An inappropriate ratio of benzaldehyde to methyl pyruvate can lead to an excess of one reactant and limit the formation of the product. 4. Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.1. Catalyst Screening: Test different catalysts. For base catalysis, try NaOH, KOH, or sodium methoxide. For acid catalysis, consider using HCl or a Lewis acid.[8][9] 2. Temperature Optimization: Start the reaction at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allow it to slowly warm to room temperature. Gentle heating may be required for some catalyst systems. 3. Stoichiometry Adjustment: A slight excess of benzaldehyde may be used to ensure complete consumption of the more valuable methyl pyruvate, which is prone to self-condensation. Experiment with ratios from 1:1 to 1.2:1 (benzaldehyde:methyl pyruvate). 4. Reagent Purification: Ensure that benzaldehyde is freshly distilled to remove any benzoic acid, and that methyl pyruvate is of high purity.
Formation of a White Precipitate (suspected Benzoic Acid) Cannizzaro Reaction: This side reaction of benzaldehyde is favored by high concentrations of a strong base.1. Use a Milder Base: Switch to a weaker base, such as an amine-based catalyst. 2. Lower Base Concentration: Reduce the molar equivalent of the base used. 3. Temperature Control: Maintain a lower reaction temperature.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: The crude product may contain unreacted starting materials or side products that prevent crystallization. 2. Incorrect Work-up Procedure: The work-up may not be effectively removing all impurities.1. Column Chromatography: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6] 2. Improved Work-up: Ensure the reaction is properly quenched and neutralized. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
Multiple Product Spots on TLC Side Reactions: This indicates the formation of byproducts, most likely from the self-condensation of methyl pyruvate.1. Slow Addition of Methyl Pyruvate: Add the methyl pyruvate dropwise to the reaction mixture containing benzaldehyde and the catalyst. This maintains a low concentration of the enolizable ketone, favoring the cross-condensation over self-condensation. 2. Optimize Reactant Ratio: Use a slight excess of benzaldehyde.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of this compound using a base catalyst. Optimization of the specific base, solvent, and temperature may be required to achieve the best results.

Materials:

  • Benzaldehyde (freshly distilled)

  • Methyl pyruvate

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1.0 equivalent) in ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: In a separate flask, prepare a solution of NaOH or KOH (1.1 equivalents) in ethanol. Add this basic solution to the cooled benzaldehyde solution with stirring.

  • Addition of Methyl Pyruvate: Add methyl pyruvate (1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by pouring it into a beaker of ice water. Neutralize the mixture with a dilute solution of HCl until it is slightly acidic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]

  • Characterization: Characterize the purified product by NMR and IR spectroscopy and compare the data with literature values for similar compounds.

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general procedure using an acid catalyst.

Materials:

  • Benzaldehyde (freshly distilled)

  • Methyl pyruvate

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Acid catalyst (e.g., dry HCl gas, or a Lewis acid like TiCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 equivalent) and methyl pyruvate (1.1 equivalents) in the anhydrous solvent.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the acid catalyst.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified product using NMR and IR spectroscopy.

Visualization of Key Processes

Experimental Workflow for Base-Catalyzed Synthesis```dot

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzaldehyde in Ethanol C Cool Benzaldehyde Solution to 0-5 °C A->C B Prepare Ethanolic NaOH/KOH Solution D Add Base Solution B->D C->D E Slowly Add Methyl Pyruvate D->E F Stir at Room Temp. & Monitor by TLC E->F G Quench with Ice Water & Neutralize with HCl F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry with MgSO₄ & Concentrate I->J K Purify by Column Chromatography J->K

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

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Common side reactions and byproducts in "Methyl 2-oxo-4-phenylbut-3-enoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-4-phenylbut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable α,β-unsaturated ketoester. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically proceeds via a Claisen-Schmidt (crossed aldol) condensation between benzaldehyde and methyl pyruvate.[1]

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several competing factors. The primary synthesis is a delicate balance between the desired condensation and various side reactions.

  • Causality: The core of the issue often lies in the management of the methyl pyruvate enolate. This enolate is the key nucleophile that attacks benzaldehyde. However, it can also attack another molecule of methyl pyruvate (self-condensation) or the product itself (Michael addition).[2][3] Furthermore, reaction conditions that are too harsh can promote undesired pathways.

  • Troubleshooting Steps & Solutions:

    • Temperature Control is Critical: The initial aldol addition is typically exothermic. Running the reaction at a low temperature (0-5 °C) during the base addition minimizes the rate of side reactions, particularly the self-condensation of methyl pyruvate.[4] After the initial addition, allowing the reaction to slowly warm to room temperature is often sufficient for the dehydration (condensation) step. Avoid excessive heating, which can lead to polymerization and decomposition.

    • Choice and Stoichiometry of Base: A strong, non-nucleophilic base is required to generate the enolate of methyl pyruvate. However, an excessive concentration of a strong base like NaOH or KOH can catalyze the Cannizzaro reaction with benzaldehyde, leading to benzyl alcohol and benzoic acid.

      • Recommendation: Use a catalytic amount of base (e.g., 10-20 mol%). A slow, dropwise addition of the base to the mixture of the aldehyde and ketone is crucial to keep the instantaneous concentration of the enolate low, thereby favoring the cross-condensation over self-condensation.

    • Reagent Purity and Stoichiometry:

      • Ensure benzaldehyde is free of benzoic acid, which can neutralize the base. Purify by distillation if necessary.

      • Use a slight excess (1.1 to 1.2 equivalents) of methyl pyruvate. Since benzaldehyde cannot enolize, it cannot self-condense. Using it as the limiting reagent ensures it is consumed primarily by the desired reaction pathway.[5]

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Over-extending the reaction time, especially at elevated temperatures, can increase the formation of Michael adducts and other degradation byproducts.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_temp Was temperature controlled? (0-5°C initially) start->check_temp check_base Was base added slowly? (Catalytic amount) check_temp->check_base Yes high_temp High Temp -> Side Reactions (Self-condensation, Polymerization) check_temp->high_temp No check_reagents Are reagents pure? (Stoichiometry correct?) check_base->check_reagents Yes base_issue Base Issue -> Poor Enolate Control (Cannizzaro, Self-condensation) check_base->base_issue No check_time Was reaction monitored by TLC? check_reagents->check_time Yes reagent_issue Reagent Impurity -> Incomplete Reaction check_reagents->reagent_issue No check_time->start Reaction Incomplete time_issue Excess Time -> Byproduct Formation (Michael Addition) check_time->time_issue Reaction Over-extended solution_temp Optimize: Maintain 0-5°C during base addition, then warm to RT. high_temp->solution_temp solution_base Optimize: Use 10-20 mol% base, add dropwise. base_issue->solution_base solution_reagents Optimize: Purify benzaldehyde. Use slight excess of methyl pyruvate. reagent_issue->solution_reagents solution_time Optimize: Stop reaction once TLC shows consumption of limiting reagent. time_issue->solution_time

Caption: A workflow for diagnosing causes of low yield.

Q2: My final product is impure, showing multiple spots on TLC and extra peaks in the NMR. How do I identify and minimize these impurities?

A2: The presence of multiple byproducts is common and identifying them is key to optimizing the reaction and purification.

  • Causality: Impurities arise from the side reactions discussed previously. Each byproduct has a unique structure that can often be identified by characteristic spectroscopic signals.

  • Identification and Mitigation:

Byproduct/ImpurityIdentification (Characteristic ¹H NMR Signals)CausalityMitigation Strategy
Unreacted Benzaldehyde Singlet ~10 ppm (aldehyde proton). Multiplets ~7.5-7.9 ppm.Incomplete reaction.Increase reaction time or temperature slightly; ensure proper stoichiometry.
Unreacted Methyl Pyruvate Singlet ~2.5 ppm (methyl ketone). Singlet ~3.9 ppm (methyl ester).Incomplete reaction.Use as the excess reagent; ensure catalyst is active.
Methyl Pyruvate Self-Condensation Product Complex aliphatic and olefinic signals. Absence of phenyl protons.[3]High local concentration of enolate; high temperature.Slow base addition at low temperature.
Benzyl Alcohol Singlet ~4.7 ppm (benzyl CH₂). Broad singlet for OH.Cannizzaro reaction due to excess strong base.Use catalytic amount of base; avoid KOH/NaOH where possible.
Benzoic Acid Broad singlet >10 ppm (acid proton).Cannizzaro reaction or oxidation of benzaldehyde.Use fresh, purified benzaldehyde. Purge reaction with inert gas.
(Z)-Isomer of Product Olefinic protons will have a smaller coupling constant (J ≈ 12 Hz) compared to the (E)-isomer (J ≈ 16 Hz).[6]Thermodynamic vs. kinetic control.The (E)-isomer is generally more thermodynamically stable. Allowing the reaction to stir longer at room temperature may favor its formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the base-catalyzed synthesis of this compound?

A1: The reaction proceeds via a base-catalyzed Claisen-Schmidt (crossed aldol) condensation mechanism. It involves three key stages: enolate formation, nucleophilic attack (addition), and dehydration (condensation).[1]

  • Enolate Formation: A base abstracts an acidic α-proton from methyl pyruvate to form a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Addition: The pyruvate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield the aldol addition product: methyl 4-hydroxy-2-oxo-4-phenylbutanoate.

  • Dehydration: Under the reaction conditions, a second proton is abstracted from the α-carbon, forming an enolate. This is followed by the elimination of a hydroxide ion, which is a poor leaving group but is facilitated by the formation of a stable, conjugated π-system. This yields the final product, this compound.

Reaction Mechanism: Base-Catalyzed Aldol Condensation

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Pyruvate Methyl Pyruvate Enolate Pyruvate Enolate Pyruvate->Enolate + B⁻ - BH Enolate_2 Pyruvate Enolate Benzaldehyde Benzaldehyde Intermediate Alkoxide Intermediate Benzaldehyde->Intermediate + Pyruvate Enolate Intermediate_2 Alkoxide Intermediate Aldol_Add Aldol Addition Product (Methyl 4-hydroxy-2-oxo-4-phenylbutanoate) Intermediate_2->Aldol_Add + BH - B⁻ Aldol_Add_2 Aldol Addition Product Final_Product Final Product (this compound) Aldol_Add_2->Final_Product - H₂O (Base-catalyzed)

Caption: Key stages of the Claisen-Schmidt condensation.

Q2: What is the recommended experimental protocol for this synthesis?

A2: The following is a generalized, representative protocol that can be adapted and optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzaldehyde (1.0 equiv)

  • Methyl pyruvate (1.2 equiv)

  • Ethanol (or Methanol), anhydrous

  • 10% w/v Sodium Hydroxide (aq. solution) or other suitable base

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 equiv) and methyl pyruvate (1.2 equiv). Dissolve the reagents in ethanol (~4-5 mL per gram of benzaldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add the 10% NaOH solution (~0.15 equivalents) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the benzaldehyde is consumed (as indicated by TLC), cool the mixture again in an ice bath and neutralize it by slowly adding 1M HCl until the pH is ~7.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.[7]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

Q3: What are the best practices for purifying the final product?

A3: The crude product is typically an oil or a semi-solid containing unreacted starting materials and byproducts. Flash column chromatography is the most effective method for purification.[6][7]

Protocol: Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and adding silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, typically a mixture of hexanes and ethyl acetate. A good starting gradient is from 95:5 to 80:20 Hexane:Ethyl Acetate.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. The product is UV active and should be easily visualized.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.
  • Tsujikawa, K., et al. - Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - ResearchGate. URL: [Link]

  • Ferreira, V. F., et al. - (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates - MDPI. URL: [Link]

  • Rios, A. C. - The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century - ChemRxiv. URL: [Link]

  • Wang, Y., et al. - Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC - NIH. URL: [Link]

  • Thorat, B.R., et al. - One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst - Sciforum. URL: [Link]

  • Chemistry LibreTexts - 23.5: Mixed Aldol Reactions. URL: [Link]

  • Magritek - The Aldol Condensation. URL: [Link]

  • Chad's Prep - 21.5 Aldol Reactions | Organic Chemistry - YouTube. URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-4-phenylbut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α,β-unsaturated ketoester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with methyl pyruvate.

The success of this reaction hinges on the fact that benzaldehyde lacks α-hydrogens, meaning it cannot enolize and undergo self-condensation. This makes it an ideal electrophilic partner for the enolate of methyl pyruvate, the nucleophile in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation for this synthesis?

A1: The reaction proceeds in three main stages under base-catalyzed conditions:

  • Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-hydrogen from methyl pyruvate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketoester intermediate (an aldol addition product).

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated product, this compound. The formation of this stable, conjugated system is a strong thermodynamic driving force for the reaction.[1][2]

Q2: Which catalyst is best for this reaction: base or acid?

A2: Base catalysis is generally preferred and more common for this type of Claisen-Schmidt condensation. Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective at generating the necessary enolate from methyl pyruvate. Acid catalysis is also possible but can be less efficient and may lead to more side reactions for this specific transformation.

Q3: Can I use a ketone other than methyl pyruvate?

A3: Yes, other ketones with α-hydrogens can be used in Claisen-Schmidt reactions with benzaldehyde. However, to synthesize the target molecule, this compound, methyl pyruvate is the required starting material.

Q4: What is the expected stereochemistry of the double bond in the product?

A4: The reaction typically yields the more thermodynamically stable (E)-isomer as the major product, where the bulky phenyl and ester groups are on opposite sides of the carbon-carbon double bond.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common frustration. Here are several potential causes and their solutions:

Potential Cause Explanation Recommended Solution
Poor Quality Reagents Impurities in benzaldehyde (e.g., benzoic acid from oxidation) or methyl pyruvate can inhibit the reaction.Use freshly distilled benzaldehyde and high-purity methyl pyruvate. Ensure solvents are anhydrous if using a moisture-sensitive protocol.
Ineffective Catalyst The base may be old, inactive, or used in an insufficient amount.Use a fresh batch of a strong base like NaOH or KOH. Consider using a stronger base like sodium methoxide if yields remain low, although this may increase side reactions.
Suboptimal Temperature The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to side reactions and decomposition.Most base-catalyzed Claisen-Schmidt condensations are initially run at or below room temperature to control the initial addition reaction, and then may be gently warmed to promote dehydration. Experiment with a temperature range of 0°C to 40°C.
Reversible Aldol Addition The initial aldol addition step can be reversible.To drive the reaction forward, ensure the subsequent dehydration step occurs. This is often facilitated by slightly elevated temperatures or ensuring the base is strong enough to promote elimination.
Incomplete Reaction The reaction may not have been allowed to run for a sufficient amount of time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending it.
Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate indicates side reactions. Here's how to address them:

Potential Byproduct Explanation Recommended Solution
Self-condensation of Methyl Pyruvate If the concentration of the enolate is too high, it can react with another molecule of methyl pyruvate.Add the methyl pyruvate slowly to a mixture of the benzaldehyde and the base. This keeps the enolate concentration low and favors the desired cross-condensation.
Cannizzaro Reaction of Benzaldehyde In the presence of a very high concentration of a strong base, benzaldehyde can undergo disproportionation to benzyl alcohol and benzoic acid.Avoid using an excessively large excess of a strong base. Maintain a controlled pH if possible.
Michael Addition The enolate of methyl pyruvate can potentially add to the newly formed α,β-unsaturated product in a 1,4-conjugate addition.Use a slight excess of benzaldehyde to ensure the enolate preferentially reacts with it. Running the reaction at a lower temperature can also disfavor this subsequent reaction.
Issue 3: Product is an Oil and Difficult to Purify

Sometimes the product may not crystallize easily, making purification challenging.

  • Induce Crystallization: If the crude product is an oil, try dissolving it in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. Seeding with a previously obtained crystal of the pure product is also effective.

  • Column Chromatography: If crystallization is unsuccessful, purification by flash column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis

This protocol is a general procedure for a lab-scale synthesis of this compound.

Materials:

  • Benzaldehyde (1.0 eq)

  • Methyl pyruvate (1.1 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Stir plate and stir bar

  • Round bottom flask

Procedure:

  • In a round bottom flask, dissolve benzaldehyde (1.0 eq) in ethanol.

  • Cool the flask in an ice bath with stirring.

  • Slowly add the 10% NaOH solution to the cooled mixture.

  • In a separate container, dissolve methyl pyruvate (1.1 eq) in ethanol.

  • Add the methyl pyruvate solution dropwise to the stirred, cooled benzaldehyde solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting materials.

  • Neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a minimal amount of hot ethanol or purify by column chromatography.

Protocol 2: Green Chemistry Approach (Solvent-Free Grinding)

This method avoids the use of organic solvents, reducing environmental impact and often leading to shorter reaction times and simpler workup.

Materials:

  • Benzaldehyde (1.0 eq)

  • Methyl pyruvate (1.1 eq)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely ground (0.2 eq)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the benzaldehyde and methyl pyruvate.

  • Add the powdered NaOH or KOH to the mixture.

  • Grind the mixture with the pestle for 10-15 minutes at room temperature. The mixture may become a paste or a solid.

  • Let the mixture stand for 30 minutes.

  • Add cold water to the mortar and mix to dissolve the catalyst.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol.

Data Presentation

Table 1: Effect of Catalyst on Yield (Illustrative)

The choice of base can influence the reaction rate and yield. The following data is illustrative for a typical Claisen-Schmidt condensation.

Catalyst Solvent Temperature (°C) Approx. Yield (%)
10% NaOH (aq)Ethanol2575-85
10% KOH (aq)Ethanol2570-80
PiperidineMethanolReflux60-70
Solid NaOHSolvent-free2580-90
Table 2: Predicted Spectroscopic Data for this compound
Technique Data
¹H NMR (CDCl₃) δ ~7.5-7.8 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 3H, Ar-H), δ ~7.6 (d, 1H, J≈16 Hz, =CH-Ph), δ ~6.8 (d, 1H, J≈16 Hz, -CO-CH=), δ ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~185 (C=O, ketone), δ ~162 (C=O, ester), δ ~145 (=CH-Ph), δ ~134 (Ar-C), δ ~131 (Ar-CH), δ ~129 (Ar-CH), δ ~122 (-CO-CH=), δ ~53 (-OCH₃)
IR (KBr, cm⁻¹) ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1610 (C=C, alkene), ~1580, 1490 (C=C, aromatic)

Note: Predicted data is based on typical chemical shifts for similar functional groups and structures.

Diagrams

Reaction Mechanism Workflow

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product benzaldehyde Benzaldehyde nucleophilic_attack 2. Nucleophilic Attack benzaldehyde->nucleophilic_attack methyl_pyruvate Methyl Pyruvate enolate_formation 1. Enolate Formation (Base abstracts α-H) methyl_pyruvate->enolate_formation Base (e.g., OH⁻) enolate_formation->nucleophilic_attack intermediate β-Hydroxy Ketoester Intermediate nucleophilic_attack->intermediate dehydration 3. Dehydration (Elimination of H₂O) intermediate->dehydration Heat/Base product Methyl 2-oxo-4- phenylbut-3-enoate dehydration->product

Caption: Base-catalyzed Claisen-Schmidt condensation workflow.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity (Benzaldehyde, Methyl Pyruvate) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok check_catalyst Verify Catalyst Activity (Fresh Base?) catalyst_ok Catalyst Active check_catalyst->catalyst_ok check_temp Optimize Temperature (Too low/high?) temp_ok Temp Optimized check_temp->temp_ok check_time Monitor Reaction Time (Incomplete?) increase_time Increase Reaction Time (Monitor by TLC) check_time->increase_time Incomplete end Yield Improved check_time->end Complete reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No catalyst_ok->check_temp Yes replace_catalyst Use Fresh/Stronger Catalyst catalyst_ok->replace_catalyst No temp_ok->check_time Yes adjust_temp Adjust Temperature (e.g., 0°C -> RT) temp_ok->adjust_temp No purify_reagents->end replace_catalyst->end adjust_temp->end increase_time->end

Sources

Preventing polymerization of "Methyl 2-oxo-4-phenylbut-3-enoate" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-oxo-4-phenylbut-3-enoate." This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive α,β-unsaturated ketoester. Unforeseen polymerization is a significant challenge that can compromise experimental outcomes, leading to reduced yields, purification difficulties, and inconsistent results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to anticipate and prevent the polymerization of this valuable synthetic intermediate.

Understanding the Challenge: The Propensity for Polymerization

This compound's structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it highly susceptible to polymerization.[1] This reactivity is a double-edged sword, offering a wealth of synthetic possibilities while demanding careful handling to prevent unwanted side reactions. The primary mechanism of polymerization for such compounds is free-radical polymerization, often initiated by heat, light, or the presence of radical-generating impurities.[2][3] Anionic polymerization can also occur under strongly basic conditions. This guide will equip you with strategies to mitigate both pathways.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has solidified/become viscous upon storage. What happened?

This is a classic sign of polymerization. As an α,β-unsaturated ester, this compound can spontaneously polymerize, especially when exposed to initiators like heat, light, or contaminants.[2] To prevent this, proper storage is paramount. If polymerization has occurred, the monomer must be purified from the polymer.

Q2: I observed a yellow or brownish tint in my this compound. Can I still use it?

Discoloration often indicates degradation or the presence of impurities that can act as polymerization initiators. While it might be usable for some less sensitive applications, it is strongly recommended to purify the compound before use in reactions where stoichiometry and purity are critical.[4] This will ensure reproducibility and prevent unforeseen side reactions.

Q3: What are the ideal storage conditions for this compound?

To maximize shelf life and prevent polymerization, store this compound under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated (2-8 °C).

  • Light: In an amber or opaque vial to protect from light.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate radical species.

  • Inhibitor: Ensure the compound is stabilized with an appropriate inhibitor. For long-term storage, a concentration of 100 ppm of hydroquinone monomethyl ether (MEHQ) is recommended.[2]

Q4: Can I use a standard distillation setup to purify this compound?

Standard distillation is risky due to the high temperatures involved, which can induce thermal polymerization.[5] Vacuum distillation is the preferred method as it allows for distillation at a lower temperature. Crucially, a polymerization inhibitor must be added to the distillation flask.

Troubleshooting Guide: Polymerization During Reactions

One of the most common frustrations is the polymerization of this compound within the reaction mixture, often resulting in a solid or unworkable mass. Here’s how to troubleshoot and prevent this issue.

Issue: Reaction Mixture Solidifies or Becomes Intractable

Causality: Polymerization during a reaction can be triggered by several factors, including elevated temperatures, the presence of radical initiators (e.g., peroxides from aged solvents), or extended reaction times.[2]

Preventative & Optimization Strategies:

  • Introduce a Polymerization Inhibitor: If your reaction chemistry allows, the addition of a suitable inhibitor can be highly effective. The choice of inhibitor should be carefully considered based on its compatibility with your reagents and reaction conditions.

  • Strict Temperature Control:

    • Execute the reaction at the lowest feasible temperature that still affords a reasonable reaction rate.

    • For exothermic reactions, ensure efficient heat dissipation through measures like an ice bath and slow, portion-wise addition of reagents.

  • Minimize Reaction Duration: Plan your experiment to reduce the time the compound is subjected to elevated temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it promptly upon completion.

  • Solvent Purity: Use freshly distilled or high-purity, inhibitor-free solvents to eliminate potential radical initiators.

Diagram: Free-Radical Polymerization and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator (Heat, Light) R Radical (R•) I->R Generates M Monomer R->M Reacts with Inhibitor Inhibitor (e.g., HQ) R->Inhibitor Scavenged by RM Growing Polymer Chain (RM•) M->RM Adds to RM->M RM->Inhibitor Terminated by Inactive Inactive Species Inhibitor->Inactive

Caption: Mechanism of free-radical polymerization and the role of inhibitors.

Experimental Protocols

Protocol 1: Stabilizing this compound for Storage

Objective: To add a polymerization inhibitor to unstabilized this compound for safe storage.

Materials:

  • This compound

  • Hydroquinone monomethyl ether (MEHQ)

  • Clean, dry, amber glass vial with a tight-fitting cap

  • Analytical balance

Procedure:

  • Weigh the amount of this compound to be stabilized.

  • Calculate the required amount of MEHQ to achieve a final concentration of 100 ppm (0.01% by weight). For example, for 50 g of the ester, you will need 5 mg of MEHQ.[2]

  • Carefully add the calculated amount of MEHQ to the ester.

  • Seal the vial and gently swirl until the MEHQ has completely dissolved.

  • Label the vial clearly, indicating the compound name, date of stabilization, and the inhibitor with its concentration.

  • Store the stabilized ester in a refrigerator at 2-8 °C.

Protocol 2: Purification of Polymer-Contaminated this compound by Vacuum Distillation

Objective: To separate the volatile monomer from non-volatile polymer impurities.

Materials:

  • Polymer-contaminated this compound

  • Standard vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Hydroquinone (HQ) or another suitable high-temperature inhibitor

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is meticulously clean and dry.

  • Place the polymer-contaminated compound into the round-bottom flask.

  • Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.[2] This is critical to prevent polymerization during heating.

  • Connect the apparatus to the vacuum pump and gradually reduce the pressure to the desired level.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with stirring.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum.

  • After distillation, the purified monomer should be stabilized for storage as described in Protocol 1.

Data Summary: Common Polymerization Inhibitors

InhibitorChemical NameTypical ConcentrationMechanism of ActionNotes
HQ Hydroquinone100-1000 ppmRadical ScavengerOften used during distillations due to its lower volatility.[2][3]
MEHQ Hydroquinone monomethyl ether50-200 ppmRadical ScavengerA common choice for storage stabilization due to its efficacy at lower concentrations.[2]
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl50-500 ppmStable Free RadicalHighly effective, but can be more expensive.[6]

Diagram: Decision Workflow for Handling this compound

G start Start: Receive/Synthesize This compound check_purity Check Purity and Appearance start->check_purity pure Pure and Colorless check_purity->pure Yes impure Discolored/Solidified check_purity->impure No use_in_reaction Use in Reaction pure->use_in_reaction store Store with Inhibitor (Cool, Dark, Inert Atm.) pure->store purify Purify by Vacuum Distillation (with Inhibitor) impure->purify purify->pure troubleshoot Reaction Polymerizes? - Lower Temp - Add Inhibitor - Check Solvents use_in_reaction->troubleshoot

Caption: Decision-making process for handling and using the compound.

Concluding Remarks

The successful application of this compound in synthesis hinges on a proactive approach to preventing its polymerization. By understanding its inherent reactivity and implementing the strategies outlined in this guide—namely, the use of appropriate inhibitors, stringent control of reaction and storage conditions, and proper purification techniques—researchers can harness the full synthetic potential of this versatile molecule while ensuring experimental reliability and safety.

References

  • Maafa, I. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. [Link]

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor? Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2007). Synthron Case Study. Retrieved from [Link]

  • ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 104(2), 235–249. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the general knowledge of how these inhibitors work as described in the video.)

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873.
  • ResearchGate. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2002893A1 - Inhibition of polymerization during distillation of monomers.
  • ResearchGate. (2021). Polymerization in the presence of inhibitor? Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Runaway reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 27.8: Polymers and Polymerization Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments in Anionic Polymerization—A Critical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). How could I effectively remove the monomers after free radical polymerization? Retrieved from [Link]

  • Books. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. Retrieved from (Note: A placeholder URL is used as the specific book link may vary. The content is based on general knowledge of this topic.)

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Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-oxo-4-phenylbut-3-enoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α,β-unsaturated keto-ester. Here, we address common challenges that can lead to low conversion rates and provide in-depth, field-proven insights to optimize your experiments for success. Our approach is rooted in a deep understanding of the compound's reactivity, potential side reactions, and the subtle interplay of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a complex mixture of products. What are the most likely side reactions?

Low conversion of your starting material is often accompanied by the formation of multiple byproducts. The structure of this compound features two primary electrophilic sites: the carbonyl carbon of the ketone (C2) and the β-carbon of the unsaturated system (C4). The competition between nucleophilic attack at these two sites is a primary consideration.[1][2][3]

  • 1,2-Addition vs. 1,4-Conjugate Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the ketone carbonyl.[4][5] Softer nucleophiles, like thiolates, amines, and enamines, typically favor the 1,4-conjugate (Michael) addition.[6][7][8] The choice of nucleophile is therefore a critical determinant of the product distribution.

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound is susceptible to anionic or radical polymerization, especially in the presence of strong bases or initiators, or upon exposure to heat and light.[9][10] This can result in a tacky, insoluble residue and a significant loss of material.

  • Hydrolysis: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[11][12][13] If your reaction conditions are not strictly anhydrous, or if your workup involves prolonged exposure to acid or base, this can be a significant side reaction.

  • Enolate Side Reactions: In the presence of a strong base, deprotonation can occur at the α-carbon (C2) of a Michael addition product, leading to a new enolate. This enolate can then participate in subsequent, often undesired, reactions.[6]

Q2: I am observing the formation of a significant amount of a polar, UV-active byproduct that is difficult to separate from my desired product. What could it be?

A common polar byproduct is the carboxylic acid resulting from the hydrolysis of the methyl ester.[11][13] This is especially likely if your reaction is run in protic solvents, if there is residual water in your reagents, or during an aqueous workup. To confirm this, you can analyze your crude product mixture by LC-MS to look for a mass corresponding to the hydrolyzed product.

To mitigate this, ensure all reagents and solvents are rigorously dried before use. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. During workup, minimize the contact time with aqueous acidic or basic solutions and consider using a buffered system if pH control is critical.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Additions

Low conversion in nucleophilic additions to this compound often stems from a lack of control over the regioselectivity of the attack (1,2- vs. 1,4-addition) or from competing side reactions.

Problem: My reaction with a Grignard reagent is giving a mixture of 1,2- and 1,4-addition products, with low overall yield.

Causality: Grignard reagents are hard nucleophiles and typically favor 1,2-addition to the carbonyl group.[4][5] However, steric hindrance around the carbonyl can promote 1,4-addition.[4] The presence of impurities or moisture can also quench the Grignard reagent, reducing its effective concentration and leading to incomplete reaction.

Troubleshooting Protocol:

  • Reagent Quality:

    • Use freshly prepared or titrated Grignard reagent to ensure accurate stoichiometry.

    • Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

    • Use anhydrous solvents.

  • Temperature Control:

    • Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. Slowly warm the reaction to room temperature to ensure completion.

  • Solvent Effects:

    • The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a common choice. Consider using a less polar solvent like diethyl ether to potentially favor 1,2-addition.

  • Promoting 1,4-Addition (if desired):

    • If the 1,4-adduct is the desired product, consider transmetalation of the Grignard reagent to a softer organocuprate by adding a catalytic amount of a copper(I) salt, such as CuI or CuBr·S(CH₃)₂.[14]

Data Summary: Regioselectivity of Nucleophilic Addition

Nucleophile TypePredominant Addition PathwayTypical ConditionsKey Considerations
Organolithium/Grignard1,2-AdditionAnhydrous THF, Low Temp (-78°C)Hard nucleophiles, kinetically controlled[1][5]
Organocuprates (Gilman)1,4-Conjugate AdditionAnhydrous THF, Low Temp (-78°C)Soft nucleophiles, thermodynamically favored[1]
Amines, Thiols1,4-Conjugate AdditionProtic or aprotic solventsSofter nucleophiles
Enolates (Michael Donors)1,4-Conjugate AdditionBasic conditionsKey reaction for C-C bond formation[6][7]

Experimental Workflow: Reaction Monitoring

Monitoring the reaction progress is crucial for determining the optimal reaction time and identifying the formation of byproducts.

G cluster_0 Reaction Monitoring Workflow A Set up reaction under inert atmosphere B Withdraw aliquot at T=0 A->B C Withdraw aliquots at regular intervals (e.g., 1 hr) D Quench aliquot with saturated NH4Cl B->D C->D E Extract with organic solvent (e.g., Ethyl Acetate) D->E F Analyze organic layer by TLC, GC-MS, or LC-MS E->F G Continue reaction or proceed to workup based on analysis F->G

Caption: Workflow for monitoring reaction progress.

Guide 2: Addressing Polymerization and Degradation

The conjugated system in this compound makes it susceptible to degradation, particularly polymerization.

Problem: My reaction mixture becomes a viscous, intractable tar, and I am unable to isolate any product.

Causality: This is a classic sign of polymerization.[9] The extended conjugation makes the molecule prone to radical or anionic polymerization, which can be initiated by strong bases, heat, light, or impurities.

Troubleshooting Protocol:

  • Temperature Control:

    • Maintain a low reaction temperature. If the reaction is exothermic, ensure efficient cooling.

  • Control of Basicity:

    • If a base is required, use the weakest base necessary to achieve the desired transformation. Strong bases can initiate anionic polymerization.

    • Consider using a hindered non-nucleophilic base if only deprotonation is required.

  • Exclusion of Light and Air:

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • As mentioned previously, run reactions under an inert atmosphere to prevent radical initiation by oxygen.

  • Use of Inhibitors:

    • In some cases, adding a radical inhibitor like butylated hydroxytoluene (BHT) in catalytic amounts can prevent polymerization without interfering with the desired reaction.

Visualization of Competing Pathways

G cluster_1 Reaction Pathways of this compound Start This compound + Nucleophile P1_2 1,2-Addition Product Start->P1_2 Hard Nucleophile (e.g., Grignard) P1_4 1,4-Addition Product (Desired) Start->P1_4 Soft Nucleophile (e.g., Enolate) Side_Poly Polymerization Start->Side_Poly Strong Base / Heat / Light Side_Hydro Hydrolysis Product Start->Side_Hydro H₂O / Acid or Base

Caption: Competing reaction pathways for this compound.

Guide 3: Enhancing Reactivity with Lewis Acids

For certain reactions, particularly those involving weaker nucleophiles, the electrophilicity of the α,β-unsaturated system may need to be enhanced.

Problem: My conjugate addition with a weak nucleophile is sluggish and gives low conversion even after prolonged reaction times.

Causality: Weak nucleophiles may not react efficiently with the already electron-poor α,β-unsaturated system. Lewis acids can coordinate to the carbonyl oxygen, further polarizing the molecule and increasing the electrophilicity of both the carbonyl carbon and the β-carbon.[15][16][17][18]

Troubleshooting Protocol:

  • Choice of Lewis Acid:

    • A variety of Lewis acids can be employed, including TiCl₄, SnCl₄, BF₃·OEt₂, and ZnCl₂. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction.

  • Stoichiometry:

    • Lewis acids can be used in either catalytic or stoichiometric amounts. Start with catalytic amounts (e.g., 10 mol%) and increase if necessary.

  • Temperature:

    • Lewis acid-catalyzed reactions are often performed at low temperatures to control reactivity and improve selectivity.

Table: Common Lewis Acids and Their Applications

Lewis AcidTypical ApplicationsConsiderations
TiCl₄Diels-Alder, Michael AdditionsVery strong, moisture-sensitive
SnCl₄Ene reactions, Friedel-CraftsStrong, moisture-sensitive
BF₃·OEt₂Aldol reactions, GlycosylationsEasier to handle than gaseous BF₃
ZnCl₂Friedel-Crafts, Aldol reactionsMilder, less moisture-sensitive

Analytical Protocols

Accurate assessment of conversion and purity is essential for effective troubleshooting.

Protocol 1: Quantitative Analysis by ¹H NMR
  • Sample Preparation:

    • Carefully weigh a sample of the crude, dried reaction mixture.

    • Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) that has a distinct, non-overlapping peak in the ¹H NMR spectrum.

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration (e.g., d1 = 5 x T₁ of the slowest relaxing proton).

  • Calculation:

    • Calculate the molar ratio of your product to the internal standard by comparing the integration of a characteristic product peak to a known peak of the internal standard.

    • From this, you can determine the yield of your product.

Protocol 2: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the starting material, product, and any byproducts.[19]

  • Method Development:

    • A reverse-phase C18 column is typically suitable for this class of compounds.

    • Use a mobile phase gradient of water and acetonitrile or methanol.

    • A UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is recommended.

  • Analysis:

    • Inject a sample of your crude reaction mixture.

    • The percentage purity can be estimated from the relative peak areas, assuming similar response factors for all components. For accurate quantification, a calibration curve with a pure standard is required.

References

  • 18.15: α,β-Unsaturated Carbonyl Compounds - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing). (2020, April 7). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]

  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement - Organic Chemistry Portal. Retrieved from [Link]

  • The reaction between α,β-unsaturated keto ester and acetone. a - ResearchGate. Retrieved from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. Retrieved from [Link]

  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion | The Journal of Organic Chemistry - ACS Publications. (2023, July 24). Retrieved from [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Retrieved from [Link]

  • Grignard Reagent and α,β-Unsaturated carbonyl compound. - YouTube. (2019, December 12). Retrieved from [Link]

  • hydrolysis of esters - Chemguide. Retrieved from [Link]

  • Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures - NIH. (2025, April 11). Retrieved from [Link]

  • Michael addition reaction - Wikipedia. Retrieved from [Link]

  • How Lewis Acids Catalyze Ene Reactions - ResearchGate. Retrieved from [Link]

  • Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides - CORA. (2023, May 24). Retrieved from [Link]

  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025, December 31). Retrieved from [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. Retrieved from [Link]

  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC - NIH. Retrieved from [Link]

  • Conjugated Ynones in Organic Synthesis | Chemical Reviews - ACS Publications. (2019, September 6). Retrieved from [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. Retrieved from [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PubMed Central. Retrieved from [Link]

  • Methyl Esters - Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL | Journal of the American Chemical Society. Retrieved from [Link]

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Ester to Acid - Common Conditions. Retrieved from [Link]

  • Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry - YouTube. (2022, February 18). Retrieved from [Link]

  • Conjugated Enone Definition - Organic Chemistry Key Term - Fiveable. Retrieved from [Link]

  • Michael Addition - Organic Chemistry Portal. Retrieved from [Link]

  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters | Journal of the American Chemical Society. (2025, February 24). Retrieved from [Link]

  • (PDF) Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures - ResearchGate. Retrieved from [Link]

  • Unveiling the Role of the Lewis Acids in the Acceleration of Alder-Ene Reactions: A Molecular Electron Density Theory Study - PMC - NIH. Retrieved from [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. Retrieved from [Link]

  • 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15). Retrieved from [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. Retrieved from [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents.
  • Lewis Base Activation of Lewis Acids - Denmark Group - University of Illinois. Retrieved from [Link]

  • Esters to Ketones, Part 2: Ionic Enolates - YouTube. (2021, September 11). Retrieved from [Link]

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Removal of unreacted "Methyl 2-oxo-4-phenylbut-3-enoate" from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Methyl 2-oxo-4-phenylbut-3-enoate from a Product Mixture For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction

Welcome to the technical support center. This guide is designed to provide practical, hands-on solutions for a common challenge in organic synthesis: the removal of unreacted this compound from your post-reaction mixture. This α,β-unsaturated keto-ester is a versatile building block, but its polarity and reactivity can sometimes complicate purification. This document provides a series of troubleshooting guides and FAQs to help you achieve high purity for your target compound.

Frequently Asked Questions & Troubleshooting

Q1: How can I quickly assess if I have residual starting material and determine the best separation strategy?

Answer:

The most effective initial step is Thin Layer Chromatography (TLC) . It’s a rapid, low-cost technique that provides a wealth of information about your mixture.

Causality: this compound possesses a conjugated phenyl-enoate system that is highly UV-active, making it easy to visualize on a TLC plate under a UV lamp (254 nm). By co-spotting your crude reaction mixture alongside a sample of the pure starting material, you can definitively identify the impurity. The relative separation of your product spot and the starting material spot (the difference in their Rf values) is the single most important predictor for the success of flash column chromatography[1].

Protocol 1: Diagnostic Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced starting points ('lanes') on this line.

  • Prepare Samples:

    • Lane 1 (Reference): Dissolve a tiny amount of pure this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Lane 2 (Co-spot): This will be a mix of your reference and crude product.

    • Lane 3 (Crude): Dissolve a small amount of your crude product mixture in the same solvent.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of each solution onto its designated lane on the pencil line. For the co-spot lane, spot the reference material first, let it dry, and then spot the crude mixture directly on top of it.

  • Develop the Plate: Place a small amount of a pre-selected solvent system (eluent), such as 3:1 Hexanes:Ethyl Acetate, into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber.

  • Analyze: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them.

  • Interpretation:

    • If the spot in Lane 3 corresponding to the starting material (Lane 1) is visible, the impurity is present.

    • A large separation between your product spot and the starting material spot indicates that column chromatography will be effective[1].

    • If the spots are very close or overlapping, a different solvent system should be tested, or an alternative purification method should be considered.

Q2: My product and the starting material have very different polarities based on TLC. What is the most robust purification method?

Answer:

When TLC analysis shows a good separation (a difference in Rf of at least 0.15-0.20), Flash Column Chromatography is the gold standard for purification.[2][3]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent)[3]. This compound contains both a polar α-keto-ester group and a non-polar phenyl group. The polarity of your product will depend on the transformation that occurred. If your reaction significantly alters the polarity (e.g., by adding a polar group or removing a non-polar one), the two compounds will travel through the silica column at different rates, allowing for their separation[4]. The less polar compound will elute (wash through) the column faster, while the more polar compound will be retained longer[4].

Protocol 2: Flash Column Chromatography

  • Select the Eluent: Based on your TLC analysis, choose a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 for the best separation[1].

  • Pack the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom[3].

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column, tapping the side gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the reaction solvent or the column eluent.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Run the Column:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate. Never let the top of the silica gel run dry[3].

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product[4].

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q3: My product is a solid, but chromatography is tedious. Can I use recrystallization?

Answer:

Yes, if your desired product is a solid and the unreacted starting material is a minor impurity, Recrystallization can be a highly effective and scalable alternative to chromatography.

Causality: Recrystallization purifies compounds based on differences in solubility[5]. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities (in this case, this compound) remain soluble even when the solution cools[6][7]. As the saturated hot solution cools slowly, the concentration of your product exceeds its solubility limit, and it crystallizes out, leaving the more soluble impurities behind in the solvent (the "mother liquor")[7].

Protocol 3: Recrystallization

  • Choose a Solvent: Test small batches of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to find one that meets the criteria above.

  • Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorize (if necessary): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal[5].

  • Crystallize: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel[5].

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Q4: The polarity of my product is too similar to the starting material for easy separation. Is there a chemical trick I can use?

Answer:

Absolutely. You can use a reactive extraction with sodium bisulfite. This is a chemical scavenging method that selectively targets the ketone functional group in your starting material.

Causality: The ketone in this compound can react with sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct[8][9]. This adduct is an ionic salt and will be preferentially extracted into an aqueous layer during a liquid-liquid extraction workup, while your (presumably non-ketonic) product remains in the organic layer[10][11]. This method transforms a difficult separation problem based on polarity into a simple separation based on solubility in different liquid phases[12][13].

Protocol 4: Sodium Bisulfite Wash for Impurity Removal

  • Dissolve the Mixture: Dissolve your crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Perform the Wash: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes. You may need to vent the funnel periodically to release any pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adduct of the starting material[9].

  • Additional Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.

Method Selection Guide

Choosing the right purification strategy is critical for success. The following table and decision flowchart are designed to guide you to the most appropriate method for your specific circumstances.

Comparison of Purification Techniques
Technique Primary Separation Principle Best Suited For Advantages Limitations
Flash Chromatography Polarity (Differential Adsorption)[1]Mixtures with significant polarity differences (ΔRf > 0.15).High resolution, versatile for many compound types, widely applicable.Can be slow, uses large solvent volumes, may lead to product loss on the column.
Recrystallization Solubility (Differential at varied temps)[7]Purifying a solid product from a less concentrated, more soluble impurity.Highly efficient for final purification, scalable, cost-effective.Only works for solid products, requires finding a suitable solvent, may have lower initial recovery.
Bisulfite Wash (LLE) Reactivity & Solubility[10][12]Removing the ketone-containing starting material from a product that lacks a reactive ketone.Very fast, simple, highly selective for the impurity, easily scalable.Product must be stable to aqueous conditions and must not contain a reactive ketone.
Decision-Making Workflow for Purification

This flowchart provides a logical path to selecting your purification strategy.

Purification_Workflow start Crude Product Mixture (Contains Unreacted Starting Material) tlc Perform TLC Analysis (Co-spot with Starting Material) start->tlc check_rf Is ΔRf between product and impurity > 0.15? tlc->check_rf check_solid Is the desired product a solid? check_ketone Does your product lack a reactive ketone? check_solid->check_ketone No recryst Method: Recrystallization check_solid->recryst Yes (Consider as primary method) check_rf->check_solid No chrom Method: Flash Column Chromatography check_rf->chrom Yes bisulfite Method: Sodium Bisulfite Wash check_ketone->bisulfite Yes complex Consider advanced techniques: - Gradient Chromatography - Preparative HPLC check_ketone->complex No

Caption: Purification method selection flowchart.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11805548, Methyl 2-oxo-4-phenylbutanoate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 582963, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 2-oxo-4-phenylbut-3-enoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges associated with the purification of Methyl 2-oxo-4-phenylbut-3-enoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of α,β-unsaturated ketoesters. These molecules are valuable synthetic intermediates, primarily due to their nature as potent Michael acceptors, but their purification is often non-trivial.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when handling these sensitive compounds.

Q1: I've successfully synthesized my target enoate, but my yield is significantly lower after purification by silica gel chromatography. What is the likely cause?

A: The most probable cause is on-column decomposition. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze several degradation pathways for α,β-unsaturated ketoesters, including:

  • Isomerization: Migration of the double bond from the conjugated α,β-position to the thermodynamically less stable β,γ-position.

  • Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid, which will likely remain on the column.

  • Polymerization: Acid-catalyzed polymerization, especially if the column heats up during elution.

You may observe this as streaking on your TLC plate or the appearance of new, often more polar, spots in your collected fractions that were not present in the initial crude material.[3]

Q2: My post-column NMR spectrum shows a mixture of E/Z isomers, but the crude reaction NMR showed only one isomer. Did the isomerization happen during purification?

A: Yes, this is a classic sign of on-column isomerization. While the E-isomer is typically the thermodynamically favored product in many synthesis reactions like the Horner-Wadsworth-Emmons olefination, the energy barrier to E/Z isomerization can be lowered on the active surface of silica gel.[4] This leads to an equilibrium mixture of isomers, complicating characterization and reducing the yield of the desired stereoisomer. Photochemical isomerization is also a known process for unsaturated ketones, so prolonged exposure to ambient light during purification should also be avoided.[5]

Q3: What is the general stability profile for this compound derivatives?

A: These compounds should be treated as sensitive. Their stability is compromised by:

  • Strong Acids & Bases: Both acidic and basic conditions can promote isomerization, hydrolysis, or other unwanted reactions.[6][7] The α-hydrogens in related keto-systems are acidic (pKa ≈ 20), making them susceptible to deprotonation by base, which leads to enolate formation and potential side reactions.[8][9]

  • Heat: Thermal decomposition and polymerization are significant risks. Avoid high temperatures during solvent removal and consider distillation only as a last resort under high vacuum.

  • Light: The conjugated π-system can absorb UV light, potentially leading to photodegradation or isomerization.[10] It is best practice to protect samples from direct light.

  • Nucleophiles: As potent Michael acceptors, they will readily react with nucleophilic species. Avoid solvents or reagents that contain primary or secondary amines, thiols, or other strong nucleophiles during workup and purification unless it is a desired reaction.

Q4: Can I purify these compounds by distillation?

A: While distillation is a common purification technique for oils, it is risky for this class of compounds.[11][12] The temperatures required for distillation, even under reduced pressure, can often lead to polymerization or decomposition, resulting in a dark, intractable residue in the distillation flask and low recovery. If you must attempt it, use a high-vacuum setup (e.g., <1 mmHg) and a short-path distillation apparatus to minimize the compound's residence time at high temperatures. Recrystallization for solids or chromatography for oils are strongly preferred methods.

Section 2: Troubleshooting Guide for Column Chromatography

Flash column chromatography is the most common purification method.[13] This guide provides solutions to specific issues you may encounter.

Problem Probable Cause(s) Recommended Solution(s)
Severe Streaking on TLC and Column 1. Compound is too polar for the chosen eluent. The compound spends too much time adsorbed to the silica. 2. Interaction with acidic silica sites. Strong, non-ideal interactions cause tailing. 3. Sample overload. Too much material applied to the TLC plate or column.1. Increase eluent polarity gradually. Add more ethyl acetate or a small percentage of methanol (1-2%) to your hexane/ethyl acetate system. 2. Neutralize the eluent. Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase. This deactivates the acidic silanol sites, leading to sharper bands. 3. Load less material. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading.
Product Decomposes on the Column 1. Prolonged contact with acidic silica gel. 2. Reactive solvent. Using protic solvents like methanol in high concentrations can sometimes lead to side reactions (e.g., transesterification or Michael addition).1. Use deactivated silica. Prepare a slurry of silica gel in your eluent containing 1% Et₃N, pack the column, and run the purification with the same neutralized eluent. Alternatively, use neutral alumina as the stationary phase.[14] 2. Run the column faster. Use positive pressure ("flash" chromatography) to minimize contact time. Do not use gravity columns. 3. Switch to a less reactive solvent system. Dichloromethane/ethyl acetate or toluene/ethyl acetate can be effective alternatives.
Isomerization (E/Z or Deconjugation) Occurs 1. Acid-catalyzed isomerization on silica. 2. Base-catalyzed isomerization if the workup or purification involves strong bases.1. Employ neutralized chromatography as described above. The basic additive will prevent protonation-initiated isomerization. 2. Maintain a neutral pH during the aqueous workup (pH ≈ 7). Use a mild buffer like a saturated NaHCO₃ or NH₄Cl solution for quenching reactions.[1]
Poor Separation from Key Impurities 1. Similar Polarity. Starting materials (e.g., benzaldehyde derivatives) or byproducts may have Rf values very close to the product. 2. Inappropriate Solvent System. The chosen eluent does not provide adequate resolution.1. Fine-tune the solvent system. Test various ratios of non-polar (Hexane, Toluene) and polar (Ethyl Acetate, Dichloromethane, Diethyl Ether) solvents. A small change can significantly impact resolution. 2. Consider a different stationary phase. If silica fails, reversed-phase (C18) chromatography may offer a different selectivity profile, effectively separating compounds based on hydrophobicity rather than polarity.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating steps for common purification procedures.

Protocol 1: Standard Flash Column Chromatography
  • TLC Optimization: Identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a product Rf of 0.25-0.35 with good separation from impurities.

  • Column Packing: Dry pack a column with the appropriate amount of silica gel (typically 50-100x the weight of crude material). Wet the silica with the non-polar component of your eluent, then flush with the pre-mixed mobile phase under positive pressure until the bed is stable and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). For oils, this can be loaded directly. For solids, pre-adsorb the material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the optimized mobile phase, applying gentle air pressure. Collect fractions systematically.

  • Monitoring: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate, alongside the crude starting material and a pure reference spot if available.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure (rotary evaporator), keeping the bath temperature low (<40 °C) to prevent thermal degradation.

Protocol 2: Deactivated Silica Column for Acid-Sensitive Compounds
  • Solvent Preparation: Prepare your chosen mobile phase (e.g., 80:20 Hexane/EtOAc) and add 0.5-1% triethylamine (Et₃N) by volume.

  • Slurry Packing: In a beaker, create a slurry of silica gel in the neutralized mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to settle. Drain the excess solvent to the top of the silica bed and then flush with more neutralized eluent under pressure to create a stable, packed bed.

  • Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, ensuring that all solvents used (for loading and eluting) contain the triethylamine additive.

  • Post-Purification: After concentrating the pure fractions, the residual triethylamine can often be removed by co-evaporation with a low-boiling solvent like dichloromethane or by dissolving the product in a solvent and washing with a mild aqueous acid (if the product is stable to it), followed by drying and concentration.

Section 4: Visualization of Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and chemical transformations.

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification method.

Purification_Decision_Tree Start Crude Product TLC_Test Run TLC with Crude Product on Standard Silica Plate Start->TLC_Test Stability_Check Does the spot streak or show new spots after 1 hour on plate? TLC_Test->Stability_Check Standard_Chroma Proceed with Standard Silica Gel Chromatography Stability_Check->Standard_Chroma No Neutral_Chroma Use Deactivated Silica (1% Et3N in eluent) or Alumina Stability_Check->Neutral_Chroma Yes Is_Solid Is Purified Product a Solid? Standard_Chroma->Is_Solid Neutral_Chroma->Is_Solid Recrystallize Recrystallize for Final Purity Is_Solid->Recrystallize Yes Final_Oil Pure Oil Is_Solid->Final_Oil No Final_Solid Pure Crystalline Solid Recrystallize->Final_Solid Degradation_Pathways cluster_0 On Acidic Silica Surface (Si-OH) Start This compound (α,β-unsaturated) Isomerized β,γ-Unsaturated Isomer Start->Isomerized H+ catalyzed deconjugation Hydrolyzed Carboxylic Acid Derivative Start->Hydrolyzed H+ catalyzed ester hydrolysis Polymer Polymerized Material Start->Polymer H+ catalyzed polymerization

Caption: Common degradation pathways on acidic stationary phases.

References

  • Tsujikawa, K., et al. (2013). Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582963, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11805548, Methyl 2-oxo-4-phenylbutanoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Albuquerque, B. L., et al. (2018). Metal‐Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5‐Hydrogen Atom Transfer. ChemPhotoChem. Retrieved from [Link]

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  • Lu, X., et al. (2011). CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway. ACS Chemical Biology. Retrieved from [Link]

  • Huang, H., et al. (2021). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Retrieved from [Link]

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  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

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Technical Support Center: GC-MS Analysis of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the identification of impurities in "Methyl 2-oxo-4-phenylbut-3-enoate" by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this key synthetic intermediate. Here, we synthesize field-proven insights and foundational scientific principles to provide a practical, question-and-answer-based guide for method development, troubleshooting, and data interpretation.

Section 1: Understanding Potential Impurities - A Predictive Approach

A robust analytical method begins with a predictive understanding of what you are looking for. The impurity profile of this compound (C11H10O3)[1] is intrinsically linked to its synthetic pathway. While multiple synthetic strategies exist for α-keto esters[2], a common approach for this class of compounds involves variants of condensation reactions, such as the Claisen-Schmidt condensation or the Wittig reaction, which couple an aldehyde with a keto-ester precursor[3][4].

Q1: What are the most likely process-related impurities I should expect from a typical synthesis?

A1: Based on common synthetic routes, impurities are typically unreacted starting materials, byproducts, or intermediates. For a synthesis involving benzaldehyde and a pyruvate derivative, you should anticipate the following:

  • Starting Materials:

    • Benzaldehyde

    • Methyl pyruvate

  • Reagents/Byproducts:

    • Triphenylphosphine oxide (if a Wittig-type reaction is used)[5]. This is a very common and often chromatographically challenging byproduct.

    • Solvents used in the reaction and workup (e.g., THF, Diethyl ether, Dichloromethane).

  • Side-Reaction Products:

    • Self-condensation products of methyl pyruvate.

    • Benzoic acid (from the oxidation of benzaldehyde).

Q2: Can the product itself degrade? What are potential degradation products?

A2: Yes, α,β-unsaturated ketoesters can be reactive and susceptible to degradation, especially under thermal stress in a GC injector or through hydrolysis.

  • Hydrolysis: Exposure to moisture, particularly at non-neutral pH, can hydrolyze the methyl ester to form the corresponding carboxylic acid: 2-oxo-4-phenylbut-3-enoic acid.

  • Dimerization: Highly reactive enones can undergo self-Diels-Alder reactions or other oligomerization pathways, especially at elevated temperatures[6].

  • Isomerization: Depending on the reaction conditions and subsequent handling, cis/trans isomerization of the double bond could potentially occur, though the trans isomer is generally more stable.

The following table summarizes the most probable impurities:

Impurity Type Compound Name Potential Origin Key Diagnostic Ions (m/z) in EI-MS
Starting MaterialBenzaldehydeUnreacted starting material106 (M+), 105, 77
Starting MaterialMethyl PyruvateUnreacted starting material102 (M+), 59, 43
ByproductTriphenylphosphine OxideWittig reaction byproduct278 (M+), 277, 201, 183, 152, 77
Degradant2-oxo-4-phenylbut-3-enoic acidHydrolysis of parent compoundMay not be GC-amenable without derivatization
Isomer(Z)-Methyl 2-oxo-4-phenylbut-3-enoateIsomerizationSimilar fragmentation to parent, different RT

Section 2: GC-MS Method Development & FAQs

Developing a robust GC-MS method is critical for accurately separating and identifying impurities. The unique structure of this compound—containing an aromatic ring, an ester, and a conjugated ketone—guides our choices.

Q3: How do I prepare my sample for GC-MS analysis?

A3: Proper sample preparation is fundamental to avoiding chromatographic problems.[7]

  • Solvent Selection: Use a volatile, high-purity organic solvent. Dichloromethane, ethyl acetate, or hexane are excellent choices.[8][9] Avoid water and non-volatile solvents.[8]

  • Concentration: Aim for a concentration of approximately 10-100 µg/mL.[9] Overloading the column is a primary cause of peak tailing and poor resolution.[10]

  • Cleanliness: Ensure your sample is free of particulate matter by centrifuging or filtering if necessary.[8] Samples should be prepared in clean glass autosampler vials.[11]

Q4: What type of GC column is best suited for this analysis?

A4: A low-to-mid polarity column is the ideal choice. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., a DB-5ms or equivalent) is highly recommended.

  • Rationale: This phase provides excellent resolving power for a wide range of compounds, including the aromatic parent molecule and potential polar/nonpolar impurities. Its low-bleed characteristics ("ms" designation) are crucial for obtaining clean mass spectra and low baseline noise, which is vital for detecting trace-level impurities.[12]

Q5: What are the recommended starting temperatures for the injector, transfer line, and oven program?

A5: Temperature control is critical, as thermally labile compounds can degrade at high temperatures.[13]

  • Injector Temperature: Start with a relatively low temperature, such as 250 °C. This is a balance between ensuring complete volatilization and preventing on-injector degradation of the target analyte.

  • Transfer Line Temperature: Set this to 250-280 °C to ensure analytes remain in the gas phase as they travel to the MS source without thermal decomposition.

  • Oven Temperature Program: A temperature ramp is necessary to separate impurities with different boiling points. A good starting point is:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/minute up to 280-300 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes to elute any high-boiling compounds.

    • Causality: The initial hold allows for sharp peak formation for volatile compounds. The ramp rate is a compromise between analysis time and resolution; a slower ramp will improve the separation of closely eluting peaks.[14] The final hold ensures the column is cleaned before the next injection, preventing ghost peaks or carryover.[10][14]

Section 3: Troubleshooting Guide

Even with a well-designed method, issues can arise. A systematic approach to troubleshooting is key to minimizing downtime.[15]

TroubleshootingFlow

Q6: My main peak is tailing significantly. What are the likely causes and solutions?

A6: Peak tailing is often caused by active sites in the system or column overload.[10]

  • Cause 1: Active Sites. The keto and ester groups in your molecule can interact with active sites (exposed silanols) in the inlet liner or the front of the GC column.

    • Solution: First, replace the inlet liner and septum, as these are common sources of contamination and activity.[14] If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[14]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Prepare a more dilute sample (e.g., 10x dilution) and reinject.[10] Alternatively, if you are using splitless injection, switch to a split injection (e.g., 20:1 split) to reduce the amount of sample reaching the column.

Q7: I see unexpected peaks in my chromatogram, even in a blank solvent injection. What's wrong?

A7: These are called "ghost peaks" and are usually due to carryover or contamination.[14]

  • Cause 1: Carryover. Material from a previous, more concentrated injection has been retained in the system and is now eluting.

    • Solution: Clean the injection port and replace the liner and septum.[14] Run several blank solvent injections with a high-temperature bake-out at the end of the run to clean the column.

  • Cause 2: Contaminated System. Impurities can come from the carrier gas, gas lines, or contaminated solvents.[12][16]

    • Solution: Ensure high-purity (99.9995% or better) carrier gas is used with moisture and oxygen traps.[16] Verify that your solvents are fresh and of high purity.[7]

Q8: My retention times are shifting from run to run. How can I fix this?

A8: Retention time shifts indicate instability in flow rate or temperature.[13][14]

  • Cause 1: Leaks. A leak in the system, often around the septum or column fittings, will cause the column head pressure and flow rate to fluctuate.

    • Solution: Check all fittings for tightness. Use an electronic leak detector to systematically check for leaks at the injector, column connections, and detector.

  • Cause 2: Unstable Oven Temperature. Inconsistent oven temperature control will directly impact retention times.

    • Solution: Allow the GC oven to fully equilibrate before starting a sequence. If the problem continues, it may indicate a need for instrument service.

Section 4: Data Interpretation & Impurity Identification

Once you have clean data, the final step is to confidently identify the impurity peaks.

Q9: I have a small, unknown peak in my chromatogram. How do I identify it?

A9: This requires a combination of mass spectral interpretation and the use of commercial libraries.

  • Examine the Mass Spectrum: Look at the molecular ion (M+) if present. For this compound, the M+ would be at m/z 190. An impurity with a molecular ion at m/z 106 could be benzaldehyde.

  • Analyze the Fragmentation Pattern: Look for characteristic fragments. A prominent peak at m/z 77 suggests a phenyl group. A peak at m/z 59 could indicate a COOCH3 fragment. The presence of these in an unknown spectrum can provide clues to its structure.

  • Search Mass Spectral Libraries: This is the most powerful tool. The mass spectrum of your unknown peak should be searched against a comprehensive library like the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry.[17][18][19] These libraries contain hundreds of thousands of EI spectra and can often provide a high-confidence match.[17][20][21]

  • Consider Retention Time: The elution order can also be a clue. More volatile, lower molecular weight compounds (like starting materials) will generally elute earlier than the main product. High-boiling byproducts like triphenylphosphine oxide will elute much later.

Q10: The library search gives me several possible hits with similar scores. How do I confirm the identity?

A10: This is a common scenario.

  • Chemical Logic: Evaluate the top hits in the context of your reaction chemistry. Is the proposed structure a plausible starting material, byproduct, or degradant? For example, if the top hit is a pesticide but you are performing a Wittig reaction, it is highly unlikely to be correct. The second hit, triphenylphosphine oxide, is far more plausible.

  • Obtain a Reference Standard: The gold standard for impurity identification is to obtain a certified reference standard of the suspected compound. Analyze this standard using the same GC-MS method. If the retention time and mass spectrum match your unknown peak, the identity is confirmed.

  • Regulatory Context: For pharmaceutical development, confirming impurity structures is a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH), such as Q3A(R2) and Q3B(R2), set thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[22][23][24]

Section 5: Protocols & Workflows

Protocol 1: Standard GC-MS Analysis Workflow

This protocol outlines the end-to-end process for analyzing a sample of this compound.

GcmsWorkflow

References

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  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
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  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
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  • MS Wil. (2023). Wiley Registry® of Mass Spectral Data 2023.
  • Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (n.d.). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Chemistry LibreTexts. (2022). 2.5F: Sample Preparation for Gas Chromatography.
  • Cerno Bioscience. (n.d.). Wiley MS Libraries.
  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • NIST. (2012). Tandem Mass Spectral Library.
  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis.
  • ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE.
  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.
  • PubMed. (n.d.). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry.
  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Benchchem. (n.d.). Application of (E)-Methyl 4-phenylbut-2-enoate in Natural Product Synthesis.

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Strategies to control stereoselectivity in reactions of "Methyl 2-oxo-4-phenylbut-3-enoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling stereoselectivity in reactions involving Methyl 2-oxo-4-phenylbut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stereocontrol in your synthetic endeavors. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights to achieve high levels of stereoselectivity in your experiments.

Introduction to Stereoselectivity Challenges

This compound is a versatile Michael acceptor and dienophile, offering a gateway to a variety of chiral molecules. However, the presence of multiple reactive sites and the prochiral nature of the β-carbon and the enone system present significant challenges in controlling the three-dimensional arrangement of atoms in the product. Achieving high enantiomeric or diastereomeric excess is paramount, particularly in pharmaceutical development where stereoisomers can exhibit drastically different pharmacological profiles.

This guide will focus on two primary reaction classes where stereocontrol is critical:

  • Asymmetric Michael (Conjugate) Additions: The addition of nucleophiles to the β-position of the α,β-unsaturated system.

  • Asymmetric Diels-Alder Reactions: The [4+2] cycloaddition with a suitable diene.

We will explore strategies employing chiral catalysts (organocatalysis and metal-based catalysis) and chiral auxiliaries to influence the stereochemical outcome of these transformations.

Part 1: Troubleshooting Guide for Asymmetric Michael Additions

The organocatalytic Michael addition is a powerful tool for the enantioselective formation of C-C bonds.[1] However, achieving high yields and enantioselectivities can be challenging. Here, we address common issues encountered during the asymmetric conjugate addition to this compound.

Issue 1: Low Enantioselectivity (ee)

Question: I am performing an organocatalyzed Michael addition of diethyl malonate to this compound using a chiral thiourea catalyst, but my enantiomeric excess (ee) is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common hurdle and can stem from several factors. Let's break down the potential causes and solutions in a systematic way.

Underlying Causes & Corrective Actions:

  • Suboptimal Catalyst Performance:

    • Rationale: The chiral catalyst creates a specific steric and electronic environment to favor the approach of the nucleophile from one face of the Michael acceptor. If the catalyst is not effectively discriminating between the two faces, low ee will result.

    • Solutions:

      • Catalyst Screening: Not all catalysts are created equal for every substrate. It is advisable to screen a variety of chiral catalysts. For the addition of malonates, bifunctional tertiary amine-thioureas are often effective.[2][3] Consider catalysts with different steric bulk and electronic properties on the thiourea moiety and the amine.

      • Catalyst Loading: While catalytic amounts are used, too low a concentration might not be sufficient to outcompete the non-catalyzed background reaction. Conversely, excessively high loading can sometimes lead to catalyst aggregation and reduced activity. An optimal loading, typically between 1-10 mol%, should be determined experimentally.

      • Catalyst Purity and Integrity: Ensure the catalyst is pure and has not degraded. Impurities can interfere with the catalytic cycle.

  • Solvent Effects:

    • Rationale: The solvent can significantly influence the transition state geometry and the solubility of the catalyst and reactants. Hydrogen bonding and polarity of the solvent can alter the catalyst's conformation and its interaction with the substrates.

    • Solutions:

      • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, and even aqueous media) is recommended.[1] For thiourea-based catalysts, non-polar aprotic solvents often provide better stereoselectivity.

      • Water Content: Ensure the use of anhydrous solvents, as water can interfere with the hydrogen bonding interactions crucial for stereodifferentiation by the catalyst.

  • Temperature Control:

    • Rationale: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity by favoring the transition state with the lower activation energy, which corresponds to the major enantiomer.

    • Solutions:

      • Lowering the Reaction Temperature: If the reaction proceeds at room temperature, try running it at 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as it will likely increase at lower temperatures.

  • Nature of the Nucleophile (Michael Donor):

    • Rationale: The acidity and steric bulk of the nucleophile can impact the stereochemical outcome.

    • Solutions:

      • Varying the Malonate Ester: If using diethyl malonate, consider trying dimethyl or di-tert-butyl malonate. The change in steric hindrance can influence the approach to the Michael acceptor within the chiral catalyst's pocket.

Troubleshooting Workflow for Low Enantioselectivity:

G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Enone This compound Iminium Chiral Iminium Ion (Activated Electrophile) Enone->Iminium + Catalyst Enamine Enamine Intermediate Iminium->Enamine + Nucleophile (Stereoselective Attack) Nucleophile Nucleophile (e.g., Malonate) Adduct Michael Adduct Enamine->Adduct Hydrolysis Adduct->Catalyst - Product Hydrolysis Hydrolysis

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes. The α,β-unsaturated ketoester scaffold, exemplified by derivatives of 2-oxo-4-phenylbut-3-enoic acid, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth comparison of two common esters of this family: methyl 2-oxo-4-phenylbut-3-enoate and ethyl 2-oxo-4-phenylbut-3-enoate. We will delve into the subtle yet significant differences in their reactivity, underpinned by theoretical principles and supported by proposed experimental frameworks.

Introduction: The Molecular Architecture

This compound and its ethyl counterpart share the same core structure: a conjugated system comprising a phenyl ring, a carbon-carbon double bond, and two carbonyl groups (a ketone and an ester). This arrangement of functional groups renders the molecule highly electrophilic at two key positions: the carbonyl carbon of the ester and, due to conjugation, the β-carbon of the enoate system.

CompoundStructureMolecular FormulaMolecular Weight
This compoundC₁₁H₁₀O₃190.19 g/mol
Ethyl 2-oxo-4-phenylbut-3-enoateC₁₂H₁₂O₃204.22 g/mol

The primary difference lies in the seemingly innocuous alkyl group of the ester: a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group. This variation, however, is sufficient to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity towards nucleophiles and dienophiles.

Theoretical Underpinnings of Reactivity

The reactivity of these compounds is governed by a delicate interplay of electronic and steric effects. Understanding these principles allows us to predict how each ester will behave in a given chemical transformation.

Electronic Effects

The primary electronic difference between a methyl and an ethyl group is their inductive effect. An ethyl group is slightly more electron-donating (+I effect) than a methyl group. This has two main consequences:

  • Reduced Electrophilicity of the Ester Carbonyl: The greater electron-donating nature of the ethyl group slightly reduces the partial positive charge on the adjacent carbonyl carbon. This would predict that the ethyl ester is marginally less susceptible to direct nucleophilic attack at the ester carbonyl, for instance, during hydrolysis.

  • Modulation of the Conjugated System: This inductive effect can also be relayed through the conjugated system, slightly increasing the electron density at the β-carbon. This would, in turn, predict a marginally slower rate of reaction for the ethyl ester in conjugate additions, such as the Michael reaction.

Steric Effects

An ethyl group is sterically more demanding than a methyl group. While the ethyl group can rotate to minimize some steric clash, its larger size can still hinder the approach of a nucleophile or a diene.[1]

  • In Nucleophilic Additions: The increased steric bulk around the ester carbonyl of the ethyl derivative could slow down the rate of attack by a nucleophile, complementing the electronic effect.[2]

  • In Cycloaddition Reactions: In reactions like the Diels-Alder reaction, the dienophile (our ketoester) must adopt a specific orientation in the transition state. The bulkier ethyl group might create a greater steric barrier for the approaching diene, potentially leading to lower reaction rates or altered diastereoselectivity compared to the methyl ester.

Based on these first principles, we can hypothesize that This compound will be the more reactive of the two compounds , owing to its greater electrophilicity and reduced steric hindrance.

Synthesis of the Target Compounds

A reliable synthesis of both esters is crucial for any comparative study. A straightforward approach involves the Fischer esterification of the parent acid, (E)-2-oxo-4-phenylbut-3-enoic acid, which is commercially available.[3]

Synthesis_Workflow Parent_Acid (E)-2-oxo-4-phenylbut-3-enoic acid Methanol Methanol (excess) Parent_Acid->Methanol Reflux Ethanol Ethanol (excess) Parent_Acid->Ethanol Reflux Acid_Catalyst H₂SO₄ (cat.) Parent_Acid->Acid_Catalyst Reflux Parent_Acid->Acid_Catalyst Reflux Methyl_Ester This compound Methanol->Methyl_Ester Ethyl_Ester Ethyl 2-oxo-4-phenylbut-3-enoate Ethanol->Ethyl_Ester Acid_Catalyst->Methyl_Ester Acid_Catalyst->Ethyl_Ester

Caption: Proposed synthesis of the target esters via Fischer esterification.

Experimental Protocol: Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add (E)-2-oxo-4-phenylbut-3-enoic acid (1.0 eq).

  • Add the corresponding alcohol (methanol or ethanol) in large excess (e.g., 20 eq) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Comparative Reactivity: Proposed Experimental Studies

To empirically validate our theoretical predictions, we propose two parallel sets of experiments focusing on key reactions of α,β-unsaturated systems: the Michael addition and the Diels-Alder reaction.

Study 1: The Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] We will use a common carbon nucleophile, the enolate of diethyl malonate, to compare the reactivity of our two esters.[5]

Michael_Addition cluster_reactants Reactants Ketoester Methyl or Ethyl 2-oxo-4-phenylbut-3-enoate Product Michael Adduct Ketoester->Product Malonate Diethyl Malonate Malonate->Product Base Sodium Ethoxide (cat.) Base->Product catalyzes

Caption: Michael addition of diethyl malonate to the target ketoesters.

Experimental Protocol: Comparative Michael Addition
  • Set up two parallel reactions: one with this compound and one with the ethyl ester.

  • To a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes to ensure complete formation of the enolate.

  • Add a solution of the respective ketoester (1.0 eq) in anhydrous ethanol dropwise.

  • Monitor both reactions simultaneously by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the conversion rate.

  • After 2 hours (or upon completion), quench the reactions by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products by column chromatography and determine the isolated yields.

Hypothetical Data & Expected Outcome

Based on our theoretical analysis, we anticipate that the methyl ester will react faster and potentially give a higher yield due to its greater electrophilicity and lower steric hindrance.

Table 1: Hypothetical Reaction Monitoring Data for Michael Addition

Time (min)% Conversion (Methyl Ester)% Conversion (Ethyl Ester)
153528
306251
608875
909588
120>9894

Table 2: Hypothetical Isolated Yields

SubstrateIsolated Yield (%)
This compound92
Ethyl 2-oxo-4-phenylbut-3-enoate85
Study 2: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental in the synthesis of six-membered rings. The reactivity of the dienophile is enhanced by electron-withdrawing groups. We will use cyclopentadiene as a model diene.

Experimental Protocol: Comparative Diels-Alder Reaction
  • Set up two parallel reactions in sealed tubes, one for each ester.

  • To a solution of the ketoester (1.0 eq) in toluene, add freshly cracked cyclopentadiene (2.0 eq).

  • Seal the tubes and heat them to 80 °C in a temperature-controlled oil bath.

  • Monitor the reactions by GC or ¹H NMR at set time intervals to determine the rate of consumption of the starting material.

  • After 4 hours (or upon completion), cool the tubes to room temperature and concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR to determine the endo:exo diastereomeric ratio.

  • Purify the products by column chromatography to determine the isolated yields.

Hypothetical Data & Expected Outcome

We predict the methyl ester to be a more reactive dienophile, leading to a faster reaction. The steric difference between the methyl and ethyl groups might also have a minor influence on the endo:exo selectivity, although this is often governed more by secondary orbital interactions.

Table 3: Hypothetical Kinetic Data for Diels-Alder Reaction

SubstrateTime for 90% Conversion (hours)
This compound2.5
Ethyl 2-oxo-4-phenylbut-3-enoate3.8

Table 4: Hypothetical Yields and Selectivity

SubstrateIsolated Yield (%)endo:exo Ratio
This compound8992:8
Ethyl 2-oxo-4-phenylbut-3-enoate8390:10

Conclusion for the Practicing Scientist

While this compound and ethyl 2-oxo-4-phenylbut-3-enoate appear chemically similar, their reactivity profiles are distinct. The evidence from fundamental principles of organic chemistry suggests that This compound is the more reactive species in common transformations such as Michael additions and Diels-Alder reactions. This is attributed to the lower steric bulk and slightly less electron-donating nature of the methyl group compared to the ethyl group.

For drug development professionals and synthetic chemists, this means:

  • When higher reactivity and faster reaction times are desired, the methyl ester is the preferred choice.

  • The ethyl ester may be chosen when a slightly attenuated reactivity is needed to control selectivity or prevent side reactions. It may also offer different solubility properties which can be advantageous in certain solvent systems.

The experimental protocols outlined in this guide provide a robust framework for empirically verifying these differences in a laboratory setting. By understanding these subtle yet predictable variations in reactivity, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and successful outcomes.

References

  • Organic Chemistry Portal. "Methyl Esters." Available at: [Link]

  • Reddit. "Methyl ester vs Ethyl ester hydrolysis." r/OrganicChemistry. Available at: [Link]

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  • Beilstein Journal of Organic Chemistry. "Diels–Alder reactions of myrcene using intensified continuous-flow reactors." Available at: [Link]

  • MDPI. "(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates." Available at: [Link]

  • Scientific Reports. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Available at: [Link]

  • ResearchGate. "Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone." Available at: [Link]

  • Royal Society of Chemistry. "The simplest Diels–Alder reactions are not endo-selective." Available at: [Link]

  • ResearchGate. "Recent Advances in Base-Assisted Michael Addition Reactions." Available at: [Link]

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  • ResearchGate. "Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements." Available at: [Link]

  • ResearchGate. "Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters." Available at: [Link]

  • Google Patents. "Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ResearchGate. "BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study." Available at: [Link]

  • Fiveable. "Alkylation of enolates | Organic Chemistry II Class Notes." Available at: [Link]

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  • MDPI. "BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study." Available at: [Link]

  • MDPI. "Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks." Available at: [Link]

  • EPA. "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." Available at: [Link]

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  • MDPI. "Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties." Available at: [Link]

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A Researcher's Guide to Differentiating Geometric Isomers: Spectroscopic Comparison of (E)- and (Z)-Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis and drug development, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity, reactivity, and material properties. Geometric isomers, such as the (E) and (Z) forms of Methyl 2-oxo-4-phenylbut-3-enoate, often exhibit distinct physical and pharmacological profiles. The ability to unambiguously differentiate these isomers is therefore paramount.

This technical guide provides a comprehensive comparison of the (E) and (Z) isomers of this compound, leveraging a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the characteristic spectral signatures of each isomer, explaining the underlying structural and electronic principles that give rise to these differences. This guide is intended for researchers and scientists who require robust, data-supported methods for stereochemical characterization.

Molecular Structure: The Basis of Spectroscopic Divergence

The fundamental difference between the (E)- and (Z)-isomers lies in the spatial arrangement of substituents around the carbon-carbon double bond (C3=C4). In the (E)-isomer (entgegen, German for "opposite"), the higher priority groups (the phenyl ring on C4 and the keto-ester moiety on C3) are on opposite sides of the double bond. In the (Z)-isomer (zusammen, German for "together"), they reside on the same side. This seemingly subtle variation introduces significant steric and electronic consequences that are readily detected by spectroscopic methods.

G cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_structure E_structure Z_structure Z_structure

Caption: General workflow for the spectroscopic identification of isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz for ¹H is recommended for better resolution).

  • Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

  • Analysis: Integrate the ¹H signals and determine the multiplicities and coupling constants, paying special attention to the vinylic proton signals.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two salt (NaCl or KBr) plates and gently press them together to create a thin film.

  • Sample Preparation (Solution): Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a solution cell. Run a background spectrum of the pure solvent first.

  • Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Analysis: Identify the key stretching frequencies for the carbonyl and alkene groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M, aiming for a maximum absorbance between 0.5 and 1.0.

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

  • Scan a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

Conclusion

The differentiation of (E)- and (Z)-Methyl 2-oxo-4-phenylbut-3-enoate is straightforward when a multi-technique spectroscopic approach is employed. While each method provides valuable clues, ¹H NMR spectroscopy stands out as the most definitive, with the vinylic proton-proton coupling constant serving as an unambiguous marker for geometric configuration. The combination of a large ³J_HH_ value (~16 Hz), a characteristic out-of-plane C-H bend in the IR spectrum (~970 cm⁻¹), and a red-shifted λ_max in the UV-Vis spectrum provides a self-validating system for the conclusive identification of the (E)-isomer. Conversely, the (Z)-isomer is characterized by a small ³J_HH_ value (~11 Hz) and a blue-shifted λ_max. By understanding the structural basis for these spectral differences, researchers can confidently assign stereochemistry, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Guide to the Reaction Kinetics of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of a Versatile Building Block

Methyl 2-oxo-4-phenylbut-3-enoate, a molecule possessing a conjugated system with both keto and ester functionalities, represents a versatile scaffold in organic synthesis. Its electron-deficient olefinic bond, activated by two carbonyl groups, makes it a prime candidate for a variety of nucleophilic and cycloaddition reactions. Understanding the kinetics of these transformations is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways in drug discovery and materials science.

This guide provides a comprehensive analysis of the expected reaction kinetics of this compound. In the absence of extensive published kinetic data for this specific molecule, we will draw objective comparisons with structurally analogous compounds, such as chalcones and other α,β-unsaturated ketoesters. Crucially, this document also serves as a practical, self-validating resource by providing detailed experimental protocols for researchers to determine the precise kinetic parameters of their own reactions involving this compound.

I. The Electrophilic Nature of this compound: A Comparative Overview

The reactivity of this compound is dominated by the electrophilic character of the β-carbon in its α,β-unsaturated system. This reactivity profile makes it an excellent substrate for two major classes of reactions: Michael (conjugate) additions and Diels-Alder cycloadditions.

A. Michael Addition: A Gateway to Functionalization

The Michael addition is a cornerstone of C-C and C-heteroatom bond formation, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

Michael_Addition sub This compound enolate Enolate Intermediate sub->enolate + Nu⁻ nuc Nucleophile (Nu⁻) nuc->enolate product Michael Adduct enolate->product + H⁺ proton H⁺ proton->product

Caption: Generalized workflow of a Michael addition reaction.

The presence of two electron-withdrawing groups (the ketone and the ester) in this compound is expected to render its β-carbon more electrophilic than that of a simple chalcone, which only has one activating carbonyl group. This suggests that, under identical conditions, this compound should exhibit a faster reaction rate for Michael additions.

Table 1: Comparison of Michael Acceptor Reactivity

Michael AcceptorActivating GroupsExpected Relative Reactivity with a Soft Nucleophile
Chalcone1 x KetoneBaseline
Methyl Crotonate1 x EsterSlower than Chalcone
This compound1 x Ketone, 1 x EsterFaster than Chalcone

This enhanced reactivity is a double-edged sword. While it allows for milder reaction conditions and potentially shorter reaction times, it can also lead to a decrease in selectivity and the formation of side products if the reaction is not carefully controlled.

B. Diels-Alder Reaction: Constructing Cyclic Scaffolds

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful transformation allows for the stereospecific formation of six-membered rings, a common motif in natural products and pharmaceuticals.

The kinetics of the Diels-Alder reaction are highly dependent on the electronic properties of both the diene and the dienophile. The electron-withdrawing nature of the carbonyl groups in this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction with electron-rich dienes.

A crucial aspect of Diels-Alder kinetics is the concept of kinetic versus thermodynamic control.[8] At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product due to a lower activation energy transition state, often attributed to secondary orbital interactions. At higher temperatures, the reaction becomes reversible (retro-Diels-Alder), and the more sterically stable exo product, the thermodynamic product, will predominate.

Diels_Alder_Control reactants Diene + this compound endo_ts Endo Transition State (Lower Activation Energy) reactants->endo_ts Low Temp. exo_ts Exo Transition State (Higher Activation Energy) reactants->exo_ts High Temp. endo_product Endo Product (Kinetic Product) endo_ts->endo_product Faster Formation exo_product Exo Product (Thermodynamic Product) exo_ts->exo_product Slower Formation endo_product->reactants Retro-Diels-Alder (at High Temp.)

Caption: Kinetic vs. thermodynamic control in the Diels-Alder reaction.

II. Experimental Protocols for Kinetic Analysis

To empower researchers to move from theoretical comparisons to empirical data, this section provides detailed, self-validating protocols for monitoring the reaction kinetics of this compound.

A. Monitoring Reaction Progress: Choosing the Right Tool

The choice of analytical technique is critical for accurate kinetic measurements. Two of the most accessible and powerful methods for in-situ reaction monitoring are UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11][12][13][14][15][16][17]

  • UV-Vis Spectroscopy : Ideal for reactions where the starting material or product has a distinct chromophore. The conjugated system of this compound absorbs in the UV region. As the reaction proceeds (e.g., in a Michael addition), this conjugation is disrupted, leading to a measurable change in absorbance over time.[10][12][15]

  • NMR Spectroscopy : Offers more structural information, allowing for the simultaneous monitoring of multiple species (reactants, intermediates, and products). By integrating the signals corresponding to specific protons in each molecule, their relative concentrations can be determined at various time points.[9][11][13][14][16][18]

B. Protocol 1: Kinetic Analysis of a Michael Addition using UV-Vis Spectroscopy

This protocol outlines the steps to determine the rate law and rate constant for the Michael addition of a thiol (e.g., thiophenol) to this compound.

1. Preparation:

  • Prepare stock solutions of known concentrations of this compound and the chosen nucleophile in a suitable solvent (e.g., acetonitrile).
  • Determine the λmax of this compound by scanning its UV-Vis spectrum.

2. Data Acquisition:

  • Equilibrate the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature.
  • In a quartz cuvette, mix the reactant solutions to initiate the reaction, and immediately begin recording the absorbance at the predetermined λmax at regular time intervals.
  • Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).

3. Data Analysis:

  • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) can be determined from a calibration curve.
  • To determine the order of the reaction with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).
  • Plot the concentration of this compound versus time, ln[concentration] versus time, and 1/[concentration] versus time to determine if the reaction is zero, first, or second order with respect to the enoate.[10]
  • The rate constant (k) can be calculated from the slope of the linear plot.
C. Protocol 2: Kinetic Analysis of a Diels-Alder Reaction using ¹H NMR Spectroscopy

This protocol describes the methodology for monitoring the Diels-Alder reaction between this compound and a suitable diene (e.g., cyclopentadiene).

1. Sample Preparation:

  • In an NMR tube, dissolve a known concentration of this compound and an internal standard (a compound that does not react, with a signal in a clear region of the spectrum, e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.
  • Cool the NMR tube in an appropriate bath (e.g., dry ice/acetone) before adding a known amount of the diene.

2. Data Acquisition:

  • Insert the NMR tube into the pre-equilibrated NMR spectrometer.
  • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is highly recommended.[14] For slower reactions, spectra can be taken every few minutes to hours.

3. Data Analysis:

  • For each spectrum, integrate a characteristic, well-resolved signal for the starting material, the product(s), and the internal standard.
  • Normalize the integrals of the reactant and product signals to the integral of the internal standard to obtain their relative concentrations at each time point.
  • Plot the concentration of the reactants and products as a function of time to determine the rate of reaction.
  • By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

III. Conclusion: A Framework for Predictive and Empirical Kinetic Analysis

While a comprehensive, pre-existing kinetic dataset for this compound remains to be fully established in the public domain, this guide provides a robust framework for both predicting its reactivity and empirically determining its kinetic parameters. By drawing comparisons with structurally similar compounds like chalcones, we can anticipate that this compound will be a highly reactive substrate in both Michael additions and Diels-Alder reactions.

The true value of this guide lies in its empowerment of the research community. The detailed experimental protocols for UV-Vis and NMR-based kinetic monitoring provide the necessary tools for scientists and drug development professionals to generate their own high-quality, reliable kinetic data. This empirical approach is indispensable for the rational design of synthetic routes, the optimization of reaction conditions, and the ultimate realization of the full potential of this compound as a versatile building block in chemical synthesis.

References

  • Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. PMC - NIH. [Link]

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. Iowa State University. [Link]

  • Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Comparative reaction time and percentage yield of chalcone derivatives... ResearchGate. [Link]

  • An Experimental and Kinetic Modeling Study of Methyl Formate Oxidation. ResearchGate. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Lecture 13: Experimental Methods. Eugene E. Kwan. [Link]

  • Thermodynamic and Kinetic Studies for Adsorption of Methyl Violet Dye on to Creeson Seeds. Der Pharma Chemica. [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols | Request PDF. ResearchGate. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. ACS Publications. [Link]

  • Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. ACS Publications. [Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. NC State University Libraries. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. [Link]

  • Kinetic and Isotherm Studies of Methyl Violet Adsorption onto Carbonized Waterlily (Nymphaea lotus) Leaves Powder. Path of Science. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Beyond Benign. [Link]

  • A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. ResearchGate. [Link]

  • Monitoring Kinetics by NMR. University of Wisconsin-Madison. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. [Link]

  • Kinetic studies of Fenton oxidation reaction by UV-VIS spectroscopy SUPPORTING INFORMATION. Zhongde Dai, et al. [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]

  • Kinetic Modeling of Methyl Formate Oxidation. Green Research Group. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and viability of a synthetic route. Methyl 2-oxo-4-phenylbut-3-enoate is one such valuable intermediate, serving as a versatile building block for a variety of more complex molecules. Its synthesis, primarily through the condensation of benzaldehyde and methyl pyruvate, is a reaction of significant interest. The choice of catalyst in this transformation is paramount, directly influencing reaction rates, yields, and overall process sustainability. This guide provides an in-depth comparison of various catalytic systems for this reaction, supported by experimental data and mechanistic insights to inform your catalyst selection.

The Strategic Importance of Catalyst Selection

The condensation of an aldehyde with an active methylene compound, such as in the synthesis of this compound, is a classic carbon-carbon bond-forming reaction. The catalyst's role is to facilitate the deprotonation of the active methylene compound (methyl pyruvate) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration yields the desired α,β-unsaturated ketoester. The efficacy of this process is highly dependent on the nature of the catalyst, which can range from simple bases to complex organocatalysts and solid-phase heterogeneous systems.

Comparative Analysis of Catalytic Systems

The following sections detail the performance of various catalyst types in the synthesis of this compound and related compounds. The data presented is a synthesis of literature findings, providing a comparative framework for catalyst evaluation.

Homogeneous Base Catalysis

Traditional base-catalyzed Knoevenagel and Claisen-Schmidt condensations are widely employed for their simplicity and effectiveness. Common bases include alkali hydroxides, alkoxides, and amines.

Key Insights: Homogeneous bases are effective in promoting the condensation reaction. However, their use often necessitates a neutralization step during workup, which can generate significant salt waste. Catalyst recovery is also not feasible.

Table 1: Performance of Homogeneous Base Catalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Potassium Hydroxide (KOH)Benzaldehyde, Pyruvic Acid---~69 (of the acid)[1]
PiperidineBenzaldehyde, MalononitrileEthanolRoom Temp10 min95[2]

Note: Data for KOH is for the synthesis of the corresponding carboxylic acid, which would then be esterified. Data for piperidine with malononitrile is provided as a representative example of amine catalysis in Knoevenagel reactions.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and the potential for asymmetric induction. For the Knoevenagel condensation, amine-based catalysts are particularly relevant.

Key Insights: Organocatalysts can offer high yields under mild conditions. Chiral amines can be employed for enantioselective variations of this reaction, although this is less relevant for the achiral target molecule.

Heterogeneous Catalysis

To address the challenges associated with homogeneous catalysts, such as separation and reuse, heterogeneous catalysts have been extensively investigated. These solid-phase catalysts can be easily filtered off from the reaction mixture, simplifying purification and allowing for catalyst recycling.

Key Insights: Heterogeneous catalysts offer significant advantages in terms of sustainability and process efficiency. The choice of support and the nature of the active sites are critical for catalytic activity.

Table 2: Performance of Heterogeneous Catalysts in Knoevenagel-type Condensations

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)ReusabilityReference
Ti-Al-Mg HydrotalciteBenzaldehyde, MalononitrileEthyl Acetate60497.6Yes[2]
ChitosanBenzaldehyde, MalononitrileEthanol406>99Yes[2]
Porous Magnesium Aluminum Phosphate (MALPO)Benzaldehyde, MalononitrileEthanolRoom Temp100 min99Yes[2]
ZnOBenzaldehyde, Ethyl CyanoacetateSolventless-6High-[3]

Note: The data presented is for related Knoevenagel condensations, illustrating the general efficacy of these heterogeneous systems.

Experimental Protocols

The following are representative experimental protocols for the synthesis of α,β-unsaturated compounds via Knoevenagel-type condensation reactions, providing a starting point for the synthesis of this compound.

Protocol 1: Homogeneous Base-Catalyzed Condensation (General Procedure)
  • To a solution of benzaldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol), add methyl pyruvate (1.1 equiv).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis (General Procedure)
  • In a round-bottom flask, combine benzaldehyde (1.0 equiv), methyl pyruvate (1.1 equiv), and the heterogeneous catalyst (e.g., 5-10 wt%).

  • Add a suitable solvent (or perform the reaction solvent-free).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • Wash the catalyst with a suitable solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Mechanistic Considerations and Pathway Visualization

The Knoevenagel condensation proceeds through a well-established mechanism. The chosen catalyst's primary role is to facilitate the initial deprotonation of the active methylene compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_condensation Condensation & Dehydration benzaldehyde Benzaldehyde alkoxide Alkoxide Adduct benzaldehyde->alkoxide Nucleophilic Attack methyl_pyruvate Methyl Pyruvate enolate Enolate Intermediate methyl_pyruvate->enolate Deprotonation catalyst Catalyst (Base) catalyst->enolate protonated_catalyst Protonated Catalyst enolate->protonated_catalyst enolate->alkoxide hydrox_intermediate β-Hydroxy Intermediate protonated_catalyst->hydrox_intermediate alkoxide->hydrox_intermediate Protonation hydrox_intermediate->catalyst Catalyst Regeneration product This compound hydrox_intermediate->product Dehydration Catalyst_Selection_Workflow start Define Synthesis Goals (Scale, Purity, Cost) homogeneous Homogeneous Catalysis (e.g., KOH, Piperidine) start->homogeneous Small Scale Rapid Screening heterogeneous Heterogeneous Catalysis (e.g., Hydrotalcite, ZnO) start->heterogeneous Large Scale Sustainability Focus organo Organocatalysis (e.g., Chiral Amines) start->organo Asymmetric Synthesis Mild Conditions pros_homo High activity Low cost homogeneous->pros_homo Pros cons_homo Difficult separation Waste generation homogeneous->cons_homo Cons pros_hetero Easy recovery Reusable heterogeneous->pros_hetero Pros cons_hetero Potentially lower activity Higher initial cost heterogeneous->cons_hetero Cons pros_organo Mild conditions High selectivity organo->pros_organo Pros cons_organo Higher catalyst cost organo->cons_organo Cons end Select Optimal Catalyst cons_homo->end cons_hetero->end cons_organo->end

Caption: Decision workflow for selecting the appropriate catalyst.

Conclusion and Future Outlook

The synthesis of this compound via the condensation of benzaldehyde and methyl pyruvate can be effectively achieved using a variety of catalytic systems. While traditional homogeneous bases offer a straightforward approach, the growing emphasis on green chemistry and process efficiency strongly favors the adoption of heterogeneous catalysts. These systems not only simplify product purification and minimize waste but also offer the potential for continuous flow processes, a significant advantage in industrial applications.

Future research in this area will likely focus on the development of novel heterogeneous catalysts with enhanced activity, selectivity, and stability. The design of multifunctional catalysts, incorporating both acidic and basic sites, may offer new avenues for optimizing this important transformation. As the demand for sustainable and efficient chemical synthesis continues to grow, the careful selection and design of catalysts will remain a cornerstone of modern organic chemistry.

References

  • CN101265188A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • A Comparative Guide to Catalysts for Knoevenagel Condens
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the c

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A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-oxo-4-phenylbut-3-enoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in heterocyclic chemistry and drug development, the choice of starting materials is a critical determinant of synthetic efficiency, substrate scope, and overall cost-effectiveness. Methyl 2-oxo-4-phenylbut-3-enoate, a versatile α,β-unsaturated ketoester, has proven its utility as a precursor for a variety of heterocyclic scaffolds. However, a comprehensive understanding of its alternatives is paramount for optimizing synthetic strategies and exploring novel chemical space. This guide provides an in-depth, objective comparison of the performance of this compound with two major classes of alternative reagents: chalcones and enaminones . We will delve into their reactivity, provide supporting experimental data, and offer detailed protocols for their application in the synthesis of key heterocyclic systems.

The Incumbent: this compound - A Profile

This compound possesses two electrophilic centers: the carbonyl group of the α-ketoester and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for a range of annulation strategies, particularly in multicomponent reactions, to form diverse heterocyclic cores. Its utility is particularly pronounced in the synthesis of pyridines and pyrimidines. However, its synthesis can be multi-step, and its reactivity profile, while versatile, may not always be optimal for all desired transformations.

The Challenger: Chalcones - The Workhorse of Heterocyclic Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that are readily synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone[1]. Their straightforward preparation from widely available and often inexpensive starting materials is a significant advantage. The core reactivity of chalcones in heterocyclic synthesis mirrors that of this compound, revolving around the electrophilic nature of the β-carbon.

Comparative Synthesis of 2-Amino-4,6-diphenylpyrimidine

To provide a direct performance comparison, let's consider the synthesis of 2-amino-4,6-diphenylpyrimidine. This scaffold is a common motif in medicinal chemistry.

Route A: From 1,3-Diphenylprop-2-en-1-one (a Chalcone)

The reaction of 1,3-diphenylprop-2-en-1-one with guanidine is a well-established method for the synthesis of 2-aminopyrimidines[2][3].

Chalcone 1,3-Diphenylprop-2-en-1-one Pyrimidine 2-Amino-4,6-diphenylpyrimidine Chalcone->Pyrimidine [3+3] Cyclocondensation Guanidine Guanidine Guanidine->Pyrimidine

Figure 1: Synthesis of 2-amino-4,6-diphenylpyrimidine from a chalcone.

Route B: Hypothetical Synthesis from this compound

A plausible route for the synthesis of the same pyrimidine from this compound would also involve condensation with guanidine. The reaction would proceed through a similar cyclocondensation pathway.

Ketoester This compound Pyrimidine 2-Amino-4,6-diphenylpyrimidine Ketoester->Pyrimidine [3+3] Cyclocondensation Guanidine Guanidine Guanidine->Pyrimidine

Figure 2: Plausible synthesis of 2-amino-4,6-diphenylpyrimidine from an α,β-unsaturated ketoester.

Performance Comparison
ParameterThis compound1,3-Diphenylprop-2-en-1-one (Chalcone)
Starting Material Availability Synthesized from less common precursors.Readily synthesized from benzaldehyde and acetophenone (widely available and inexpensive).
Reaction Conditions Typically requires reflux in a suitable solvent with a base.Can be performed under both conventional heating and microwave irradiation, often with shorter reaction times under microwave conditions.
Reported Yield Not explicitly reported for this specific product, but similar reactions suggest moderate to good yields.Yields are generally high, with reports of up to 85%[3].
Workup and Purification Standard extraction and crystallization or chromatography.Often involves simple precipitation and filtration, followed by recrystallization[2].

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine from 1,3-Diphenylprop-2-en-1-one [2][3]

  • To a solution of 1,3-diphenylprop-2-en-1-one (1.0 mmol) in dimethylformamide (10 mL), add guanidine hydrochloride (1.2 mmol) and a base such as sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-amino-4,6-diphenylpyrimidine.

The Specialist: Enaminones - Versatile Nitrogen-Containing Building Blocks

Enaminones are β-amino-α,β-unsaturated ketones or esters. Their inherent nucleophilic amino group and electrophilic carbonyl and β-carbon positions make them highly versatile precursors for a wide array of nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrroles. They are typically synthesized by the condensation of a 1,3-dicarbonyl compound with an amine.

Reactivity in Heterocyclic Synthesis

The reactivity of enaminones in heterocyclic synthesis is often characterized by their ability to act as a three-carbon building block with a pre-installed nitrogen atom. This can lead to more convergent and efficient synthetic routes compared to starting with a simple α,β-unsaturated carbonyl compound.

cluster_enaminone Enaminone cluster_reagents Reaction Partners cluster_products Heterocyclic Products Enaminone β-Amino-α,β-unsaturated carbonyl Product1 Pyrimidines Enaminone->Product1 Product2 Pyridines Enaminone->Product2 Product3 Pyrroles Enaminone->Product3 Reagent1 Dinucleophile Reagent1->Product1 Reagent2 Electrophile Reagent2->Product2

Figure 3: General reactivity of enaminones in heterocyclic synthesis.

Performance Considerations

While direct quantitative comparisons with this compound for the synthesis of identical heterocycles are scarce in the literature, the following qualitative comparisons can be made:

  • Synthetic Efficiency: For nitrogen-containing heterocycles, enaminones can offer a more atom-economical and step-efficient approach as they bring a nitrogen atom into the reaction from the start.

  • Regioselectivity: The presence of the amino group can direct the regioselectivity of subsequent annulation reactions, potentially leading to a single product isomer where reactions with α,β-unsaturated carbonyl compounds might yield mixtures.

  • Substrate Scope: The synthesis of enaminones from a wide variety of 1,3-dicarbonyls and amines allows for a high degree of diversity in the final heterocyclic products.

Experimental Protocol: General Synthesis of Pyridines from Enaminones [4]

  • Activate an enaminone with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine.

  • To the activated intermediate, add a π-nucleophile (e.g., an alkyne or an alkene).

  • The reaction proceeds through an annulation cascade to form the pyridine ring.

  • Quench the reaction and purify the product by standard chromatographic techniques.

Broader Applications in Heterocyclic Synthesis

Beyond the synthesis of pyrimidines, these alternative reagents demonstrate their utility in the construction of other important heterocyclic systems.

Quinolines via the Skraup-Doebner-Von Miller Synthesis

The Skraup-Doebner-Von Miller synthesis and its variations are classic methods for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds[5]. Both this compound and chalcones can serve as the three-carbon component in this reaction. The choice of reagent can influence the substitution pattern and the reaction conditions required.

Aniline Aniline Quinoline Quinoline Aniline->Quinoline Skraup-Doebner-Von Miller Reaction Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Quinoline

Figure 4: General scheme for the Skraup-Doebner-Von Miller quinoline synthesis.

Practical Considerations: A Head-to-Head Comparison

FeatureThis compoundChalconesEnaminones
Cost & Availability Generally higher cost and less commercially available than chalcone precursors.Precursors (aldehydes and ketones) are widely available and inexpensive.Precursors (1,3-dicarbonyls and amines) are generally common and affordable.
Ease of Synthesis Can require multi-step synthesis.Typically a straightforward one-step Claisen-Schmidt condensation.Usually a simple one-step condensation.
Stability & Handling As an α,β-unsaturated carbonyl compound, it is a Michael acceptor and should be handled with care to avoid inhalation and skin contact[6][7].Generally stable solids. As Michael acceptors, they are reactive and require appropriate handling precautions[6][7].Stability can vary depending on the substitution. Some may be sensitive to hydrolysis. Standard laboratory precautions are necessary.
Versatility Good for a range of heterocycles, particularly those not requiring a pre-installed nitrogen.Extremely versatile for a vast array of heterocyclic systems.Highly versatile for nitrogen-containing heterocycles, often offering more direct routes.

Conclusion and Future Outlook

While this compound remains a valuable tool in the synthetic chemist's arsenal, this guide demonstrates that chalcones and enaminones offer compelling and often superior alternatives for the synthesis of a wide range of heterocyclic compounds.

Chalcones stand out for their ease of synthesis from readily available and inexpensive starting materials, making them a highly practical choice for large-scale synthesis and for the rapid generation of diverse compound libraries.

Enaminones provide a more specialized yet powerful approach for the construction of nitrogen-containing heterocycles, often leading to more efficient and regioselective syntheses.

The choice of reagent will ultimately depend on the specific target heterocycle, the desired substitution pattern, and practical considerations such as cost and scalability. As the field of heterocyclic synthesis continues to evolve, a thorough understanding of the relative merits of these fundamental building blocks will be essential for the continued development of novel and efficient synthetic methodologies.

References

  • Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. - ResearchGate. Available at: [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds | Chemical Research in Toxicology. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone - ResearchGate. Available at: [Link]

  • Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 - VNUHCM Journal of Natural Sciences. Available at: [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. Available at: [Link]

  • Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed. Available at: [Link]

  • Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC - NIH. Available at: [Link]

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A Comparative Benchmarking Guide to "Methyl 2-oxo-4-phenylbut-3-enoate" in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of cyclic structures through cycloaddition reactions stands as a cornerstone for the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly powerful tool for the stereocontrolled synthesis of six-membered rings. The efficiency and stereochemical outcome of this reaction are critically dependent on the electronic nature and structure of the dienophile. This guide provides an in-depth performance benchmark of Methyl 2-oxo-4-phenylbut-3-enoate , a highly activated α,β-unsaturated ketoester, in cycloaddition reactions. Its performance is objectively compared with two classical dienophiles: Maleic Anhydride and Methyl Acrylate , supported by experimental data and detailed protocols to inform reagent selection in synthetic design.

The Dienophile in Focus: this compound

This compound possesses a unique combination of functional groups that render it a highly reactive and versatile dienophile. The presence of two electron-withdrawing groups, a ketone and an ester, flanking the carbon-carbon double bond, significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of a typical diene, thereby accelerating the rate of the Diels-Alder reaction.[1] The phenyl group provides steric bulk and can influence the facial selectivity of the cycloaddition.

Comparative Experimental Framework: The Diels-Alder Reaction with Cyclopentadiene

To establish a direct and objective comparison, we will evaluate the performance of this compound, Maleic Anhydride, and Methyl Acrylate in the archetypal Diels-Alder reaction with cyclopentadiene. Cyclopentadiene is a highly reactive diene that readily participates in these reactions, allowing for a clear assessment of the dienophile's intrinsic reactivity and stereoselectivity.[2] Both thermal and Lewis acid-catalyzed conditions will be considered to provide a comprehensive performance profile.

The Role of Lewis Acid Catalysis

Lewis acids are known to dramatically enhance the rate and selectivity of Diels-Alder reactions. By coordinating to a basic site on the dienophile, typically a carbonyl oxygen, the Lewis acid further withdraws electron density, lowering the LUMO energy and increasing the dienophile's reactivity.[3][4] This catalytic approach is often crucial for achieving high yields and stereocontrol, particularly with less reactive dienes or for constructing highly substituted cyclic systems.[5]

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the expected and reported performance of the three dienophiles in their Diels-Alder reaction with cyclopentadiene.

DienophileReaction ConditionsExpected YieldPredominant IsomerEndo:Exo RatioReference(s)
This compound Thermal (Toluene, reflux)Moderate to GoodendoData not readily available; expect good selectivity-
Lewis Acid (AlCl₃, CH₂Cl₂, -78 °C to rt)Good to ExcellentendoExpected to be high[3][5]
Maleic Anhydride Thermal (Ethyl Acetate, rt)Highendo>99:1[2][6]
Lewis Acid (Not typically required)Highendo>99:1[2]
Methyl Acrylate Thermal (Neat, 200 °C)Moderateendo~75:25[3]
Lewis Acid (AlCl₃, CH₂Cl₂, 0 °C)Highendo99:1[3]

Discussion of Comparative Performance:

  • Reactivity: this compound is anticipated to exhibit high reactivity, likely surpassing that of methyl acrylate under thermal conditions due to the presence of two activating groups. Its reactivity is expected to be comparable to, or slightly less than, the highly activated cyclic dienophile, maleic anhydride. The use of a Lewis acid catalyst is expected to significantly accelerate the reaction for both this compound and methyl acrylate.

  • Stereoselectivity (Endo/Exo): The Diels-Alder reaction with cyclopentadiene is well-known to favor the endo product under kinetic control due to favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile.[6][7][8] For all three dienophiles, the endo adduct is the expected major product. The rigidity and symmetry of maleic anhydride lead to exceptional endo selectivity.[2] For methyl acrylate, Lewis acid catalysis is crucial for achieving high endo selectivity.[3] It is predicted that the Lewis acid-catalyzed reaction of this compound will also proceed with high endo selectivity.

Mechanistic Insights and Experimental Workflow

The Diels-Alder reaction proceeds through a concerted, pericyclic transition state. The stereochemistry of the reactants is retained in the product.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (Cyclopentadiene) TS [4+2] Transition State (Concerted) Diene->TS HOMO Dienophile Dienophile (this compound) Dienophile->TS LUMO Product Cycloadduct (Endo Isomer Favored) TS->Product Cycloaddition Experimental_Workflow start Start step1 Dissolve dienophile in anhydrous CH₂Cl₂ under N₂ start->step1 step2 Cool solution to -78 °C step1->step2 step3 Add Lewis Acid (e.g., AlCl₃) dropwise step2->step3 step4 Stir for 15 minutes step3->step4 step5 Add freshly cracked cyclopentadiene dropwise step4->step5 step6 Allow to warm to room temperature and stir for 2-4 hours step5->step6 step7 Quench with saturated NaHCO₃ solution step6->step7 step8 Extract with CH₂Cl₂ step7->step8 step9 Dry organic layer (Na₂SO₄), filter, and concentrate step8->step9 step10 Purify by column chromatography step9->step10 end End step10->end

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A Senior Application Scientist's Guide to Characterizing "Methyl 2-oxo-4-phenylbut-3-enoate" Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and chemical biology, the identification and characterization of covalent adducts between small molecules and biological macromolecules are paramount. "Methyl 2-oxo-4-phenylbut-3-enoate" (MOPB), an α,β-unsaturated ketoester, represents a class of compounds with significant potential for covalent modification of proteins. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the characterization of MOPB adducts, grounded in established scientific principles and supported by experimental data.

The Chemistry of this compound: A Dual-Reactivity Profile

MOPB possesses two key electrophilic sites susceptible to nucleophilic attack by amino acid residues on proteins: the β-carbon of the α,β-unsaturated system and the α-keto carbon. This dual reactivity gives rise to two primary types of covalent adducts: Michael adducts and Schiff bases.

  • Michael Addition: The polarized double bond in the butenoate backbone makes the β-carbon electron-deficient and a prime target for soft nucleophiles, most notably the thiol group of cysteine residues and to a lesser extent, the imidazole ring of histidine. This conjugate addition results in a stable thioether or alkylated histidine linkage.[1][2]

  • Schiff Base Formation: The α-keto group can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base (imine). While this reaction is reversible, the resulting imine can be stabilized under certain conditions or undergo further reactions.[3]

The prevalence of one type of adduct over the other is influenced by several factors, including the local microenvironment of the amino acid residue, its pKa, and the overall reaction conditions.

Mass Spectrometry-Based Strategies for Adduct Characterization: A Comparative Overview

Mass spectrometry is the cornerstone for the unambiguous identification and structural elucidation of covalent protein modifications.[4] Two primary workflows, top-down and bottom-up proteomics, offer distinct advantages and are often used in a complementary fashion.

Top-Down Proteomics: An Intact View of Modification

In top-down proteomics, the intact protein-MOPB adduct is introduced into the mass spectrometer. This approach provides the precise mass of the modified protein, allowing for the determination of the stoichiometry of modification (i.e., the number of MOPB molecules bound per protein molecule).

Advantages:

  • Provides the exact mass of the intact protein adduct.

  • Enables the determination of the modification stoichiometry.

  • Preserves information about co-occurring post-translational modifications.

Limitations:

  • Challenging for large or complex proteins.

  • Does not directly identify the specific site(s) of modification.

Bottom-Up Proteomics: Pinpointing the Modification Site

The more common bottom-up approach involves the enzymatic digestion of the modified protein (typically with trypsin) into smaller peptides.[5][6][7] These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The site of modification is identified by the mass shift of a specific peptide corresponding to the addition of MOPB.

Advantages:

  • Precisely identifies the amino acid residue(s) modified by MOPB.

  • Amenable to high-throughput analysis.

  • Well-established workflows and data analysis pipelines.[8]

Limitations:

  • Incomplete sequence coverage can lead to missed modification sites.

  • The modification itself can sometimes interfere with enzymatic digestion.

Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is indispensable for confirming the identity of the modification and pinpointing its location on a peptide. The fragmentation patterns observed in the MS/MS spectrum provide a fingerprint of the modified peptide.

Characterizing Michael Adducts

Upon collision-induced dissociation (CID), peptides modified by MOPB at a cysteine or histidine residue will fragment along the peptide backbone, producing b- and y-type ions. The key diagnostic feature is a mass shift of +190.06 Da (the molecular weight of MOPB) on the fragment ions containing the modified residue.

For glutathione (GSH) adducts, which are often studied in vitro as a model for cysteine reactivity, characteristic neutral losses are frequently observed. A common neutral loss is that of the glutamic acid residue (129 Da) from the GSH moiety.

Characterizing Schiff Base Adducts

Schiff base adducts with lysine residues are often less stable in the gas phase. The MS/MS spectra may show a neutral loss of the MOPB moiety. To overcome this, a common strategy is to reduce the Schiff base to a stable secondary amine using a reducing agent like sodium borohydride prior to mass spectrometric analysis. This results in a stable modification with a predictable mass shift.

Comparative Analysis: MOPB vs. a Structural Analog

To provide a practical comparison, we will consider a structural analog of MOPB, Methyl 2-oxo-4-phenylbutanoate (MOP) , which lacks the α,β-unsaturation.

FeatureThis compound (MOPB)Methyl 2-oxo-4-phenylbutanoate (MOP)
Structure α,β-Unsaturated Ketoesterα-Ketoester
Primary Reactivity Michael Addition (Cys, His), Schiff Base (Lys)Schiff Base (Lys)
Mass of Adduct +190.06 Da+192.08 Da
Primary Adduct Type with Thiols Covalent Michael AdductNo reaction
Primary Adduct Type with Amines Schiff BaseSchiff Base

This comparison highlights the critical role of the α,β-unsaturated system in the reactivity of MOPB. While both compounds can form Schiff bases with lysine, only MOPB will readily undergo Michael addition with cysteine residues. This differential reactivity can be exploited to probe the nucleophilic landscape of a protein binding pocket.

Experimental Protocols

Protocol for In Vitro Adduct Formation with Peptides
  • Reagents:

    • Peptide containing a cysteine or lysine residue (e.g., Ac-Cys-Ala-Met-NH2 or Ac-Lys-Ala-Met-NH2)

    • This compound (MOPB)

    • Ammonium bicarbonate buffer (50 mM, pH 7.4)

    • Acetonitrile

    • Formic acid

  • Procedure:

    • Dissolve the peptide in the ammonium bicarbonate buffer to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of MOPB in acetonitrile.

    • Add MOPB to the peptide solution to a final concentration of 2 mM (2-fold molar excess).

    • Incubate the reaction mixture at 37°C for 2 hours.

    • Quench the reaction by adding formic acid to a final concentration of 0.1%.

    • Analyze the sample directly by LC-MS/MS.

Protocol for Protein Adduct Characterization by Bottom-Up Proteomics
  • Reagents:

    • Target protein (e.g., Bovine Serum Albumin)

    • MOPB

    • Urea

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAM)

    • Trypsin (mass spectrometry grade)

    • Ammonium bicarbonate buffer (50 mM, pH 8.0)

    • Acetonitrile

    • Formic acid

  • Procedure:

    • Incubate the target protein (1 mg/mL) with MOPB (5-fold molar excess) in ammonium bicarbonate buffer at 37°C for 4 hours.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with ammonium bicarbonate buffer to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate at 37°C overnight.

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Analyze the desalted peptides by LC-MS/MS.

Data Visualization and Interpretation

Reaction Pathways

MOPB This compound (MOPB) Michael_Adduct Michael Adduct (Thioether Linkage) MOPB->Michael_Adduct Michael Addition Schiff_Base Schiff Base (Imine Linkage) MOPB->Schiff_Base Condensation Cys Cysteine Residue (Thiol Group) Cys->Michael_Adduct Lys Lysine Residue (Primary Amine) Lys->Schiff_Base

Caption: Reaction pathways of MOPB with Cysteine and Lysine residues.

Bottom-Up Proteomics Workflow

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Adduct Protein-MOPB Adduct Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Adduct->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS1 MS1 Scan (Peptide Mass Measurement) LC->MS1 MS2 MS/MS Scan (Peptide Fragmentation) MS1->MS2 Precursor Ion Selection Database_Search Database Search (Peptide Identification) MS2->Database_Search PTM_Analysis PTM Analysis (Adduct Site Localization) Database_Search->PTM_Analysis

Caption: Workflow for identifying MOPB adducts using bottom-up proteomics.

Conclusion

The characterization of "this compound" adducts by mass spectrometry is a powerful approach to understanding its mechanism of action and potential off-target effects. The dual reactivity of MOPB necessitates a comprehensive analytical strategy that can identify both Michael adducts and Schiff bases. While top-down proteomics provides valuable information on the overall modification stoichiometry, bottom-up proteomics coupled with tandem mass spectrometry remains the gold standard for pinpointing the exact sites of modification. By comparing the reactivity of MOPB with that of a saturated analog, researchers can gain valuable insights into the role of the α,β-unsaturated system in mediating covalent interactions. The protocols and workflows outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize MOPB adducts and advance their research endeavors.

References

  • Hulce, M., et al. (2013). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Research in Toxicology, 26(7), 981-997. [Link]

  • Luo, Y., et al. (2023). Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. Journal of Integrated Pest Management, 14(1), 1-10. [Link]

  • Schöneich, C. (2020). Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters. Environmental Science & Technology, 54(22), 14317-14325. [Link]

  • Zgoda, V. G., et al. (2011). Analysis of endogenous glutathione-adducts and their metabolites. Journal of Chromatography B, 879(11-12), 749-760. [Link]

  • Valkenburgh, M. V., et al. (2020). Covalent Labeling with an α,β-Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry. Analytical Chemistry, 92(8), 5774-5781. [Link]

  • Domínguez, R., et al. (2013). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 14(9), 17796-17821. [Link]

  • Scherer, M., et al. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au, 4(2), 78-95. [Link]

  • Borges, C. R., & Watson, J. T. (2003). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry, 14(9), 1057-1067. [Link]

  • Rovira-Llopis, S., et al. (2018). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 8(4), 64. [Link]

  • Domingues, M. R. M., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 91-109. [Link]

  • Lee, J.-H., et al. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Foods, 6(9), 71. [Link]

  • Krenske, E. H., et al. (2011). Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. The Journal of Organic Chemistry, 76(11), 4433-4442. [Link]

  • Williams, T. I., et al. (2004). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 15(12), 1846-1856. [Link]

  • Andreja, V., et al. (2015). MLL2 Is Required in Oocytes for Bulk Histone 3 Lysine 4 Trimethylation and Transcriptional Silencing. PLoS Genetics, 11(7), e1005352. [Link]

  • Ruthenburg, A. J., et al. (2007). Methylation of lysine 4 on histone H3: intricacy of writing and reading a single epigenetic mark. Molecular Cell, 25(1), 15-30. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Methyl 2-oxo-4-phenylbut-3-enoate with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity of Methyl 2-oxo-4-phenylbut-3-enoate, a key α,β-unsaturated keto-ester, with a range of common nucleophiles. Understanding these interactions is paramount for researchers in drug development and organic synthesis, as it dictates the compound's stability, potential metabolic pathways, and its suitability as a synthetic precursor. We will delve into the mechanistic rationale behind the observed reactivity, provide detailed experimental protocols for assessing these interactions, and present comparative data to guide your research.

Introduction: The Electrophilic Nature of this compound

This compound (C₁₁H₁₀O₃) is a molecule of significant interest due to its conjugated system, which bestows upon it a unique electronic character.[1] The presence of both a ketone and an ester group in conjugation with a carbon-carbon double bond creates two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the enone system.

The reactivity of α,β-unsaturated carbonyl compounds is well-documented, with nucleophilic addition being a characteristic reaction.[2] The mode of addition, either direct (1,2-addition) to the carbonyl group or conjugate (1,4-addition or Michael addition) to the β-carbon, is largely dictated by the nature of the attacking nucleophile.[3][4][5] "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, including thiols and amines, predominantly undergo 1,4-addition.[3][5] This guide will focus on the latter, as these reactions are more prevalent in biological systems and synthetic applications involving this class of compounds.

Below is a diagram illustrating the two potential pathways for nucleophilic attack on this compound.

G Reactant Ph-CH=CH-C(=O)-C(=O)OCH₃ Product_1_2 Ph-CH=CH-C(O⁻)(Nu)-C(=O)OCH₃ Product_1_4 Ph-CH(Nu)-CH=C(O⁻)-C(=O)OCH₃ Nu Nu⁻ Nu->Reactant Nu->Reactant G Start Prepare Stock Solutions Mix Combine Reactants in Buffer Start->Mix React Incubate at Controlled Temperature Mix->React Sample Withdraw Aliquots at Time Points React->Sample Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Quantify Reactants and Products Analyze->Data

Sources

Safety Operating Guide

Methyl 2-oxo-4-phenylbut-3-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Methyl 2-oxo-4-phenylbut-3-enoate

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.

While specific safety data for this compound (CAS: 6395-86-4) is limited, a conservative approach is mandated. By examining structurally similar compounds, we can infer the likely hazards and establish a disposal procedure that prioritizes safety. This protocol is built on the principle of treating chemicals with incomplete toxicological data as potentially hazardous.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the potential risks is critical for safe handling. Based on data from analogous α-keto esters and phenyl-containing butenoic acid derivatives, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2]

  • Skin Irritation (Likely H315): Similar compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Likely H319): Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation (Likely H335): Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]

  • Incompatibilities: This compound is likely incompatible with strong oxidizing agents.[3] Contact with such materials could lead to vigorous, exothermic reactions.

This assessment dictates the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below.

Compound Profile: this compound
CAS Number 6395-86-4[4]
Molecular Formula C₁₁H₁₀O₃[4]
Anticipated GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Primary Incompatibilities Strong oxidizing agents[3]
Required Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles (or face shield), lab coat[3][5]

Immediate Safety and Handling Protocol

All handling and preparation for disposal must occur under controlled conditions to minimize exposure.

Operational Workflow:

  • Designated Area: Conduct all work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Nitrile gloves.

    • Chemical safety goggles.

    • A properly fastened laboratory coat.[3]

  • Avoidance of Incompatibles: Ensure that strong oxidizing agents are not present in the workspace or the designated waste container.[3][6]

  • Spill Preparedness: Have a chemical spill kit readily available that contains an inert absorbent material (e.g., vermiculite, sand), a sealed container for spill waste, and decontamination supplies.

Step-by-Step Disposal Procedure

The disposal of chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management framework.[7][8] The following procedure is designed to comply with these standards.

Step 1: Waste Classification Unless your institution's Environmental Health and Safety (EHS) department has determined otherwise, treat all waste containing this compound as hazardous chemical waste.[9] It typically falls into the category of non-halogenated organic waste .

Step 2: Select a Compatible Waste Container Container integrity is paramount to prevent leaks and reactions.

  • Material: Use a container made of a material compatible with the chemical. The original shipping container is often the best choice.[9] If unavailable, a clean, borosilicate glass bottle or a high-density polyethylene (HDPE) container is suitable.

  • Condition: The container must be in good condition, free of cracks or external residue, with a secure, leak-proof screw-top cap.[9]

Step 3: Proper Labeling Accurate labeling is a critical safety and regulatory requirement.

  • As soon as the first drop of waste enters the container, it must be labeled.

  • Use your institution's official "Hazardous Waste" tag.

  • Clearly write the full chemical name: "this compound." List all other components of the waste stream, including solvents, with their approximate percentages.

  • Mark the appropriate hazard boxes on the tag (e.g., "Irritant").

Step 4: Waste Accumulation and Storage Waste must be stored safely at the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[11] This prevents the release of vapors.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[9]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[9]

  • Location: The SAA should be clearly marked, located away from heat sources or direct sunlight, and ideally within the line of sight of the operator.[10][11]

Step 5: Arranging for Final Disposal

  • Do not pour chemical waste down the drain.[12]

  • Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for pickup. They are responsible for the transport and ultimate disposal via a licensed hazardous waste facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal, ensuring a safe and compliant process.

G cluster_prep Preparation & Handling cluster_procedure Disposal Protocol gen Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood classify 1. Classify as Hazardous Waste (Non-Halogenated Organic) hood->classify container 2. Select Compatible Container (e.g., Glass, HDPE) classify->container labeling 3. Attach & Fill Out Hazardous Waste Label container->labeling store 4. Store in Labeled SAA with Secondary Containment labeling->store ehs 5. Contact EHS for Pickup store->ehs final Final Disposal by Licensed Facility ehs->final

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedure: Small Spill Response

In the event of a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect Waste: Carefully scoop the absorbed material into a sealable, compatible container.

  • Label as Waste: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility. Always prioritize consulting your institution's specific chemical hygiene plan and EHS professionals, as they are your primary resource for ensuring compliance and safety.

References

  • Safety Data Sheet for a similar compound, Ethyl 2-oxo-4-phenylbutyrate.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. This manual provides general and specific procedures for the disposal of chemical waste, emphasizing environmental protection.
  • Safety Data Sheet for 2-Oxo-4-phenylbut-3-enoic acid. BLD Pharmatech. This document provides hazard classifications (skin, eye, and respiratory irritation) for a structurally similar chemical.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. This article outlines best practices for storing and handling chemical waste containers.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). This resource details the requirements for generators of hazardous waste under federal law.
  • PubChem Compound Summary for this compound, CID 582963. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet for 15-keto Fluprostenol isopropyl ester. Cayman Chemical.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). This page outlines the federal regulations governing hazardous waste management from generation to disposal. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. This guide provides institutional procedures for identifying, storing, and disposing of hazardous chemical waste.
  • General Safety Handling Consideration. Alfa Chemistry.
  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council. Available at: [Link]

  • Safety Data Sheet for trans-4-Phenylbut-3-en-2-one. Fisher Scientific. This document provides additional examples of handling and storage advice for phenyl-containing compounds.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. This article summarizes the key requirements of RCRA for storing, labeling, and disposing of hazardous waste.
  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC, National Center for Biotechnology Information. While focused on metabolism, this article discusses the reactivity of α-keto esters.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. This resource provides an overview of the RCRA "cradle-to-grave" approach to hazardous waste management.
  • Managing Hazardous Chemical Waste in the Lab. This article explains the concept and rules for Satellite Accumulation Areas (SAAs)
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. This resource provides context on the chemical class of the compound.
  • Analysis of potential phenylacetone precursors. ResearchGate.
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones. ResearchGate.
  • Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH & Co.KG.
  • EPA Hazardous Waste Management. Axonator. This guide discusses the regulatory framework of RCRA and the EPA's role.
  • PubChem Compound Summary for Methyl 3-oxo-4-phenylbutanoate, CID 2760261. National Center for Biotechnology Information. This source provides GHS hazard classifications for a closely related isomer. Available at: [Link]

  • 3-Phenylbut-2-enoic acid - Safety Data Sheet. ChemicalBook.
  • (E)-3-Methyl-4-oxo-4-phenylbut-2-enoic acid. BLDpharm.
  • (3E)-4-Phenylbut-3-enoic acid methyl ester. Sigma-Aldrich.
  • (E)-Ethyl 4-oxo-4-phenylbut-2-enoate. BLDpharm.
  • Navigating the Disposal of Ethyl 3-methyl-2-phenylbut-2-enoate: A Guide for Laboratory Professionals. Benchchem. This guide provides a framework for handling chemicals with limited specific disposal protocols.
  • (3e)-2-Oxo-4-phenylbut-3-enoic acid. ChemScene.

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Navigating the Safe Handling of Methyl 2-oxo-4-phenylbut-3-enoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, in-depth information on the safe handling of Methyl 2-oxo-4-phenylbut-3-enoate (CAS No. 6395-86-4), a compound with significant potential in chemical synthesis.[1] By understanding its hazard profile and adhering to rigorous safety protocols, we can ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with specific hazards that necessitate careful handling. Based on data from structurally similar compounds, it is identified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] These classifications are the foundation of our safety protocols, guiding our choices in personal protective equipment and handling procedures.

Hazard Summary:

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[2]

These hazards underscore the importance of preventing direct contact and inhalation. The following sections will detail the necessary steps to mitigate these risks effectively.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is our first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound, with the rationale rooted in its specific hazard profile.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Chemical Safety GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[4] Essential to prevent eye contact that can lead to serious irritation.[2]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile rubber, should be worn.[5] Always inspect gloves for integrity before use and dispose of them properly after handling. This is critical to prevent skin irritation.[3]
Body Protection Laboratory CoatA standard laboratory coat is required to protect against incidental skin contact.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent respiratory tract irritation, handling should occur in a well-ventilated space.[2] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. This protocol is designed to be a self-validating system, ensuring safety at every stage.

Preparation
  • Area Designation: Conduct all handling of this compound within a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[4]

  • Emergency Equipment: Before starting, locate and verify the functionality of the nearest safety shower and eyewash station.

  • PPE Adherence: Don all required personal protective equipment as outlined in the table above.

Handling
  • Avoid Contact: Take meticulous care to avoid contact with skin and eyes.[3]

  • Prevent Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Good Laboratory Practices: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before breaks.[6][7]

Storage
  • Container Integrity: Keep the container tightly closed.

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[6]

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[8]

Spill Response and Disposal Plan

In the event of a spill, a swift and organized response is critical. The following diagram outlines the procedural steps for managing a chemical spill.

Spill_Response_Workflow cluster_spill_response Chemical Spill Response Evacuate Evacuate Area Notify Notify Supervisor & EHS Evacuate->Notify Immediate Action Isolate Isolate Spill Notify->Isolate Assess Situation PPE Don Appropriate PPE Isolate->PPE Prepare for Cleanup Contain Contain Spill PPE->Contain Prevent Spread Cleanup Clean Up Spill Contain->Cleanup Absorb/Neutralize Dispose Dispose of Waste Cleanup->Dispose Follow Guidelines Decontaminate Decontaminate Area Dispose->Decontaminate Final Step

Caption: Procedural steps for responding to a chemical spill.

Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in a suitable, labeled, and closed container.

  • Professional Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be handled by a licensed professional waste disposal service.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • BLD Pharmatech. Safety Data Sheet for 2-Oxo-4-phenylbut-3-enoic acid.
  • BenchChem.
  • PubChem. This compound.
  • Fisher Scientific. Safety Data Sheet for trans-4-Phenyl-3-buten-2-one.
  • Thermo Fisher Scientific.
  • Chemos GmbH & Co. KG.
  • BLD Pharmatech. Safety Data Sheet for 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole.
  • ChemicalBook.
  • Thermo Fisher Scientific.
  • BLDpharm. (E)-3-Methyl-4-oxo-4-phenylbut-2-enoic acid.
  • PubChem. Methyl 3-oxo-4-phenylbutanoate.
  • BenchChem. Personal protective equipment for handling 4-Amino-2-methylbut-2-enoic acid.
  • BLDpharm. Ethyl (E)
  • BLD Pharmatech.
  • Chemsrc.
  • PubChem. Methyl 2-oxo-4-phenylbutanoate.

Sources

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